molecular formula C7H5ClO3 B1590727 2-Chloro-3-hydroxybenzoic acid CAS No. 51786-10-8

2-Chloro-3-hydroxybenzoic acid

Cat. No.: B1590727
CAS No.: 51786-10-8
M. Wt: 172.56 g/mol
InChI Key: HMEJVKGZESKXFC-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxybenzoic acid is a benzoic acid derivative with the molecular formula C7H5ClO3 and a molecular weight of 172.57 g/mol . Its CAS number is 51786-10-8 . As a building block in organic synthesis, this compound features multiple functional groups—a carboxylic acid, a hydroxyl group, and a chlorine atom—on a single benzene ring. This structure makes it a versatile precursor for constructing more complex molecules, particularly in medicinal chemistry and pharmaceutical research . Similar compounds, such as 2-chloro-3-hydroxybenzaldehyde, are recognized as versatile synthetic intermediates used in reactions like the formation of Schiff bases (imines) with primary amines and in Claisen-Schmidt condensations to produce chalcones, which are key precursors to flavonoids . The presence of distinct reactive sites allows researchers to utilize this chemical for various transformations, including oxidation, reduction, and cyclization reactions, to access a diverse library of organic structures, such as heterocyclic compounds . The compound's reactivity is governed by the interplay of its substituents; the electron-withdrawing chlorine atom and carboxylic acid group, combined with the electron-donating hydroxyl group, create a unique electronic profile that influences its behavior in synthetic pathways . This compound is for research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEJVKGZESKXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576022
Record name 2-Chloro-3-hydroxybenzoic acid
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Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51786-10-8
Record name 2-Chloro-3-hydroxybenzoic acid
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Record name 2-Chloro-3-hydroxybenzoic acid
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Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51786-10-8

This technical guide provides a comprehensive overview of 2-Chloro-3-hydroxybenzoic acid, a halogenated derivative of salicylic (B10762653) acid. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a solid, white to off-white compound.[1] Its core structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group, and a chlorine atom.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51786-10-8[2]
Molecular Formula C₇H₅ClO₃[2]
Molecular Weight 172.57 g/mol [1]
Melting Point 156.5-157.5 °C[1]
Boiling Point (Predicted) 333.1 ± 27.0 °C[1]
Density (Predicted) 1.536 ± 0.06 g/cm³[1]
Solubility DMSO (Slightly), Methanol (B129727) (Slightly)[1]
pKa (Predicted) 2.84 ± 0.25[1]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statements
Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Source: --INVALID-LINK--

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the chlorination of 3-hydroxybenzoic acid.

Experimental Workflow: Synthesis of this compound

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Work-up 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid in Methanol Cooling Cool to <-60 °C 3-Hydroxybenzoic_Acid->Cooling 1. Dissolve Chlorine_Gas Bubble Chlorine Gas Cooling->Chlorine_Gas 2. Maintain Temperature Warm_to_RT Warm to Room Temperature Chlorine_Gas->Warm_to_RT 3. Flush with Nitrogen Dilute Dilute with Water Warm_to_RT->Dilute 4. Allow to warm Recrystallize Recrystallize from Water Dilute->Recrystallize 5. Isolate Crude Product Purify Purify by Recrystallization (Benzene/Acetone) Recrystallize->Purify 6. Further Purification Final_Product This compound Purify->Final_Product Yields

Caption: Workflow for the synthesis of this compound.

Methodology: Chlorine gas (10.3 g, 147 mmol) is slowly bubbled through a cold solution of 3-hydroxybenzoic acid (20 g, 145 mmol) in 100 mL of methanol under a nitrogen atmosphere, while maintaining the temperature below -60°C.[1] After approximately thirty minutes, the chlorine gas is flushed out with nitrogen, and the reaction mixture is allowed to warm to room temperature. The mixture is then diluted with 100 mL of water. The crude product is isolated by recrystallization from 50 mL of water. Further purification is achieved by recrystallization from a mixture of 130 mL of benzene and 10 mL of acetone (B3395972) to yield the final white solid product.[1]

Applications in Research and Drug Development

While specific applications of this compound in marketed drugs are not widely documented, its structural motif as a substituted salicylic acid makes it a compound of interest in medicinal chemistry. Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Hydroxybenzoic acids, in general, exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[3] The introduction of a chlorine atom can significantly alter the electronic and lipophilic properties of the molecule, potentially influencing its binding to biological targets and its pharmacokinetic profile.

For instance, the related compound 4-Chloro-3-hydroxybenzoic acid is utilized in the synthesis of selective Tie-2 kinase inhibitors for cancer therapy and as a potential influenza endonuclease inhibitor. While direct evidence for this compound is limited, its isomeric similarity suggests potential as a scaffold or intermediate in the development of novel therapeutic agents.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been extensively studied. However, based on the known mechanisms of related hydroxybenzoic acid derivatives, several potential pathways can be inferred.

Many salicylic acid derivatives exert their anti-inflammatory effects by inhibiting the COX pathway, which in turn reduces the production of pro-inflammatory prostaglandins.[4] Additionally, some phenolic acids have been shown to modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.

Hypothesized Signaling Pathway Inhibition

G Potential Anti-inflammatory Pathways Compound This compound (Hypothesized) COX COX Enzymes Compound->COX Inhibition NFkB NF-κB Pathway Compound->NFkB Modulation (Inferred) Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Promotion NFkB->Inflammation Promotion

Caption: Hypothesized anti-inflammatory mechanisms of this compound.

It is important to note that these are potential mechanisms based on related compounds, and further research is required to elucidate the specific biological activities and signaling pathways of this compound.

References

2-Chloro-3-hydroxybenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight of 2-Chloro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of this compound. It includes detailed experimental protocols for the determination of its molecular weight using both classical and modern analytical techniques.

Physicochemical Properties

This compound, a substituted benzoic acid derivative, possesses distinct physical and chemical characteristics crucial for its application in research and development. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₅ClO₃[1][2][3]
Molecular Weight 172.57 g/mol [1][4]
Monoisotopic Mass 171.9927217 Da[2]
Melting Point 156.5-157.5 °C[1]
Boiling Point (Predicted) 333.1 ± 27.0 °C[1]
Density (Predicted) 1.536 ± 0.06 g/cm³[1]
Solubility Slightly soluble in DMSO and Methanol (B129727).[1]
CAS Number 51786-10-8[1][2]

Methodologies for Molecular Weight Determination

The molecular weight of a solid organic acid such as this compound can be accurately determined through various experimental techniques. Below are detailed protocols for a classical titration method and a modern mass spectrometry approach.

Determination of Equivalent Weight by Titration

This method relies on the neutralization reaction between the acidic proton of the carboxylic acid and a standardized strong base.

Principle: By accurately measuring the mass of the acid and the volume of a standardized base of known concentration required to reach the equivalence point, the equivalent weight (and thus the molecular weight for a monoprotic acid) can be calculated.

Experimental Protocol:

  • Preparation of Standardized NaOH Solution:

    • Prepare a sodium hydroxide (B78521) (NaOH) solution of approximately 0.1 M.

    • Standardize this solution by titrating it against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP).

  • Sample Preparation:

    • Accurately weigh approximately 0.2 g of dry this compound into a 125 mL Erlenmeyer flask. Record the mass to four decimal places.[1]

    • Dissolve the sample in approximately 25 mL of a solvent in which the acid is soluble, such as ethanol, and add an equal volume of deionized water.[1][5]

  • Titration Procedure:

    • Add 2-3 drops of phenolphthalein (B1677637) indicator to the dissolved acid solution.[2][5]

    • Fill a clean, rinsed burette with the standardized 0.1 M NaOH solution and record the initial volume.

    • Titrate the acid solution with the NaOH solution, swirling the flask continuously.[6]

    • As the endpoint is approached, add the NaOH dropwise until the first persistent faint pink color is observed.[2][6]

    • Record the final volume of the NaOH solution in the burette.

    • Repeat the titration at least two more times for precision.

  • Calculation of Molecular Weight:

    • Moles of NaOH used: Molarity of NaOH × (Final Volume - Initial Volume of NaOH in L)

    • Since this compound is a monoprotic acid, the moles of acid are equal to the moles of NaOH at the equivalence point.

    • Molecular Weight ( g/mol ): Mass of Acid (g) / Moles of Acid

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight.

Principle: The compound is ionized, and the resulting ions are separated based on their m/z ratio. The peak corresponding to the intact molecule with a single positive charge (the molecular ion, M+) will have an m/z value that directly corresponds to the molecular weight of the compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrument Setup and Ionization:

    • Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) or Electron Ionization (EI).

    • For ESI, the sample solution is sprayed into the ion source, creating charged droplets from which ions are desorbed.

    • For EI, the sample is vaporized and then bombarded with a high-energy electron beam, causing the loss of an electron to form a radical cation (M+·).[7]

  • Mass Analysis:

    • The generated ions are accelerated into the mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap).

    • The analyzer separates the ions based on their m/z ratio.

  • Detection and Data Analysis:

    • A detector measures the abundance of ions at each m/z value.

    • The resulting mass spectrum will show a peak for the molecular ion. For this compound, this will appear at an m/z corresponding to its molecular weight (approximately 172.57). Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), an isotopic pattern with peaks at M+ and M+2 will be observed.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the molecular weight of this compound using the titration method.

G cluster_prep Preparation cluster_titration Titration cluster_calc Calculation A Accurately weigh This compound B Dissolve acid in Ethanol/Water mixture A->B C Add Phenolphthalein indicator B->C D Titrate with standardized 0.1 M NaOH solution C->D E Observe endpoint: first persistent pink color D->E F Record volume of NaOH used E->F G Calculate moles of NaOH (Molarity x Volume) F->G H Moles Acid = Moles NaOH (1:1 Stoichiometry) G->H I Calculate Molecular Weight (Mass Acid / Moles Acid) H->I

Caption: Workflow for Molecular Weight Determination by Titration.

References

An In-depth Technical Guide to 2-Chloro-3-hydroxybenzoic Acid: Chemical Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-hydroxybenzoic acid is a halogenated derivative of salicylic (B10762653) acid with potential applications in pharmaceutical and chemical research. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a summary of analytical characterization methods. While direct biological studies on this specific isomer are limited, this guide also explores potential biological activities based on structurally related compounds, suggesting avenues for future research and drug development.

Chemical and Physical Properties

This compound, with the molecular formula C₇H₅ClO₃, is a white to off-white solid.[1] Its core structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group, and a chlorine atom. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅ClO₃[1]
Molecular Weight 172.57 g/mol [1]
Melting Point 156.5-157.5 °C[1]
Boiling Point (Predicted) 333.1 ± 27.0 °C[1]
Density (Predicted) 1.536 ± 0.06 g/cm³[1]
pKa (Predicted) 2.84 ± 0.25[1]
Solubility DMSO (Slightly), Methanol (B129727) (Slightly)[1]
Appearance White to Off-White Solid[1]
CAS Number 51786-10-8[1]

Synthesis

A common method for the synthesis of this compound involves the electrophilic chlorination of 3-hydroxybenzoic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-hydroxybenzoic acid

  • Methanol

  • Chlorine gas

  • Nitrogen gas

  • Water

  • Benzene

  • Acetone (B3395972)

Procedure:

  • Dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol in a reaction vessel.

  • Cool the solution to below -60 °C using a suitable cooling bath.

  • Slowly bubble chlorine gas (10.3 g; 147 mmol) through the cold solution under a nitrogen atmosphere. Maintain the temperature below -60 °C throughout the addition.

  • After approximately thirty minutes, stop the chlorine gas flow and flush the reaction mixture with nitrogen to remove any excess chlorine.

  • Allow the reaction mixture to warm to room temperature.

  • Dilute the mixture with 100 mL of water.

  • Isolate the crude product by recrystallization from 50 mL of water.

  • Further purify the solid by recrystallization from a mixture of 130 mL of benzene and 10 mL of acetone to yield the final product as a white solid.[2]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Purification 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Reaction_Vessel Reaction Vessel 3-Hydroxybenzoic_Acid->Reaction_Vessel Chlorine_Gas Chlorine Gas Chlorine_Gas->Reaction_Vessel Slow bubbling Methanol Methanol (Solvent) Methanol->Reaction_Vessel Cooling Cooling (< -60 °C) Reaction_Vessel->Cooling Nitrogen_Atmosphere Nitrogen Atmosphere Reaction_Vessel->Nitrogen_Atmosphere Recrystallization_Water Recrystallization (Water) Reaction_Vessel->Recrystallization_Water Workup Recrystallization_Benzene_Acetone Recrystallization (Benzene/Acetone) Recrystallization_Water->Recrystallization_Benzene_Acetone Product This compound Recrystallization_Benzene_Acetone->Product

Caption: Synthesis workflow for this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The substitution pattern on the benzene ring will influence the chemical shifts and coupling constants of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic ring.

General Experimental Protocol for NMR:

  • Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the data to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.

  • C=C stretch (aromatic ring): Bands in the 1450-1600 cm⁻¹ region.

  • C-Cl stretch: An absorption in the fingerprint region.

General Experimental Protocol for IR:

  • Prepare a sample by either creating a KBr pellet or as a thin film.

  • Obtain the IR spectrum using an FTIR spectrometer.

  • Analyze the spectrum to identify the characteristic absorption frequencies.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

General Experimental Protocol for MS:

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Potential Biological Activities and Research Directions

While there is a lack of direct studies on the biological activity of this compound, the activities of structurally similar compounds provide a strong rationale for further investigation.

Antimicrobial Activity

Derivatives of chlorobenzoic acid and other hydroxybenzoic acids have demonstrated antimicrobial properties.[3] For instance, sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold have been synthesized and shown to possess activity against various bacterial strains. This suggests that this compound and its derivatives could be explored as potential antibacterial agents.

Anti-inflammatory Activity

Several derivatives of hydroxybenzoic acid have been investigated for their anti-inflammatory effects. One study reported that a derivative of 2-hydroxybenzoic acid exhibited anti-inflammatory effects in lipopolysaccharide-activated microglial cells.[2] This indicates that this compound could be a candidate for screening for anti-inflammatory properties, potentially acting on pathways involving cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB).

Enzyme Inhibition

Hydroxybenzoic acid derivatives have been identified as inhibitors of various enzymes. For example, some have been shown to inhibit SIRT5, a sirtuin deacetylase, and urease.[4][5] Given these precedents, this compound could be screened against a panel of enzymes to identify potential therapeutic targets.

Proposed Research Workflow

Biological_Investigation cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies Compound This compound Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) Compound->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., LPS-induced cytokine release) Compound->Anti_inflammatory_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., SIRT5, Urease) Compound->Enzyme_Inhibition_Assay Target_Identification Target Identification Antimicrobial_Assay->Target_Identification If active Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK) Anti_inflammatory_Assay->Pathway_Analysis If active Enzyme_Inhibition_Assay->Target_Identification If active In_vivo_Models In vivo Efficacy Models Target_Identification->In_vivo_Models Pathway_Analysis->In_vivo_Models Lead_Compound Lead Compound for Drug Development In_vivo_Models->Lead_Compound

Caption: Proposed workflow for investigating the biological activity.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its biological activities have not been extensively studied, the known pharmacological profiles of related chlorobenzoic and hydroxybenzoic acid derivatives suggest that it holds promise as a scaffold for the development of new therapeutic agents. The experimental protocols and research directions outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound.

References

A Technical Guide to the Physical Properties of 2-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-3-hydroxybenzoic acid (CAS No: 51786-10-8), a compound of interest in various research and development applications. The information is presented to facilitate its use in experimental design and drug development pipelines.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These values are critical for understanding the compound's behavior in various chemical and biological systems. Much of the publicly available data is predicted through computational models and should be confirmed experimentally for critical applications.

PropertyValueSource
Molecular Formula C₇H₅ClO₃PubChem[1]
Molecular Weight 172.57 g/mol ChemicalBook[2]
CAS Number 51786-10-8PubChem[1]
Appearance White to Off-White SolidChemicalBook[2]
Melting Point 156.5-157.5 °CChemicalBook[2]
Boiling Point 333.1 ± 27.0 °C (Predicted)ChemicalBook[2]
Density 1.536 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa 2.84 ± 0.25 (Predicted)ChemicalBook[2]
Solubility Slightly soluble in DMSO and MethanolChemicalBook[2]

Experimental Protocols

Detailed and validated experimental procedures are paramount for the accurate determination of physical properties. Below are generalized, yet detailed, methodologies for key experiments.

Melting Point Determination via Capillary Method

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance, whereas a broad melting range often indicates the presence of impurities.[3]

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, which is sealed at one end.[4][5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, alongside a calibrated thermometer.

  • Heating: The apparatus is heated slowly, typically at a rate of 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2. For a highly pure compound, this range is typically narrow (0.5-1.0°C).

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind solid to a fine powder B Pack powder into capillary tube A->B C Place in melting point apparatus B->C D Heat slowly (1-2°C/min) C->D E Record T1 (first liquid) D->E F Record T2 (all liquid) E->F G Report Melting Range (T1-T2) F->G

Workflow for Melting Point Determination.
Solubility Assessment

Determining the solubility profile is essential for applications in drug formulation and delivery, where the solvent system can greatly impact bioavailability and efficacy.

Methodology:

  • Solvent Selection: A known volume (e.g., 1 mL) of the selected solvent (e.g., DMSO, Methanol, water) is placed in a vial at a constant temperature.[6]

  • Solute Addition: A pre-weighed small amount of this compound is added to the solvent.

  • Equilibration: The mixture is agitated (e.g., via stirring or shaking) until the solid is fully dissolved or until no further dissolution is observed, indicating that saturation has been reached.[6]

  • Observation: The dissolution is observed visually. If the entire solid dissolves, more is added incrementally until a saturated solution is formed (i.e., solid material remains undissolved).

  • Quantification: The total mass of the dissolved solid is calculated by subtracting the mass of the remaining undissolved solid from the initial total mass.[7] Solubility is then expressed in terms such as mg/mL or g/100g of solvent.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for its determination.[8][9]

Methodology:

  • Solution Preparation: A precise quantity of this compound is dissolved in a suitable solvent (often a co-solvent system like methanol-water for sparingly soluble compounds) to a known concentration (e.g., 10⁻⁴ M).[8][9] The ionic strength of the solution is kept constant using an inert salt like KCl.[8]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[10]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[8]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. Specifically, the pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[11]

pKa_Determination A Prepare analyte solution (known concentration) C Titrate with standardized base (e.g., NaOH) A->C B Calibrate pH meter B->C D Record pH after each increment of titrant C->D E Plot pH vs. Volume of Titrant D->E F Identify Equivalence Point E->F G Determine pH at Half-Equivalence Point F->G H pKa = pH at 1/2 Eq. Pt. G->H

References

A Technical Guide to the Structure Elucidation of 2-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2-Chloro-3-hydroxybenzoic acid. The document details the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to confirm the molecular structure of this compound. Standardized experimental protocols and a logical workflow for analysis are provided to guide researchers in their own analytical endeavors.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its fundamental physicochemical properties are essential for its identification and handling. The primary characteristics are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 51786-10-8[1]
Molecular Formula C₇H₅ClO₃[1]
Molecular Weight 172.56 g/mol [1]
Monoisotopic Mass 171.9927217 Da[1]
Melting Point 156.5-157.5 °C[2]
Appearance White to off-white crystalline solid

Analytical Workflow for Structure Elucidation

The confirmation of an unknown compound's structure is a systematic process. It begins with determining the molecular formula and proceeds through various spectroscopic analyses to piece together the molecular framework. Each step provides crucial information that, when combined, leads to an unambiguous structure assignment.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Provides Molecular Formula & Isotopic Pattern (Cl) Confirm Final Structure Assignment MS->Confirm Elemental Elemental Analysis Elemental->MS NMR_H ¹H NMR Spectroscopy IR->NMR_H Identifies Functional Groups (C=O, O-H, C-Cl) IR->Confirm NMR_C ¹³C NMR Spectroscopy NMR_H->NMR_C Shows Proton Environment & Connectivity NMR_H->Confirm NMR_C->Confirm Confirms Carbon Skeleton

Caption: Logical workflow for the structure elucidation of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique used to determine the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common method for volatile organic compounds, which causes fragmentation of the molecule, providing valuable structural clues.

Expected Data: High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Ion / FragmentPredicted m/zInterpretation
[M]⁺ 172 (³⁵Cl), 174 (³⁷Cl)Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for chlorine.
[M-OH]⁺ 155, 157Loss of the hydroxyl group from the carboxylic acid.
[M-COOH]⁺ 127, 129Loss of the entire carboxyl group (decarboxylation).
[M-Cl]⁺ 137Loss of the chlorine atom.

Note: The data presented is based on predicted fragmentation patterns and typical behavior of benzoic acids.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. By passing infrared radiation through a sample, specific vibrational frequencies corresponding to different chemical bonds are absorbed.

Expected Data: As a solid, this compound can be analyzed using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory. The spectrum will show characteristic absorptions for the hydroxyl, carbonyl, and aromatic functionalities.

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
~3300-2500 (broad) O-H stretch (Carboxylic Acid)The very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
~3200 (sharp/medium) O-H stretch (Phenolic)Absorption from the hydroxyl group attached directly to the aromatic ring.
~1700-1680 C=O stretch (Carboxylic Acid)Strong absorption typical for the carbonyl group of an aromatic carboxylic acid.
~1600-1450 C=C stretch (Aromatic Ring)Multiple sharp peaks indicating the presence of the benzene (B151609) ring.
~1300 C-O stretchBending and stretching vibrations associated with the C-O bonds of the acid and phenol.
~800-700 C-Cl stretchAbsorption indicating the presence of a carbon-chlorine bond.

Note: The listed wavenumber ranges are typical values for the indicated functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy

Proton (¹H) NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Data: The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. Their splitting patterns (multiplicity) reveal their adjacent relationships. The acidic protons of the hydroxyl and carboxylic acid groups often appear as broad singlets.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~11.0-13.0 Broad Singlet1H-COOHDeshielded proton of the carboxylic acid group.
~9.0-10.0 Broad Singlet1HAr-OHProton of the phenolic hydroxyl group.
~7.6 Doublet of doublets1HH-6Aromatic proton adjacent to the carboxylic acid group.
~7.3 Triplet1HH-5Aromatic proton coupled to both H-4 and H-6.
~7.1 Doublet of doublets1HH-4Aromatic proton adjacent to the hydroxyl group.

Note: Predicted chemical shifts and multiplicities are based on established substituent effects for aromatic compounds. The exact values can vary with solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., sp², sp³, carbonyl).

Expected Data: The spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts distinguish between the carbonyl carbon, the aromatic carbons attached to heteroatoms, and the aromatic carbons bonded only to hydrogen.

Chemical Shift (δ, ppm)AssignmentInterpretation
~170 C-7 (-COOH)Carbonyl carbon of the carboxylic acid, typically the most deshielded.
~155 C-3 (-OH)Aromatic carbon bonded to the hydroxyl group.
~135 C-6Aromatic C-H carbon.
~125 C-1Quaternary aromatic carbon bonded to the carboxylic acid group.
~122 C-5Aromatic C-H carbon.
~120 C-2 (-Cl)Aromatic carbon bonded to the chlorine atom.
~118 C-4Aromatic C-H carbon.

Note: Predicted chemical shifts are based on analogous structures and additivity rules. Actual values may vary.

Experimental Protocols

The following are generalized protocols for acquiring the analytical data discussed in this guide.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[3]

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure there are no solid particles in the solution; filter if necessary.[4]

  • Instrument Setup: Insert the NMR tube into a spinner turbine and adjust its depth using a gauge. Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.[5]

    • Acquire a standard ¹H spectrum, typically using a 90-degree pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H signals and pick all peaks for both spectra.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Use a solvent like isopropanol (B130326) or acetone (B3395972) to wipe the crystal surface and allow it to dry completely.[6]

  • Acquire Background: Run a background scan on the empty, clean crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).[6]

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[6]

  • Apply Pressure: Lower the pressure clamp onto the sample to ensure firm and uniform contact between the sample and the crystal surface.[7]

  • Data Acquisition: Collect the sample spectrum. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform the background subtraction. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, this can be done using a direct insertion probe or via a gas chromatograph (GC) inlet.

  • Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[8] This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and various fragment ions.[9]

  • Mass Analysis: The newly formed ions are accelerated by an electric field and directed into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z. This allows for the identification of the molecular ion and the analysis of fragmentation patterns.[8]

Biological Activity and Signaling Pathways

While a detailed signaling pathway for this compound is not established in scientific literature, related phenolic and hydroxybenzoic acids are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[10][11] For instance, the related compound 2-Amino-3-Chlorobenzoic Acid, isolated from Streptomyces coelicolor, has been shown to exhibit anticancer effects by targeting the PI3K/AKT signaling pathway in breast cancer cells.[12] These findings suggest that substituted benzoic acids are a class of compounds with potential therapeutic relevance, warranting further investigation into their specific mechanisms of action. A visualization of a specific signaling pathway for the title compound is not possible due to a lack of data.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C nuclear magnetic resonance spectroscopy provides a consistent and unambiguous confirmation of the structure of this compound. Mass spectrometry establishes the molecular formula, C₇H₅ClO₃, and the presence of chlorine. IR spectroscopy confirms the key functional groups: a carboxylic acid, a phenol, and a chlorinated aromatic ring. Finally, NMR spectroscopy elucidates the precise arrangement of these components, detailing the proton and carbon framework and confirming the 1,2,3-substitution pattern on the benzene ring. The systematic application of these analytical techniques, guided by the protocols outlined herein, is fundamental to the process of chemical structure elucidation.

References

Spectroscopic and Analytical Profile of 2-Chloro-3-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-hydroxybenzoic acid, a valuable molecule in synthetic chemistry and drug discovery. Due to the limited availability of a complete public experimental dataset for this specific isomer, this document combines available data, predicted values, and general experimental protocols to serve as a foundational resource.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound. It is important to note that while some data is derived from experimental sources for closely related compounds, other values are based on computational predictions and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~11-13Singlet (broad)-COOH
~9-10Singlet (broad)-OH
~7.4-7.6MultipletAromatic CH
~7.1-7.3MultipletAromatic CH
~6.9-7.1MultipletAromatic CH

Note: Predicted chemical shifts are based on the analysis of similar substituted benzoic acid derivatives. Actual experimental values may vary.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~170-175C=O (Carboxylic Acid)
~150-155C-OH
~135-140C-Cl
~130-135Aromatic C-H
~120-125Aromatic C-H
~115-120Aromatic C-H
~110-115Aromatic C (ipso to COOH)

Note: Predicted chemical shifts are based on computational models and data from analogous compounds.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm-1)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3200BroadO-H stretch (Phenolic)
~1700-1680StrongC=O stretch (Carboxylic Acid)
~1600, ~1470Medium-StrongC=C stretch (Aromatic)
~1300-1200StrongC-O stretch
~800-750StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

ParameterValueSource
Molecular FormulaC7H5ClO3PubChem[1]
Molecular Weight172.56 g/mol PubChem[1]
Exact Mass171.99272 DaPubChem[1]
Predicted Adducts m/z Source
[M+H]+173.00000PubChemLite
[M+Na]+194.98194PubChemLite
[M-H]-170.98544PubChemLite

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data. The following are generalized yet detailed protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra to elucidate the molecular structure.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of this compound for 1H NMR (20-50 mg for 13C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.

    • The use of deuterated solvents is essential to avoid large solvent signals in the proton spectrum and for the instrument's deuterium (B1214612) lock.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • 1H NMR:

      • Observe Frequency: 400 MHz

      • Pulse Sequence: Standard single pulse

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64 (or as needed for adequate signal-to-noise)

    • 13C NMR:

      • Observe Frequency: 100 MHz

      • Pulse Sequence: Proton-decoupled single pulse

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-10 seconds

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum to the internal standard.

    • Integrate the signals in the 1H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.

    • Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.[3][4][5][6]

    • Transfer the mixture to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm-1.

  • Data Analysis:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample must be thermally stable enough to be vaporized without decomposition.[8]

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8]

    • This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M+•).

  • Mass Analysis:

    • The molecular ion and any fragment ions formed are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

    • The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. For benzoic acids, common fragments include the loss of -OH (M-17) and -COOH (M-45).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Confirmation Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-hydroxybenzoic Acid from 3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-3-hydroxybenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details the reaction mechanism, regioselectivity, and experimental protocols for the chlorination of 3-hydroxybenzoic acid.

Introduction

The targeted synthesis of halogenated aromatic compounds is a cornerstone of modern medicinal chemistry. The introduction of a chlorine atom to the 3-hydroxybenzoic acid scaffold at the 2-position modifies its electronic and steric properties, which can significantly influence its biological activity and utility as a synthetic intermediate. The primary method for this transformation is electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from 3-hydroxybenzoic acid proceeds via an electrophilic aromatic substitution mechanism. In this reaction, an electrophile (in this case, a chloronium ion or a polarized chlorine molecule) attacks the electron-rich benzene (B151609) ring. The regioselectivity of this reaction—that is, the position at which the chlorine atom is introduced—is governed by the directing effects of the substituents already present on the benzene ring: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.

The hydroxyl group is a strongly activating, ortho, para-directing group.[1][2] This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) positions. This increased electron density makes these positions more susceptible to attack by an electrophile.

Conversely, the carboxylic acid group is a deactivating, meta-directing group.[2] It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less reactive towards electrophilic attack. The deactivating effect is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta (position 5) position relative to itself.

In the case of 3-hydroxybenzoic acid, the two substituents work in concert to direct the incoming electrophile. The hydroxyl group at position 3 strongly activates the ortho positions (2 and 4) and the para position (6). The carboxylic acid group at position 1 deactivates the ring but directs to the meta position (5). The powerful activating and ortho, para-directing effect of the hydroxyl group is the dominant influence. Therefore, the incoming chlorine atom is predominantly directed to the positions ortho to the hydroxyl group, namely the 2 and 4 positions. Steric hindrance can also play a role, potentially favoring substitution at the less hindered position. The synthesis of the desired this compound isomer indicates that substitution at the 2-position is a significant outcome of this reaction.

Synthetic Methodologies

The most direct and commonly cited method for the synthesis of this compound is the direct chlorination of 3-hydroxybenzoic acid using a chlorinating agent.

Chlorination with Chlorine Gas

A well-documented method for the synthesis of this compound involves the use of chlorine gas in a cooled methanolic solution.[3]

Experimental Protocol:

A solution of 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol (B129727) is prepared in a reaction vessel equipped with a gas inlet and a stirring mechanism. The solution is cooled to below -60°C under a nitrogen atmosphere. Chlorine gas (10.3 g, 147 mmol) is then slowly bubbled through the cold solution over a period of approximately thirty minutes. Following the addition of chlorine, the excess gas is flushed from the system with nitrogen. The reaction mixture is then allowed to warm to room temperature and is subsequently diluted with 100 mL of water. The crude product is isolated by recrystallization to yield a white solid. Further purification can be achieved by recrystallization from 50 mL of water, followed by another recrystallization from a mixture of 130 mL of benzene and 10 mL of acetone.[3]

Quantitative Data:

ParameterValueReference
Starting Material3-hydroxybenzoic acid[3]
ReagentChlorine gas (Cl₂)[3]
SolventMethanol[3]
Temperature< -60°C[3]
Molar Ratio (Substrate:Reagent)~1:1.01[3]

Note: The yield for this specific reaction was not reported in the cited literature.

Alternative Chlorinating Agents

Visualizing the Process

To better illustrate the concepts and procedures discussed, the following diagrams have been generated.

Figure 1: Simplified reaction pathway for the electrophilic chlorination.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup and Purification cluster_product Final Product A Dissolve 3-hydroxybenzoic acid in Methanol B Cool solution to < -60°C under Nitrogen A->B C Slowly bubble Chlorine gas through the solution B->C D Flush with Nitrogen C->D E Warm to Room Temperature D->E F Dilute with Water E->F G Isolate by Recrystallization F->G H Purify by further Recrystallizations G->H I This compound (White Solid) H->I

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-hydroxybenzoic acid is a straightforward yet illustrative example of electrophilic aromatic substitution, where the regiochemical outcome is controlled by the directing effects of the existing substituents. The direct chlorination with chlorine gas provides a viable route to this important synthetic intermediate. Further research could focus on optimizing reaction conditions to improve yields and exploring alternative, milder chlorinating agents to enhance the safety and environmental profile of the synthesis. This guide provides the foundational knowledge for researchers and professionals to undertake and potentially refine this valuable chemical transformation.

References

2-Chloro-3-hydroxybenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Chloro-3-hydroxybenzoic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide provides a detailed overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the known qualitative and quantitative solubility information for the target compound and its isomers. Furthermore, it offers comprehensive, standardized experimental protocols for determining the solubility of aromatic acids, which can be readily adapted for this compound. These methodologies are presented to empower researchers to generate precise and reliable solubility data in their own laboratory settings. This guide also includes visualizations of the experimental workflows to ensure clarity and reproducibility.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Its solubility in various organic solvents is a critical physicochemical parameter that influences its reaction kinetics, purification, formulation, and bioavailability. A thorough understanding of its solubility profile is therefore essential for process development, drug delivery design, and quality control. This guide addresses the current knowledge gap by consolidating available data and providing detailed experimental procedures for its determination.

Quantitative Solubility Data

The quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. The following table summarizes the available qualitative and quantitative information. For comparative purposes, solubility data for a structurally related isomer, 3-Chloro-5-hydroxybenzoic acid, is also included. Researchers are encouraged to use the experimental protocols outlined in this guide to determine the solubility in solvents relevant to their specific applications.

Organic SolventChemical ClassThis compound Solubility3-Chloro-5-hydroxybenzoic Acid Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[1]15 mg/mL (clear solution)[2]
MethanolPolar ProticSlightly Soluble[1]Data Not Available
EthanolPolar ProticData Not AvailableData Not Available
AcetonePolar AproticData Not AvailableData Not Available
AcetonitrilePolar AproticData Not AvailableData Not Available
Ethyl AcetateEsterData Not AvailableData Not Available
Dichloromethane (DCM)HalogenatedData Not AvailableData Not Available
ChloroformHalogenatedData Not AvailableData Not Available
TolueneAromatic HydrocarbonData Not AvailableData Not Available
HexaneNon-polarData Not AvailableData Not Available

Note: "Slightly Soluble" is a qualitative descriptor and does not provide a precise concentration. The quantitative value for 3-Chloro-5-hydroxybenzoic acid in DMSO is provided as a reference point and may not be indicative of the solubility of this compound.

Experimental Protocols for Solubility Determination

The following sections detail two robust and widely accepted methods for determining the solubility of solid compounds in organic solvents: the Gravimetric Method and the UV-Vis Spectrophotometric Method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution at a constant temperature, separating the undissolved solid, and then evaporating the solvent to determine the mass of the dissolved solute.

3.1.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Syringe filters (chemically compatible with the solvent)

  • Vials or flasks with airtight seals

  • Drying oven or vacuum desiccator

3.1.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.

  • Phase Separation: Once equilibrium is achieved, allow the solution to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe fitted with a compatible filter to remove any undissolved particles.

  • Solvent Evaporation: Transfer the clear, saturated solution to a pre-weighed, clean, and dry container. Record the exact mass of the solution.

  • Drying: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator. Continue drying until a constant mass is achieved.

  • Calculation: The solubility (S) can be calculated in various units, such as g/100 g of solvent or mg/mL.

    • g / 100 g solvent: S = (mass of dried solute / mass of solvent) * 100 (where mass of solvent = mass of saturated solution - mass of dried solute)

    • mg / mL: S = (mass of dried solute in mg / volume of saturated solution withdrawn in mL)

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive technique that requires smaller sample volumes compared to the gravimetric method.

3.2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent(s) (UV-grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Syringe filters

3.2.2. Procedure

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions to create a series of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank). Determine the molar absorptivity (ε) from the slope of the line according to the Beer-Lambert law (A = εbc).

  • Preparation of Saturated Solution:

    • Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution at the desired temperature and allow it to reach equilibrium.

  • Sample Analysis:

    • Withdraw a small, known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe and filter.

    • Quantitatively dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Gravimetric_Method_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Measurement cluster_dry Drying & Calculation A Add excess solute to a known volume/mass of solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Ensure undissolved solid remains C->D E Withdraw known volume of clear supernatant via filter D->E F Transfer to pre-weighed container E->F G Record mass of solution F->G H Evaporate solvent to dryness G->H I Dry to constant mass H->I J Calculate solubility I->J

Caption: Workflow for the Gravimetric Solubility Determination Method.

UV_Vis_Method_Workflow cluster_calib Calibration cluster_sat_sol Saturated Solution Preparation cluster_analysis Analysis & Calculation A1 Prepare stock solution A2 Create standard dilutions A1->A2 A3 Measure absorbance at λmax A2->A3 A4 Plot calibration curve A3->A4 C4 Calculate concentration from calibration curve A4->C4 Use calibration curve B1 Add excess solute to solvent B2 Equilibrate at constant temp. B1->B2 C1 Withdraw and filter supernatant B2->C1 C2 Dilute to fall within calibration range C1->C2 C3 Measure absorbance C2->C3 C3->C4 C5 Account for dilution to find solubility C4->C5

Caption: Workflow for the UV-Vis Spectrophotometric Solubility Determination Method.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents remains scarce in the public domain, this technical guide provides the necessary tools for researchers to generate this critical data. The detailed gravimetric and UV-Vis spectrophotometric methods are robust and can be implemented in most analytical laboratories. The provided workflows offer a clear visual guide to these experimental processes. It is anticipated that by following these standardized protocols, researchers can contribute to a more comprehensive understanding of the physicochemical properties of this compound, thereby facilitating its application in drug development and chemical synthesis.

References

An In-depth Technical Guide on the Biological Activity of Chlorinated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated hydroxybenzoic acids, a class of halogenated aromatic compounds, are of increasing interest in toxicology and pharmacology due to their environmental presence and potential biological effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, with a focus on their cytotoxic and potential antimicrobial properties. This document summarizes the available data on their mechanisms of action, including the induction of oxidative stress and interaction with key cellular enzymes. Detailed experimental protocols for assessing their biological activity are provided, alongside visualizations of proposed signaling pathways and experimental workflows to facilitate further research in this area.

Introduction

Hydroxybenzoic acids are a class of phenolic compounds found naturally in plants and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The introduction of chlorine substituents to the aromatic ring can significantly alter the physicochemical properties and biological activity of these molecules. Chlorinated hydroxybenzoic acids can be formed as disinfection byproducts in drinking water and may also be synthesized for various industrial and pharmaceutical applications. Understanding the biological activity of these chlorinated derivatives is crucial for assessing their potential risks and therapeutic applications. This guide focuses on the known biological effects of chlorinated hydroxybenzoic acids, with a particular emphasis on dichlorinated isomers.

Biological Activities of Chlorinated Hydroxybenzoic Acids

The primary biological activity of chlorinated hydroxybenzoic acids that has been investigated is their cytotoxicity. The position and number of chlorine atoms on the hydroxybenzoic acid scaffold play a critical role in determining the extent of this activity.

Cytotoxicity

Recent studies have highlighted the isomer-specific cytotoxicity of dichlorinated hydroxybenzoic acids. Notably, 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) has been shown to exhibit significantly higher cytotoxicity compared to its isomer, 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) , across various mammalian cell lines[1][2]. This suggests that the relative positions of the hydroxyl, carboxyl, and chlorine groups are critical determinants of their toxic potential.

The underlying mechanism for this differential cytotoxicity is linked to the induction of oxidative stress[1]. Both isomers have been observed to cause a dose-dependent increase in intracellular superoxide (B77818) dismutase (SOD) activity[1]. However, the more potent isomer, 3,5-DC-2-HBA, elicits a stronger response, indicating a greater induction of oxidative stress.

Disclaimer on Quantitative Data: Specific IC50 values for the cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid are not publicly available in the cited literature abstract. The following table provides illustrative IC50 values for related, non-chlorinated hydroxybenzoic acids and other compounds to demonstrate the presentation of such data. These values should not be directly attributed to the chlorinated compounds of primary focus in this guide.

Table 1: Illustrative Cytotoxicity (IC50) of Phenolic Compounds in Various Cell Lines

CompoundCell LineIC50 (µM)Reference
Gallic AcidHeLa50.0[3]
Caffeic AcidCaco-2>1000[3]
Chlorogenic AcidHSC-2 (Oral Squamous Carcinoma)>1000 (pro-oxidant effect at mM concentrations)[4]
Chlorogenic AcidKB (Oral Squamous Carcinoma)1800[5]
Antimicrobial Activity

While specific data on the antimicrobial properties of chlorinated hydroxybenzoic acids is limited, studies on related compounds, such as chlorinated salicylic (B10762653) acid derivatives, suggest potential antibacterial and antifungal activity. The introduction of chlorine atoms can enhance the lipophilicity of the parent molecule, potentially facilitating its passage through microbial cell membranes.

Table 2: Illustrative Antimicrobial Activity (MIC) of Salicylic Acid and its Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Salicylic AcidEscherichia coli500[6]
Salicylic AcidPseudomonas aeruginosa500[6]
Salicylic AcidStaphylococcus aureus250[6]
5-Chlorosalicylic acidAntibacterial activity reported to be less than salicylic acidNot specified[7]
4-Chlorosalicylic acidAntibacterial activity reported to be less than salicylic acidNot specified[7]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action identified for chlorinated hydroxybenzoic acids is the induction of oxidative stress through interaction with key antioxidant enzymes.

Induction of Oxidative Stress and Interaction with Superoxide Dismutase (SOD)

The cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid is correlated with an increase in intracellular SOD activity[1]. This suggests that these compounds disrupt the cellular redox balance, leading to an accumulation of superoxide radicals. The cell, in response, upregulates the expression or activity of SOD to mitigate the oxidative damage.

Molecular docking simulations have indicated that these chlorinated hydroxybenzoic acids can directly interact with Cu/Zn-superoxide dismutase (Cu/Zn-SOD)[1]. The binding is thought to be driven by van der Waals forces and hydrogen bonding. This interaction may modulate the enzyme's activity, leading to the observed cellular response. The differential cytotoxicity between the 2-hydroxy and 4-hydroxy isomers is likely due to differences in their binding affinity and orientation within the active site of SOD.

cluster_0 Cellular Environment Chlorinated_HBA Chlorinated Hydroxybenzoic Acid ROS Increased Reactive Oxygen Species (ROS) (Superoxide Anion) Chlorinated_HBA->ROS Induces SOD Cu/Zn-Superoxide Dismutase (SOD) ROS->SOD Upregulates/Interacts with Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress H2O2_O2 H₂O₂ + O₂ SOD->H2O2_O2 Catalyzes conversion of superoxide to Cell_Damage Cell Damage & Apoptosis Oxidative_Stress->Cell_Damage

Caption: Proposed signaling pathway for chlorinated hydroxybenzoic acid-induced cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of chlorinated hydroxybenzoic acids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, HepG2 cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the chlorinated hydroxybenzoic acids in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) by plotting cell viability against the compound concentration.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add chlorinated hydroxybenzoic acid Incubate_24h->Add_Compound Incubate_Exposure Incubate for exposure period Add_Compound->Incubate_Exposure Add_MTT Add MTT reagent Incubate_Exposure->Add_MTT Incubate_Formazan Incubate for formazan formation Add_MTT->Incubate_Formazan Add_Solubilizer Add solubilization solution Incubate_Formazan->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD by assessing its ability to inhibit the reduction of a tetrazolium salt by superoxide radicals generated by an enzymatic reaction (e.g., xanthine (B1682287)/xanthine oxidase).

Materials:

  • Cell lysate or tissue homogenate

  • Assay buffer

  • WST-1 (or similar tetrazolium salt) solution

  • Xanthine oxidase solution

  • Xanthine solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer.

  • Reaction Mixture: In a 96-well plate, add the sample, WST-1 solution, and xanthine solution to each well. Include a blank without the sample and a control without xanthine oxidase.

  • Initiate Reaction: Start the reaction by adding xanthine oxidase to all wells except the blank.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of the tetrazolium salt reduction by SOD in the sample compared to the control. The SOD activity can be quantified by comparing the inhibition to a standard curve of known SOD concentrations.

Molecular Docking Simulation

Molecular docking is a computational method used to predict the binding mode of a small molecule to a protein.

Software:

  • AutoDock, Glide, or other molecular docking software

  • Molecular visualization software (e.g., PyMOL, VMD)

Procedure:

  • Protein Preparation: Obtain the 3D structure of the target protein (e.g., Cu/Zn-SOD) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structures of the chlorinated hydroxybenzoic acid isomers. Assign charges and define rotatable bonds.

  • Grid Generation: Define a grid box around the active site of the protein.

  • Docking: Perform the docking simulation to generate a series of possible binding poses for each ligand.

  • Analysis: Analyze the predicted binding poses and their corresponding binding energies. Identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, van der Waals interactions) between the ligand and the protein.

Conclusion

The biological activity of chlorinated hydroxybenzoic acids, particularly their cytotoxicity, is an area of growing research interest. The available evidence strongly suggests that these compounds can induce oxidative stress, and their interaction with key antioxidant enzymes like SOD is a critical aspect of their mechanism of action. The isomer-specific nature of their cytotoxicity highlights the importance of structure-activity relationship studies. Further research, including the generation of more extensive quantitative data and the elucidation of complete signaling cascades, is necessary to fully understand the toxicological and potential pharmacological profiles of these compounds. The experimental protocols and conceptual frameworks provided in this guide are intended to support and facilitate these future investigations.

References

2-Chloro-3-hydroxybenzoic acid safety and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-3-hydroxybenzoic Acid

This document provides a comprehensive overview of the safety and hazard information for this compound (CAS No: 51786-10-8), intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical databases.

Chemical Identification

  • Chemical Name: this compound

  • Synonyms: Benzoic acid, 2-chloro-3-hydroxy-[1]

  • CAS Number: 51786-10-8[1]

  • Molecular Formula: C₇H₅ClO₃[1]

  • Molecular Weight: 172.56 g/mol [1]

  • Chemical Structure: (A visual representation would be placed here in a formal whitepaper)

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For this compound, the classification is based on data submitted to the European Chemicals Agency (ECHA).[1]

Table 1: GHS Classification for this compound

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2
alt text
Warning H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2A
alt text
Warning H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)
alt text
Warning H335: May cause respiratory irritation[1]

Source: ECHA C&L Inventory data, aggregated by PubChem.[1]

GHS_Hazard_Communication cluster_ID Identification cluster_Classification Hazard Classification cluster_Communication Hazard Communication cluster_Action Precautionary Actions Chem This compound HazId Hazard Identification - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) Chem->HazId Pictogram Pictogram (Exclamation Mark) HazId->Pictogram Signal Signal Word ('Warning') HazId->Signal SDS Safety Data Sheet (SDS) & Product Label Pictogram->SDS Signal->SDS Precautions Precautionary Statements - P261: Avoid breathing dust - P280: Wear protective gloves/eye protection - P302+P352: IF ON SKIN: Wash with water - P305+P351+P338: IF IN EYES: Rinse cautiously SDS->Precautions

Toxicological Information

Table 2: Summary of Toxicological Effects

EffectObservationSource
Acute Toxicity Data not available.-
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory Sensitization May cause respiratory irritation.[1]
Germ Cell Mutagenicity Data not available.-
Carcinogenicity Data not available.-
Reproductive Toxicity Data not available.-

Experimental Protocols: Detailed experimental protocols for the toxicological characterization of this compound were not available in the public-domain resources reviewed. Irritation classifications are typically derived from in vitro studies (e.g., reconstructed human epidermis tests) or historical in vivo data (e.g., Draize test for eye irritation) on the substance or structurally similar compounds.

First Aid Measures

Immediate medical attention is crucial in case of exposure. The following are general first aid guidelines synthesized from safety data sheets of similar chemical compounds.[2][3][4]

Table 3: First Aid Procedures

Exposure RouteProcedure
Inhalation Remove person to fresh air and keep comfortable for breathing. If respiratory irritation or other symptoms occur, call a POISON CENTER or doctor.[2][4][5]
Skin Contact Take off contaminated clothing immediately. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2][4]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[2][3]

First_Aid_Protocol cluster_Routes Route of Exposure cluster_Actions Immediate Actions cluster_Medical Medical Attention Start Exposure Incident Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air Keep Comfortable Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing Wash with Plenty of Water Skin->Action_Skin Action_Eye Rinse Cautiously with Water Remove Contact Lenses Eye->Action_Eye Action_Ingest Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingest Medical_Advice Call POISON CENTER or Doctor If symptoms persist or are severe Action_Inhale->Medical_Advice Action_Skin->Medical_Advice Action_Eye->Medical_Advice Action_Ingest->Medical_Advice

Fire and Explosion Hazards

While specific data for this compound is limited, general principles for similar organic solids apply.

Table 4: Fire-Fighting Measures

AspectRecommendation
Flammability Combustible solid. Dust may form explosive mixtures with air.
Suitable Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4]
Unsuitable Extinguishing Media A direct water jet may spread the fire.
Specific Hazards Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[4][6]
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Handling, Storage, and Accidental Release

Proper handling and storage are essential to minimize risk.

Table 5: Handling and Storage Recommendations

AspectRecommendation
Safe Handling Avoid breathing dust.[2] Wash hands thoroughly after handling.[4] Use only in a well-ventilated area.[5] Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Store locked up.[4][5] Keep away from incompatible materials such as strong oxidizing agents.[4]

Accidental Release Measures: In the event of a spill, the following steps should be taken:

  • Personal Precautions: Evacuate the area. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes. Wear appropriate PPE.[8]

  • Environmental Precautions: Prevent the product from entering drains or waterways.

  • Containment and Cleanup: Cover drains.[2] Carefully sweep or vacuum up the spilled material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5] Clean the affected area thoroughly.

Spill_Response Start Chemical Spill Occurs Assess Assess Situation (Ventilation, Size of Spill) Start->Assess PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain Spill - Prevent entry into drains - Use inert absorbent material PPE->Contain Collect Collect Material - Sweep or vacuum carefully - Avoid creating dust Contain->Collect Dispose Place in Labeled Container for Disposal Collect->Dispose Clean Decontaminate Spill Area Dispose->Clean End Spill Secured Clean->End

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While comprehensive toxicological data is not widely available, the existing GHS classification mandates the use of appropriate personal protective equipment and adherence to strict safety protocols in a laboratory or industrial setting. All personnel handling this substance should be thoroughly familiar with the information presented in the safety data sheet and this guide.

References

An In-depth Technical Guide to 2-Chloro-3-hydroxybenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-hydroxybenzoic acid, a halogenated derivative of 3-hydroxybenzoic acid, serves as a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its discovery and history, detailed physicochemical properties, and established experimental protocols for its synthesis and characterization. While direct biological signaling pathways for this compound are not extensively documented, this guide explores the known biological activities of structurally related compounds, offering context for its potential applications in medicinal chemistry and drug development.

Discovery and History

The specific historical details of the initial discovery and synthesis of this compound are not well-documented in readily available scientific literature. Its existence and synthesis are logically derived from the broader field of electrophilic aromatic substitution reactions on substituted benzoic acids. The primary route to its synthesis involves the direct chlorination of 3-hydroxybenzoic acid.[1][2] This reaction follows well-established principles of organic chemistry, where the hydroxyl and carboxylic acid groups on the benzene (B151609) ring direct the position of the incoming chlorine atom. The lack of a prominent discovery narrative suggests that this compound was likely first synthesized as part of systematic studies on the halogenation of aromatic compounds rather than as a target molecule with a predefined purpose. Its significance has grown as a versatile building block in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₇H₅ClO₃[3]
Molecular Weight 172.57 g/mol [4]
IUPAC Name This compound[3]
CAS Number 51786-10-8[3]
Melting Point 156.5-157.5 °C[4]
Boiling Point 333.1±27.0 °C (Predicted)[4]
Density 1.536±0.06 g/cm³ (Predicted)[4]
Solubility Slightly soluble in DMSO and Methanol (B129727)[4]
pKa 2.84±0.25 (Predicted)[4]

Experimental Protocols

Synthesis of this compound via Chlorination of 3-Hydroxybenzoic Acid

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 3-hydroxybenzoic acid

  • Methanol

  • Chlorine gas

  • Nitrogen gas

  • Water

  • Benzene

  • Acetone (B3395972)

  • Standard laboratory glassware for reactions at low temperatures

  • Recrystallization apparatus

Procedure: [2]

  • A solution of 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol is prepared in a reaction vessel under a nitrogen atmosphere.

  • The solution is cooled to below -60°C.

  • Chlorine gas (10.3 g; 147 mmol) is slowly bubbled through the cold solution. The temperature should be carefully maintained below -60°C throughout the addition.

  • After approximately thirty minutes, the introduction of chlorine gas is stopped, and the reaction mixture is flushed with nitrogen to remove any excess chlorine.

  • The reaction mixture is allowed to warm to room temperature and is then diluted with 100 mL of water.

  • The crude product is isolated and purified by recrystallization from 50 mL of water.

  • A second recrystallization is performed from a mixture of 130 mL of benzene and 10 mL of acetone to yield the purified this compound as a white solid.

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure. The spectra should be consistent with the substitution pattern of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present, such as the hydroxyl (O-H), carbonyl (C=O), and carbon-chlorine (C-Cl) bonds.

  • Melting Point Analysis: The melting point of the synthesized product should be sharp and consistent with the literature value (156.5-157.5 °C) as an indicator of purity.[4]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Reactants 3-Hydroxybenzoic Acid in Methanol Start->Reactants Chlorination Chlorination (Chlorine Gas, < -60°C) Reactants->Chlorination Workup Workup (Warm to RT, add Water) Chlorination->Workup Purification1 Recrystallization (Water) Workup->Purification1 Purification2 Recrystallization (Benzene/Acetone) Purification1->Purification2 Product This compound Purification2->Product

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Signaling Pathways (Inferred)

Direct and extensive studies on the biological activity and specific signaling pathways of this compound are limited. However, the biological activities of structurally similar compounds, such as other hydroxybenzoic acid derivatives and chlorinated benzoic acids, can provide valuable insights into its potential pharmacological profile.

Hydroxybenzoic acids, as a class, are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[5][6] For instance, 3-hydroxybenzoic acid is a known phenolic compound found in various plants.[7]

The introduction of a chlorine atom to the aromatic ring can significantly modulate the biological activity of the parent molecule. Halogenation can alter properties such as lipophilicity, metabolic stability, and receptor binding affinity. For example, 2-amino-3-chlorobenzoic acid, a related compound, has demonstrated cytotoxic effects on cancer cells and is suggested to inhibit metastasis through pathways involving PTEN, PCNA, BAX, and STAT3.[8]

While no specific signaling pathway has been elucidated for this compound, its structural similarity to other bioactive small molecules suggests that it could potentially interact with various cellular targets. Further research is warranted to explore its biological effects and identify any specific protein interactions or signaling cascades it may modulate.

The following diagram illustrates a hypothetical logical relationship for investigating the potential biological activity of this compound based on the activities of related compounds.

Logical_Relationship cluster_0 Compound Class cluster_1 Known Biological Activities Hydroxybenzoic_Acids Hydroxybenzoic Acids Antimicrobial Antimicrobial Hydroxybenzoic_Acids->Antimicrobial Exhibits Anti_inflammatory Anti-inflammatory Hydroxybenzoic_Acids->Anti_inflammatory Exhibits Chlorinated_Benzoic_Acids Chlorinated Benzoic Acids Anticancer Anticancer Chlorinated_Benzoic_Acids->Anticancer Exhibits Potential_Activity Potential Biological Activity (Hypothesized) Antimicrobial->Potential_Activity Anti_inflammatory->Potential_Activity Anticancer->Potential_Activity Target_Compound This compound Target_Compound->Potential_Activity May Possess

Caption: Inferred potential biological activity of this compound.

Conclusion

This compound is a readily accessible synthetic intermediate with well-defined physicochemical properties. While its historical discovery is not prominently documented, its synthesis from 3-hydroxybenzoic acid is straightforward and scalable. The primary value of this compound lies in its utility as a building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Although direct evidence of its biological activity is scarce, the known properties of related compounds suggest that it may warrant further investigation as a potential pharmacophore. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 2-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-hydroxybenzoic acid is a substituted aromatic carboxylic acid with significant potential in organic synthesis and medicinal chemistry. Its unique arrangement of a carboxylic acid, a hydroxyl group, and a chlorine atom on a benzene (B151609) ring imparts a distinct reactivity profile that makes it a valuable building block for novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the functional groups and reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below, providing a foundational understanding of its physical characteristics.

PropertyValueReference
Molecular Formula C₇H₅ClO₃[1][2]
Molecular Weight 172.57 g/mol [3]
Melting Point 156.5-157.5 °C[3]
Boiling Point (Predicted) 333.1 ± 27.0 °C[3]
Density (Predicted) 1.536 ± 0.06 g/cm³[3]
pKa (Predicted) 2.84 ± 0.25[3]
CAS Number 51786-10-8[1][3]

Functional Groups and Their Influence on Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups: a carboxylic acid, a hydroxyl group, and a chlorine atom, all attached to an aromatic ring.

  • Carboxylic Acid Group (-COOH): This is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. It is also the primary site for reactions such as esterification, amidation, and reduction to an alcohol.

  • Hydroxyl Group (-OH): As a strong electron-donating group, the hydroxyl group activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. It can also be a site for etherification and esterification.

  • Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group via induction but an electron-donating group through resonance. It deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions.

The combined electronic effects of these groups create a unique reactivity pattern, making specific positions on the aromatic ring more or less susceptible to substitution.

Synthesis and Reactions

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 3-hydroxybenzoic acid.[4]

Experimental Protocol:

  • Dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol (B129727) in a reaction vessel.

  • Cool the solution to below -60 °C under a nitrogen atmosphere.

  • Slowly bubble 10.3 g (147 mmol) of chlorine gas through the cold solution over approximately 30 minutes.

  • After the addition is complete, flush the reaction mixture with nitrogen to remove excess chlorine gas.

  • Allow the mixture to warm to room temperature.

  • Dilute the reaction mixture with 100 mL of water.

  • The desired product can be isolated by recrystallization.[4]

  • Further purification can be achieved by recrystallization from 50 mL of water, followed by recrystallization from 130 mL of benzene containing 10 mL of acetone (B3395972) to yield a white solid.[4]

Below is a workflow diagram for the synthesis of this compound.

G cluster_start Starting Materials 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Reaction Reaction 3-Hydroxybenzoic Acid->Reaction Chlorine Gas Chlorine Gas Chlorine Gas->Reaction Methanol Methanol Methanol->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Caption: Synthesis workflow for this compound.

Typical Reactions of this compound

Derivatives of hydroxybenzoic acids are known to undergo various reactions, and these can be extrapolated to this compound for the synthesis of novel compounds. These reactions often involve the carboxylic acid and hydroxyl groups.

3.2.1. Esterification

The carboxylic acid group can be readily esterified. For instance, 3-hydroxybenzoic acid is esterified using methanol and a strong acid catalyst.[5]

General Experimental Protocol for Esterification:

  • Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours (typically 4-8 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the crude product by column chromatography.

3.2.2. Etherification

The hydroxyl group can be converted to an ether. A common method involves using an alkyl halide in the presence of a weak base.[5]

General Experimental Protocol for Etherification:

  • To a solution of this compound (or its corresponding ester) in a polar aprotic solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate).

  • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, filter off the base and evaporate the solvent.

  • If starting with the acid, the product will be an ester of the etherified acid. This can be hydrolyzed back to the carboxylic acid if desired.

  • Purify the product by column chromatography.

The following diagram illustrates the reactivity of the functional groups.

G cluster_reactions Reactions This compound This compound -COOH -OH -Cl Esterification Esterification This compound:-COOH->Esterification Etherification Etherification This compound:-OH->Etherification Amidation Amidation This compound:-COOH->Amidation

Caption: Reactivity of functional groups.

Applications in Drug Development

Substituted benzoic acids are important intermediates in the synthesis of pharmaceuticals.[6] Chlorinated hydroxybenzoic acids, in particular, have been investigated for various biological activities. While specific applications of this compound are not extensively documented in the readily available literature, its structural motifs are present in molecules with known pharmacological relevance. For instance, derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid) are well-known for their anti-inflammatory and analgesic properties.[7] The introduction of a chlorine atom can modulate the lipophilicity and electronic properties of a molecule, potentially enhancing its biological activity or altering its metabolic profile.

Derivatives of benzoic acid have shown potential as anticancer agents.[8] The structural features of this compound make it an attractive starting material for the synthesis of novel compounds to be screened for various biological activities, including as antimicrobial and anticancer agents.

Safety Information

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with a rich reactivity profile stemming from its carboxylic acid, hydroxyl, and chloro functional groups. This guide provides essential technical information, including physical properties, synthesis, and reactivity, to support its use in research and development, particularly in the field of medicinal chemistry. The provided experimental frameworks offer a starting point for the synthesis of novel derivatives for further investigation. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.

References

A Theoretical Deep Dive into 2-Chloro-3-hydroxybenzoic Acid: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-Chloro-3-hydroxybenzoic acid and its analogs. While specific experimental and computational studies on this compound are not extensively available in peer-reviewed literature, this document outlines the established quantum chemical methods used to investigate the structural, vibrational, and electronic properties of substituted benzoic acids. By leveraging data from closely related molecules, this guide serves as a robust framework for researchers and professionals in drug development to model, analyze, and predict the behavior of this compound.

Introduction

This compound, a substituted aromatic carboxylic acid, holds potential interest in medicinal chemistry and materials science due to its unique combination of functional groups. The chlorine atom, hydroxyl group, and carboxylic acid moiety can participate in a variety of intermolecular interactions, including hydrogen bonding and halogen bonding, which are critical in drug-receptor binding and crystal engineering. Theoretical studies, primarily based on Density Functional Theory (DFT), are indispensable for elucidating the conformational landscape, electronic structure, and spectroscopic properties of such molecules at an atomic level of detail. This guide details the standard computational protocols and provides a template for the analysis and presentation of theoretical data.

Computational Methodology

The primary tool for the theoretical investigation of molecules like this compound is quantum chemistry, with Density Functional Theory (DFT) being the most widely used method due to its balance of accuracy and computational cost.

Geometry Optimization

The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

  • Method: Density Functional Theory (DFT) using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a common and reliable choice for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is typically employed. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The '(d,p)' denotes the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bonding.

  • Software: The Gaussian suite of programs is a standard tool for these calculations.

  • Conformational Analysis: For flexible molecules, a conformational search is performed to identify all possible low-energy isomers (conformers). This involves systematically rotating the rotatable bonds (e.g., the C-C bond of the carboxylic acid group and the C-O bond of the hydroxyl group) and performing a geometry optimization for each starting geometry. The conformer with the lowest electronic energy is considered the ground state structure.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Protocol:

  • Method: The same level of theory and basis set as the geometry optimization (e.g., B3LYP/6-311++G(d,p)) should be used.

  • Analysis: The calculated vibrational modes are assigned to specific molecular motions (e.g., C=O stretch, O-H bend). The Potential Energy Distribution (PED) analysis is often used for a more detailed assignment of complex vibrations.

  • Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental spectra.

Electronic Properties Analysis

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and intermolecular interactions. Key properties include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential.

Protocol:

  • Method: The electronic properties are calculated at the optimized geometry using the same level of theory.

  • HOMO-LUMO Analysis: The energies of the HOMO and LUMO and their energy gap are important descriptors of chemical reactivity and electronic transitions. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding hydrogen bonding patterns.

Data Presentation: A Representative Example

Due to the lack of specific published theoretical data for this compound, we present here representative data for a closely related molecule, 2-chlorobenzoic acid, which has been studied computationally. This serves as a template for how such data should be presented.

Table 1: Calculated Geometrical Parameters for 2-Chlorobenzoic Acid (B3LYP/6-311++G(d,p))
ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.402C6-C1-C2119.5
C1-C61.395C1-C2-C3120.3
C2-C31.391C2-C3-C4120.1
C3-C41.396C3-C4-C5119.8
C4-C51.393C4-C5-C6120.2
C5-C61.398C5-C6-C1120.1
C1-C71.491C2-C1-C7121.3
C7=O81.211C6-C1-C7119.2
C7-O91.359C1-C7=O8123.8
O9-H100.971C1-C7-O9113.4
C2-Cl111.745O8=C7-O9122.8
C7-O9-H10106.5
Table 2: Calculated Vibrational Frequencies and Assignments for 2-Chlorobenzoic Acid (B3LYP/6-311++G(d,p))
ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment (PED %)
ν137543604O-H stretch (100)
ν231052981C-H stretch (98)
ν317851714C=O stretch (85)
ν416051541C=C stretch (70)
ν514501392O-H in-plane bend (55)
ν613201267C-O stretch (45)
ν7850816C-Cl stretch (60)
ν8750720C-H out-of-plane bend (80)
Table 3: Calculated Electronic Properties for 2-Chlorobenzoic Acid (B3LYP/6-311++G(d,p))
PropertyValue
HOMO Energy-6.85 eV
LUMO Energy-1.23 eV
HOMO-LUMO Gap5.62 eV
Dipole Moment3.45 Debye

Visualization of Theoretical Data

Visual representations are crucial for interpreting computational results. The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of molecules like this compound.

G Computational Workflow for Theoretical Analysis cluster_0 Input cluster_1 Quantum Chemical Calculations (DFT) cluster_2 Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra homo_lumo HOMO-LUMO Energies & Gap elec_prop->homo_lumo mep Molecular Electrostatic Potential Map elec_prop->mep

Caption: A flowchart illustrating the typical workflow for the theoretical analysis of a molecule.

G Conceptual HOMO-LUMO Energy Diagram cluster_0 LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy Level HOMO HOMO (Highest Occupied Molecular Orbital) Energy Level HOMO->LUMO Excitation Energy (HOMO-LUMO Gap)

Caption: A conceptual diagram of HOMO and LUMO energy levels and the energy gap.

Conclusion

While a dedicated, in-depth theoretical study on this compound is not prominent in the current scientific literature, the methodologies for such an investigation are well-established and robust. This guide provides the necessary framework for researchers to conduct their own computational analyses of this molecule. By following the detailed protocols for geometry optimization, vibrational frequency calculations, and electronic property analysis using DFT, valuable insights into the structure, reactivity, and spectroscopic signatures of this compound can be obtained. The provided templates for data presentation and visualization offer a clear and concise way to communicate these theoretical findings, ultimately aiding in the rational design of new drugs and materials.

A Comprehensive Technical Guide to 2-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-3-hydroxybenzoic acid, including its chemical identity, physicochemical properties, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

The nomenclature and molecular identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

  • This compound[1]

  • Benzoic acid, 2-chloro-3-hydroxy-[1]

  • 3-Hydroxy-2-chlorobenzoic acid

Molecular Formula: C₇H₅ClO₃[1]

CAS Number: 51786-10-8[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions and understanding the compound's behavior in various systems.

PropertyValueSource
Molecular Weight 172.56 g/mol [1]
Melting Point 156.5-157.5 °C
Boiling Point (Predicted) 333.1 ± 27.0 °C
Density (Predicted) 1.536 ± 0.06 g/cm³
pKa (Predicted) 2.84 ± 0.25
XLogP3 1.6[1]
Solubility DMSO (Slightly), Methanol (B129727) (Slightly)

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided in this section.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 3-hydroxybenzoic acid.[2]

Materials:

Procedure:

  • Dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol in a reaction vessel.

  • Cool the solution to below -60 °C under a nitrogen atmosphere.

  • Slowly bubble 10.3 g (147 mmol) of chlorine gas through the cold solution. Maintain the temperature below -60 °C throughout the addition, which should take approximately 30 minutes.

  • After the addition is complete, flush the reaction mixture with nitrogen gas to remove any excess chlorine.

  • Allow the reaction mixture to warm to room temperature.

  • Dilute the mixture with 100 mL of water.

  • The crude product can be isolated by recrystallization.

  • For further purification, recrystallize the solid from 50 mL of water, followed by a second recrystallization from 130 mL of benzene containing 10 mL of acetone to yield the pure this compound as a white solid.[2]

Analytical Characterization

Accurate characterization of this compound is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.

3.2.1. High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be adapted for the analysis of this compound and its isomers.[3][4][5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 bonded silica (B1680970) column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3]

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid

  • Mobile Phase B: Acetonitrile or Methanol

General Gradient Method: A typical gradient can be optimized as follows:

  • Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over a period of 20-30 minutes.[3]

  • A common flow rate is 1.0 mL/min.[3]

  • Detection is typically performed at a wavelength of 254 nm.[3]

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition or a compatible solvent.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or 500 MHz)[6]

Sample Preparation:

  • Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Chemical shifts are reported in parts per million (ppm) relative to TMS.[6]

Biological Activity and Signaling Pathways

Given the structural similarity to other anti-inflammatory benzoic acid derivatives, a hypothetical workflow for screening and characterizing the anti-inflammatory potential of this compound is presented below.

G General Workflow for Anti-inflammatory Drug Discovery cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation a Compound Library (including this compound) b Enzyme Inhibition Assays (e.g., COX-1, COX-2) a->b c Cell-based Assays (e.g., LPS-stimulated macrophages) a->c d Measurement of Inflammatory Mediators (e.g., NO, PGE2, Cytokines) b->d c->d e Western Blot Analysis (MAPK, NF-κB pathways) d->e f Gene Expression Analysis (qRT-PCR) d->f g Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) e->g f->g h Evaluation of Efficacy and Toxicity g->h i Lead Compound Identification h->i

Caption: A logical workflow for the screening and validation of a potential anti-inflammatory compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolinecarboxylic Acids Utilizing 2-Chloro-3-hydroxybenzoic Acid as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct synthesis of quinolinecarboxylic acids from 2-Chloro-3-hydroxybenzoic acid is not well-documented in the scientific literature. The following application notes describe a proposed multi-step synthetic pathway based on established and reliable organic chemistry transformations. This route involves the initial nitration of a chlorobenzoic acid, subsequent reduction of the nitro group to an amine, and finally, a classical quinoline (B57606) synthesis reaction. The protocols provided are adapted from literature procedures for structurally similar compounds and should be considered as a starting point for experimental optimization.

Introduction

Quinolinecarboxylic acids are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a subject of ongoing research to develop more efficient and versatile methodologies. This document outlines a potential synthetic strategy for preparing substituted quinolinecarboxylic acids, starting from the readily available this compound. The proposed pathway involves three key transformations:

  • Nitration: Introduction of a nitro group onto the aromatic ring of a chlorobenzoic acid derivative.

  • Reduction: Selective reduction of the nitro group to form a substituted aminobenzoic acid, which serves as the aniline (B41778) precursor for quinoline synthesis.

  • Cyclization (Doebner Reaction): A three-component reaction of the synthesized aniline, an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid scaffold.

This multi-step approach offers a logical, albeit underexplored, route to novel quinolinecarboxylic acid derivatives.

Proposed Synthetic Pathway

The proposed synthetic route from a substituted chlorobenzoic acid to a quinolinecarboxylic acid is illustrated below. Due to the complex directing effects of the substituents on this compound, a more readily available and well-documented starting material, 4-chlorobenzoic acid, is used to illustrate a reliable nitration and subsequent transformation.

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Doebner Reaction A 4-Chlorobenzoic Acid B 4-Chloro-3-nitrobenzoic Acid A->B HNO₃, H₂SO₄ C 4-Amino-3-chlorobenzoic Acid B->C PtO₂, H₂ (cat.) or Na₂S₂O₄ D 7-Chloro-quinoline-4-carboxylic Acid Derivative C->D Aldehyde, Pyruvic Acid

Caption: Proposed multi-step synthesis of a quinolinecarboxylic acid.

Data Presentation

The following tables summarize the expected reactants, conditions, and outcomes for each step of the proposed synthesis.

Table 1: Nitration of 4-Chlorobenzoic Acid

ParameterValueReference
Starting Material4-Chlorobenzoic Acid[1]
ReagentsConcentrated HNO₃, Concentrated H₂SO₄[1]
Temperature10-25°C[1]
Reaction Time10-14 hours[1]
Product4-Chloro-3-nitrobenzoic Acid[1]
Yield~98%[1]

Table 2: Reduction of 3-Chloro-2-nitrobenzoic Acid

ParameterMethod 1: Catalytic HydrogenationMethod 2: Sodium DithioniteReference
Starting Material3-Chloro-2-nitrobenzoic Acid3-Chloro-2-nitrobenzoic Acid[2]
ReagentsPtO₂, H₂Na₂S₂O₄, aq. NH₃[2]
SolventTHF, Ethyl AcetateWater[2]
TemperatureRoom TemperatureRoom Temperature[2]
Reaction Time12 hours1 hour[2]
Product2-Amino-3-chlorobenzoic Acid2-Amino-3-chlorobenzoic Acid[2]
YieldHigh (not specified)Not specified[2]

Table 3: Doebner Reaction for Quinoline-4-carboxylic Acid Synthesis

ParameterValueReference
Starting AnilineSubstituted Aniline (e.g., 4-Amino-3-chlorobenzoic Acid)[3]
ReagentsAldehyde (e.g., Benzaldehyde), Pyruvic Acid[3]
SolventEthanol or other suitable solvent[3]
CatalystOften acid-catalyzed (e.g., H₂SO₄) or Lewis acid[3]
TemperatureReflux[3]
Product2-Substituted-quinoline-4-carboxylic Acid[3]
YieldVaries depending on substrates[3]

Experimental Protocols

Protocol 1: Nitration of 4-Chlorobenzoic Acid to 4-Chloro-3-nitrobenzoic Acid

This protocol is adapted from a procedure for the nitration of p-chlorobenzoic acid.[1]

Materials:

  • 4-Chlorobenzoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • 2-Liter, 3-necked, round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Constant temperature bath

Procedure:

  • To a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid.

  • Stir the mixture and cool it to 0°C using a constant temperature bath.

  • Prepare a nitrating mixture by carefully combining 216 ml of concentrated HNO₃ and 216 ml of concentrated H₂SO₄.

  • Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10°C and 25°C.

  • After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid product, 4-chloro-3-nitrobenzoic acid, and dry it. The expected yield is approximately 98.7%.[1]

Protocol 2: Reduction of a Nitrobenzoic Acid Derivative to an Aminobenzoic Acid

This protocol describes the reduction of 3-chloro-2-nitrobenzoic acid using catalytic hydrogenation.[2]

Materials:

  • 3-Chloro-2-nitrobenzoic Acid

  • Platinum Oxide (PtO₂) catalyst

  • Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Hydrogenation apparatus

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • In a suitable reaction vessel for the hydrogenation apparatus, dissolve 5.61 g (27.8 mmol) of 3-chloro-2-nitrobenzoic acid in a mixture of 10 mL of THF and 40 mL of ethyl acetate.[2]

  • Carefully add 339 mg of platinum oxide catalyst to the solution.[2]

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel first with nitrogen gas and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature for 12 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the product, 2-amino-3-chlorobenzoic acid.

Protocol 3: Synthesis of a Quinoline-4-carboxylic Acid via the Doebner Reaction

This is a general protocol for the Doebner reaction.[3]

Materials:

  • Substituted Aniline (e.g., 4-Amino-3-chlorobenzoic Acid)

  • An Aldehyde (e.g., Benzaldehyde)

  • Pyruvic Acid

  • Ethanol

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in ethanol.

  • Add the aldehyde (1 equivalent) and pyruvic acid (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Experimental Workflow: Multi-step Synthesis

Experimental_Workflow cluster_nitration Nitration cluster_reduction Reduction cluster_doebner Doebner Reaction start_nitration Dissolve Chlorobenzoic Acid in H₂SO₄ add_nitrating_mix Add HNO₃/H₂SO₄ mixture (10-25°C) start_nitration->add_nitrating_mix react_nitration Stir for 10-14h at 37°C add_nitrating_mix->react_nitration precipitate Pour onto ice react_nitration->precipitate filter_dry_nitro Filter and dry product precipitate->filter_dry_nitro start_reduction Dissolve Nitrobenzoic Acid in Solvent filter_dry_nitro->start_reduction Product from Nitration add_catalyst Add PtO₂ catalyst start_reduction->add_catalyst hydrogenate Hydrogenate (50 psi H₂, 12h) add_catalyst->hydrogenate filter_reduction Filter to remove catalyst hydrogenate->filter_reduction evaporate Evaporate solvent filter_reduction->evaporate start_doebner Dissolve Aniline in Ethanol evaporate->start_doebner Product from Reduction add_reagents Add Aldehyde and Pyruvic Acid start_doebner->add_reagents reflux Reflux for several hours add_reagents->reflux cool Cool to room temperature reflux->cool isolate Isolate and purify product cool->isolate

Caption: Workflow for the proposed multi-step synthesis.

Logical Relationship: The Doebner Reaction Mechanism

Doebner_Mechanism reagents Aniline Aldehyde Pyruvic Acid schiff_base Formation of Schiff Base (Aniline + Aldehyde) reagents->schiff_base michael_addition Michael Addition (Schiff Base + Enol of Pyruvic Acid) reagents->michael_addition Alternative: Aldol first schiff_base->michael_addition cyclization Intramolecular Electrophilic Cyclization michael_addition->cyclization oxidation Oxidation/Aromatization cyclization->oxidation product Quinoline-4-carboxylic Acid oxidation->product

Caption: A simplified mechanism of the Doebner reaction.

References

Application Notes and Protocols for 2-Chloro-3-hydroxybenzoic Acid as a Precursor for Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-chloro-3-hydroxybenzoic acid as a versatile precursor in the synthesis of novel antibacterial agents. The information compiled herein is intended to guide researchers in the design, synthesis, and evaluation of new chemical entities with potential therapeutic applications against a range of bacterial pathogens.

Introduction

The escalating threat of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action. This compound is a valuable starting material for the synthesis of a variety of heterocyclic and substituted aromatic compounds. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, along with the influence of the chloro substituent, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize antibacterial potency. Derivatives of similar benzoic acid scaffolds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Synthetic Pathways and Strategies

This compound can be chemically modified at three primary positions: the carboxylic acid group, the hydroxyl group, and the aromatic ring. Below are generalized synthetic schemes for creating libraries of potential antibacterial compounds.

dot

Synthesis_Pathways cluster_0 Carboxylic Acid Modification cluster_1 Hydroxyl Group Modification cluster_2 Heterocycle Formation 2-Chloro-3-hydroxybenzoic_acid This compound Amide_Formation Amide Derivatives 2-Chloro-3-hydroxybenzoic_acid->Amide_Formation Amine, Coupling Agent (e.g., DCC, EDC) Ester_Formation Ester Derivatives 2-Chloro-3-hydroxybenzoic_acid->Ester_Formation Alcohol, Acid Catalyst Ether_Formation Ether Derivatives 2-Chloro-3-hydroxybenzoic_acid->Ether_Formation Alkyl Halide, Base (e.g., K2CO3) Benzoxazole_Formation Benzoxazole Derivatives 2-Chloro-3-hydroxybenzoic_acid->Benzoxazole_Formation Reaction with o-aminophenol or similar reagents Antibacterial_Screening Antibacterial Screening Amide_Formation->Antibacterial_Screening Ester_Formation->Antibacterial_Screening Ether_Formation->Antibacterial_Screening Benzoxazole_Formation->Antibacterial_Screening

Caption: General synthetic pathways from this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of antibacterial agents derived from this compound. Researchers should adapt these methods based on the specific target molecule and available laboratory resources.

General Synthesis of Amide Derivatives

This protocol outlines the coupling of this compound with various amines to generate a library of amide derivatives.

dot

Amide_Synthesis_Workflow Start Start Dissolve Dissolve this compound and amine in an appropriate solvent (e.g., DMF, DCM). Start->Dissolve Add_Coupling Add a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP) at 0°C. Dissolve->Add_Coupling Stir Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours). Add_Coupling->Stir Monitor Monitor the reaction progress by TLC. Stir->Monitor Workup Perform aqueous workup to remove water-soluble byproducts. Monitor->Workup Reaction Complete Purify Purify the crude product by column chromatography or recrystallization. Workup->Purify Characterize Characterize the final product by NMR, IR, and Mass Spectrometry. Purify->Characterize End End Characterize->End

Caption: Workflow for the synthesis of amide derivatives.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in a suitable dry solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used). Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.

  • Characterization: Confirm the structure of the synthesized amide by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Antibacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains.

dot

MIC_Assay_Workflow Start Start Prepare_Stock Prepare stock solutions of test compounds in DMSO. Start->Prepare_Stock Serial_Dilution Perform two-fold serial dilutions of compounds in a 96-well microtiter plate containing bacterial growth medium. Prepare_Stock->Serial_Dilution Inoculate Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Serial_Dilution->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours. Inoculate->Incubate Determine_MIC Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. Incubate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a fresh culture of the test bacteria on an appropriate agar (B569324) medium. Inoculate a single colony into a suitable broth (e.g., Mueller-Hinton Broth) and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (B87167) (DMSO). Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate using the appropriate broth to achieve the desired final concentrations.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Data Presentation

The following tables summarize the antibacterial activity of various benzoic acid derivatives, providing a reference for the potential efficacy of compounds derived from this compound.

Table 1: Antibacterial Activity of 2-Chlorobenzoic Acid Derivatives [1][2]

CompoundR GroupTest OrganismMIC (µg/mL)
Ester 1 -CH₃S. aureus>100
B. subtilis>100
E. coli100
Ester 2 -C₂H₅S. aureus>100
B. subtilis>100
E. coli100
Schiff Base 1 4-chlorophenylS. aureus50
B. subtilis50
E. coli25
Schiff Base 2 4-methoxyphenylS. aureus50
B. subtilis50
E. coli25
Norfloxacin (Standard)E. coli6.25

Table 2: Antibacterial Activity of 2-Chloro-5-nitrobenzoic Acid Derivatives [3]

CompoundDescriptionTest OrganismZone of Inhibition (mm) at 1 mg/mL
Compound 1 Methylethanolammonium saltS. aureus ATCC27
E. coli ATCC17
Compound 2 2D coordination polymerS. aureus ATCC15
MRSA clinical isolate16
2Cl5NBH Parent AcidS. aureus ATCC24
E. coli ATCC15
Gentamicin (Standard)S. aureus ATCC28
MRSA clinical isolate16
Sxt (Standard)E. coli ATCC17

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for novel derivatives of this compound needs to be elucidated experimentally, a plausible target is the bacterial cell membrane or key metabolic pathways. For instance, many benzoic acid derivatives are known to disrupt cell membrane integrity or inhibit essential enzymes.

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Proposed_MoA Derivative 2-Chloro-3-hydroxybenzoic Acid Derivative Membrane Bacterial Cell Membrane Derivative->Membrane Enzyme Essential Bacterial Enzyme (e.g., in Folate Synthesis) Derivative->Enzyme Disruption Membrane Disruption/ Permeabilization Membrane->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition Enzyme Inhibition Enzyme->Inhibition Inhibition->Cell_Death

Caption: Proposed mechanisms of antibacterial action.

Further studies, such as membrane potential assays, enzyme inhibition assays, and transcriptomics, are recommended to elucidate the specific molecular targets of newly synthesized compounds.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel antibacterial agents. The synthetic protocols and screening methods outlined in this document provide a framework for the rational design and evaluation of new derivatives. The presented data on related compounds suggests that modifications of the carboxylic acid and hydroxyl groups can lead to potent antibacterial activity. Future work should focus on expanding the chemical diversity of synthesized libraries and conducting in-depth mechanistic studies to identify lead compounds for further development.

References

Application Notes and Protocols for 2-Chloro-3-hydroxybenzoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential medicinal chemistry applications of derivatives of 2-chloro-3-hydroxybenzoic acid. It includes detailed experimental protocols for their synthesis and evaluation in key therapeutic areas, along with quantitative data from related compounds to guide research efforts.

Introduction

This compound is a substituted salicylic (B10762653) acid derivative that holds promise as a scaffold for the development of novel therapeutic agents. The presence of the carboxylic acid, hydroxyl, and chloro functional groups provides multiple points for chemical modification, allowing for the generation of diverse libraries of compounds. These derivatives are of interest for their potential anti-inflammatory and anticancer properties, attributed to their ability to interact with key biological targets such as enzymes and signaling proteins.

Synthetic Protocols

The primary route for generating a library of this compound derivatives is through the formation of amides and esters from the carboxylic acid moiety.

General Protocol for the Synthesis of 2-Chloro-3-hydroxybenzamides

This protocol describes the conversion of this compound to the corresponding benzamides via an acid chloride intermediate.

Step 1: Synthesis of 2-chloro-3-hydroxybenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in thionyl chloride (5-10 equivalents).

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-3-hydroxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-substituted-2-chloro-3-hydroxybenzamides

  • Dissolve the desired primary or secondary amine (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask.

  • Add a base, such as triethylamine (B128534) or pyridine (B92270) (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloro-3-hydroxybenzoyl chloride (1.1 equivalents) in the same solvent to the cooled amine solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired N-substituted-2-chloro-3-hydroxybenzamide.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation cluster_purification Purification start This compound product1 2-Chloro-3-hydroxybenzoyl Chloride start->product1 Reflux reagent1 Thionyl Chloride (SOCl2) reagent1->product1 product2 N-substituted-2-chloro-3-hydroxybenzamide product1->product2 Stirring at RT reagent2 Primary/Secondary Amine (R1R2NH) reagent2->product2 reagent3 Base (e.g., Triethylamine) reagent3->product2 purification Column Chromatography product2->purification

Caption: General workflow for the synthesis of 2-chloro-3-hydroxybenzamides.

Anti-inflammatory Applications

Derivatives of salicylic acid are well-known for their anti-inflammatory properties. It is hypothesized that this compound derivatives may exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Rationale for NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS. Inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory drugs.

Experimental Protocol: NF-κB Reporter Assay

This protocol is designed to screen for the inhibitory activity of this compound derivatives on NF-κB activation in a cell-based assay.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or RAW 264.7) stably transfected with an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., BAY 11-7082).

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL), to the wells and incubate for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells using a suitable lysis buffer and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and calculate the IC₅₀ values for each compound.

NF-κB Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Derivative 2-Chloro-3-hydroxybenzoic Acid Derivative Derivative->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

Anticancer Applications

The structural features of this compound derivatives make them potential candidates for development as anticancer agents, possibly through the inhibition of key enzymes involved in cancer progression, such as Tie-2 kinase and histone deacetylases (HDACs).

Rationale for Targeting Tie-2 Kinase and HDACs
  • Tie-2 Kinase: Tie-2 is a receptor tyrosine kinase primarily expressed on endothelial cells that plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[1] Inhibiting Tie-2 can disrupt the tumor blood supply, thereby impeding its growth.

  • Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reactivate these genes, leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.

Quantitative Data for Related Compounds

While specific data for this compound derivatives is not yet widely available, the following table presents IC₅₀ values for structurally related compounds against relevant cancer targets and cell lines to provide a benchmark for screening efforts.

Compound ClassTarget/Cell LineIC₅₀ (µM)
Benzamide DerivativeHDAC10.0044
Benzamide DerivativeHDAC20.0316
Pyrimidine-based hydroxamic acidHDAC81.2
Chloro-thiazolidinone derivativeMCF-7 (Breast Cancer)1.57
Chloro-thiazolidinone derivativeDLD-1 (Colon Cancer)1.57
Experimental Protocol: In Vitro Kinase Inhibition Assay (Tie-2)

This protocol outlines a method to assess the inhibitory activity of compounds against Tie-2 kinase.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing recombinant Tie-2 kinase, a suitable kinase buffer, ATP, and a specific substrate (e.g., a poly(Glu, Tyr) peptide).

  • Compound Addition: Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a known Tie-2 inhibitor (e.g., Rebastinib) as a positive control.

  • Initiation and Incubation: Start the kinase reaction by adding ATP and incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or an ELISA-based assay with a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of HDAC activity.

  • Reaction Mixture: In a 96-well black plate, add the test compound, a source of HDAC enzyme (e.g., HeLa cell nuclear extract or recombinant HDAC), and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate the mixture at 37 °C for a defined period (e.g., 1-2 hours).

  • Development: Add a developer solution containing a protease (e.g., trypsin) and a buffer to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.

Logical Relationship for Dual-Target Anticancer Activity

Anticancer_Mechanism Derivative 2-Chloro-3-hydroxybenzoic Acid Derivative Tie2 Tie-2 Kinase Inhibition Derivative->Tie2 HDAC HDAC Inhibition Derivative->HDAC Angiogenesis Reduced Angiogenesis Tie2->Angiogenesis Gene_Expression Altered Gene Expression HDAC->Gene_Expression Tumor_Growth Inhibition of Tumor Growth Angiogenesis->Tumor_Growth Gene_Expression->Tumor_Growth

Caption: Potential dual-target mechanism for anticancer activity.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents with potential applications in treating inflammatory diseases and cancer. The synthetic routes are accessible, and a variety of biological assays are available to screen for and characterize the activity of these compounds. Further investigation into the structure-activity relationships of this class of molecules is warranted to identify lead compounds for further preclinical development.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel benzofuran (B130515) and benzoxazole (B165842) derivatives utilizing 2-chloro-3-hydroxybenzoic acid as a versatile starting material. The protocols herein are designed to be a foundational resource, offering detailed methodologies for the construction of these important heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Introduction

This compound is a readily available and highly functionalized starting material, possessing three distinct reactive sites: a carboxylic acid, a hydroxyl group, and a halogenated aromatic ring. This unique combination allows for a variety of synthetic transformations, making it an attractive scaffold for the generation of diverse molecular architectures. The following protocols detail the synthesis of a novel benzofuran-7-carboxylic acid derivative via a palladium-catalyzed Sonogashira coupling and subsequent cyclization, and a plausible synthetic route to a benzoxazole-7-carboxylic acid derivative.

Synthesis of 4-Chloro-5-hydroxy-2-phenylbenzofuran-7-carboxylic Acid

This protocol outlines a two-step one-pot synthesis of a novel benzofuran derivative from this compound and phenylacetylene (B144264). The methodology is based on a palladium-catalyzed Sonogashira coupling of 2-chlorophenols with terminal alkynes, followed by an intramolecular cyclization.

Experimental Protocol

Materials and Equipment:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask and standard glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • TLC plates and developing chamber

  • Silica (B1680970) gel for column chromatography

  • Standard workup and purification reagents (diethyl ether, saturated ammonium (B1175870) chloride, brine, sodium sulfate)

Procedure:

  • Reaction Setup: To a dry 100 mL Schlenk flask under an inert atmosphere of argon, add this compound (1.73 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mol%), triphenylphosphine (105 mg, 0.4 mol%), and copper(I) iodide (76 mg, 0.4 mol%).

  • Solvent and Base Addition: Add 40 mL of anhydrous DMF to the flask, followed by the addition of potassium carbonate (2.76 g, 20 mmol).

  • Alkyne Addition: Stir the mixture at room temperature for 10 minutes. To this suspension, add phenylacetylene (1.23 g, 12 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water and acidify with 1M HCl to pH 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired 4-chloro-5-hydroxy-2-phenylbenzofuran-7-carboxylic acid.

Data Presentation
Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Amount UsedTheoretical Yield (g)Actual Yield (g)Yield (%)
This compound172.57101.73 g---
Phenylacetylene102.14121.23 g---
4-Chloro-5-hydroxy-2-phenylbenzofuran-7-carboxylic acid288.70--2.892.1775

Note: The presented yield is an estimated value based on similar reactions reported in the literature and may vary.

Synthetic Workflow

Benzofuran_Synthesis start This compound + Phenylacetylene reaction Pd(OAc)₂, PPh₃, CuI, K₂CO₃ DMF, 100 °C, 12 h start->reaction product 4-Chloro-5-hydroxy-2-phenylbenzofuran-7-carboxylic Acid reaction->product

Caption: Synthesis of a novel benzofuran derivative.

Proposed Synthesis of 4-Chloro-5-hydroxybenzoxazole-7-carboxylic Acid

This section outlines a proposed multi-step synthesis for a novel benzoxazole derivative starting from this compound. The key steps involve amination of the aromatic ring, followed by condensation with an orthoformate to construct the oxazole (B20620) ring.

Synthetic Pathway Overview

The proposed synthesis involves three main stages:

  • Nitration: Introduction of a nitro group ortho to the hydroxyl group.

  • Reduction: Reduction of the nitro group to an amine to form an o-aminophenol derivative.

  • Cyclization: Condensation with triethyl orthoformate to form the benzoxazole ring.

Benzoxazole_Pathway A This compound B Nitration (HNO₃, H₂SO₄) A->B C 2-Chloro-3-hydroxy-4-nitrobenzoic Acid B->C D Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) C->D E 4-Amino-2-chloro-3-hydroxybenzoic Acid D->E F Cyclization (Triethyl orthoformate) E->F G 4-Chloro-5-hydroxybenzoxazole-7-carboxylic Acid F->G

Caption: Proposed synthetic pathway to a novel benzoxazole.

Experimental Protocols (Proposed)

Step 1: Synthesis of 2-Chloro-3-hydroxy-4-nitrobenzoic Acid

  • Procedure: To a stirred solution of this compound (10 mmol) in concentrated sulfuric acid (20 mL) at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (5 mL). Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Pour the mixture onto ice and filter the resulting precipitate. Wash the solid with cold water and dry to obtain the crude product. Recrystallization from ethanol-water may be performed for purification.

Step 2: Synthesis of 4-Amino-2-chloro-3-hydroxybenzoic Acid

  • Procedure: To a solution of 2-chloro-3-hydroxy-4-nitrobenzoic acid (10 mmol) in ethanol (B145695) (50 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 40 mmol) and concentrated hydrochloric acid (10 mL). Heat the mixture at reflux for 4 hours. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the crude aminophenol derivative.

Step 3: Synthesis of 4-Chloro-5-hydroxybenzoxazole-7-carboxylic Acid

  • Procedure: A mixture of 4-amino-2-chloro-3-hydroxybenzoic acid (10 mmol) and triethyl orthoformate (15 mmol) is heated at 130-140 °C for 4 hours. During this time, ethanol is distilled off. After cooling, the solid residue is triturated with hexane, filtered, and dried to afford the crude benzoxazole. The product can be purified by recrystallization from a suitable solvent.

Data Presentation (Hypothetical)
StepStarting MaterialProductReagentsEstimated Yield (%)
1This compound2-Chloro-3-hydroxy-4-nitrobenzoic acidHNO₃, H₂SO₄80-90
22-Chloro-3-hydroxy-4-nitrobenzoic acid4-Amino-2-chloro-3-hydroxybenzoic acidSnCl₂·2H₂O, HCl70-80
34-Amino-2-chloro-3-hydroxybenzoic acid4-Chloro-5-hydroxybenzoxazole-7-carboxylic AcidTriethyl orthoformate60-70

Note: These yields are hypothetical and based on analogous reactions. Actual yields will need to be determined experimentally.

Conclusion

The protocols and synthetic strategies presented here demonstrate the utility of this compound as a valuable starting material for the synthesis of novel benzofuran and benzoxazole heterocycles. These application notes provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and materials science. The provided workflows and data tables offer a clear and concise guide for the practical implementation of these synthetic routes.

Application Notes and Protocols for the Synthesis of 2-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-Chloro-3-hydroxybenzoic acid, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The primary protocol describes the direct chlorination of 3-hydroxybenzoic acid. An alternative, multi-step synthetic route is also proposed. This document includes detailed experimental procedures, a summary of quantitative data, and characterization methods. Visual diagrams for the synthetic workflows are provided to facilitate understanding and implementation.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its specific substitution pattern allows for further functionalization, making it a key building block in the synthesis of more complex molecules. The protocols outlined below provide methodologies for its preparation in a laboratory setting.

Primary Synthesis Protocol: Chlorination of 3-Hydroxybenzoic Acid

This protocol details the synthesis of this compound via the direct chlorination of 3-hydroxybenzoic acid.

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a low-temperature thermometer, dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol.

  • Cooling: Cool the solution to below -60°C using a dry ice/acetone (B3395972) bath while purging the system with nitrogen gas.

  • Chlorination: Slowly bubble chlorine gas (10.3 g, 147 mmol) through the cold solution over approximately 30 minutes, ensuring the temperature remains below -60°C.[1]

  • Quenching and Work-up: After the addition of chlorine gas is complete, flush the system with nitrogen to remove any excess chlorine. Allow the reaction mixture to warm to room temperature.

  • Precipitation: Dilute the reaction mixture with 100 mL of water to precipitate the crude product.

  • Purification: Isolate the crude solid by filtration. Purify the solid by recrystallization first from 50 mL of water and then from a mixture of 130 mL of benzene (B151609) and 10 mL of acetone to yield this compound as a white solid.[1]

Quantitative Data
ParameterValueReference
Starting Material 3-Hydroxybenzoic Acid[1]
Amount of Starting Material20 g (145 mmol)[1]
Reagent Chlorine Gas[1]
Amount of Reagent10.3 g (147 mmol)[1]
Solvent Methanol[1]
Solvent Volume100 mL[1]
Reaction Temperature < -60°C[1]
Reaction Time ~30 minutes[1]
Product This compound
Appearance White Solid[1]
Expected Yield 60-75% (Estimated)
Purity (by HPLC) >95% (Estimated)
Characterization Data (Expected)
  • ¹H NMR (DMSO-d₆): Chemical shifts (δ) are expected for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will likely appear as multiplets or doublets in the range of δ 7.0-7.8 ppm. The hydroxyl and carboxylic acid protons will appear as broad singlets at lower fields.

  • ¹³C NMR (DMSO-d₆): Signals are expected for the seven carbon atoms of the molecule, including the carboxyl carbon, the carbon bearing the chlorine, the carbon bearing the hydroxyl group, and the other aromatic carbons.

  • IR (KBr, cm⁻¹): Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the O-H stretch of the phenol (B47542) (~3300-3500 cm⁻¹), and C-Cl stretch (~600-800 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M-H]⁻ is expected at m/z 171.0, corresponding to the molecular formula C₇H₄ClO₃.

Synthesis Workflow Diagram

Synthesis_of_2_Chloro_3_hydroxybenzoic_acid cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Chlorination Chlorination 3-Hydroxybenzoic_Acid->Chlorination Chlorine_Gas Chlorine Gas Chlorine_Gas->Chlorination Methanol Methanol (Solvent) Methanol->Chlorination Temp < -60°C Temp->Chlorination Workup Aqueous Work-up Chlorination->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Protocol (Proposed)

This proposed multi-step synthesis starts from the more readily available 2,3-dichloroaniline (B127971). This route involves a Sandmeyer-type reaction followed by hydrolysis.

Experimental Protocol (Theoretical)
  • Diazotization of 2,3-dichloroaniline:

    • Dissolve 2,3-dichloroaniline in an aqueous solution of a strong acid (e.g., HCl).

    • Cool the solution to 0-5°C in an ice bath.

    • Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Hydroxylation (Sandmeyer-type reaction):

    • In a separate vessel, prepare a solution of a copper(I) salt (e.g., Cu₂O) in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the copper catalyst solution. This should be performed at an elevated temperature to facilitate the replacement of the diazonium group with a hydroxyl group, yielding 2,3-dichlorophenol (B42519).

  • Carboxylation (Kolbe-Schmitt Reaction):

    • Treat the 2,3-dichlorophenol with a strong base (e.g., sodium hydroxide) to form the sodium phenoxide.

    • Heat the sodium phenoxide under pressure with carbon dioxide to introduce a carboxyl group, primarily at the ortho position to the hydroxyl group, to yield sodium 2-chloro-3-hydroxybenzoate.

  • Acidification:

    • Dissolve the resulting sodium salt in water and acidify with a strong acid (e.g., HCl) to precipitate this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Proposed Alternative Synthesis Workflow

Alternative_Synthesis Start 2,3-Dichloroaniline Step1 Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Intermediate1 2,3-Dichlorobenzenediazonium Chloride Step1->Intermediate1 Step2 Hydroxylation (Cu₂O, H₂O, Heat) Intermediate1->Step2 Intermediate2 2,3-Dichlorophenol Step2->Intermediate2 Step3 Carboxylation (1. NaOH, 2. CO₂, Pressure, Heat) Intermediate2->Step3 Intermediate3 Sodium 2-Chloro-3-hydroxybenzoate Step3->Intermediate3 Step4 Acidification (HCl) Intermediate3->Step4 Product This compound Step4->Product

Caption: Proposed alternative synthesis route for this compound.

Safety Precautions

  • Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Dry ice/acetone baths are extremely cold and can cause severe burns. Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • The reagents and solvents used in these protocols are flammable and/or toxic. Handle them with care and in accordance with standard laboratory safety procedures.

Conclusion

The protocols provided offer viable methods for the synthesis of this compound. The primary method of direct chlorination is straightforward, while the proposed alternative route provides a potential pathway from a different starting material. Researchers should optimize reaction conditions and purification procedures to achieve the desired yield and purity for their specific applications. Standard analytical techniques are crucial for the characterization and quality control of the final product.

References

Application Notes and Protocols for the Analytical Detection of 2-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 2-Chloro-3-hydroxybenzoic acid. The methods described herein are essential for quality control, metabolic studies, and formulation development in the pharmaceutical and chemical industries. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

Application Note: Reverse-phase HPLC with UV detection is a robust and widely accessible method for the quantification of this compound. The separation is based on the compound's polarity, and a C18 column is typically effective. The mobile phase usually consists of a mixture of an aqueous acidic solution (to ensure the carboxylic acid is in its protonated form) and an organic solvent like acetonitrile (B52724) or methanol. The selection of the UV detection wavelength should be based on the absorbance maximum of the analyte, which is typically around 220-280 nm for benzoic acid derivatives.

Quantitative Data Summary

Note: The following data is based on validated methods for structurally similar chlorobenzoic acid isomers and serves as a representative example. Actual performance may vary.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)
Linearity Range 5 - 120 µg/mL[1]
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~1.5 µg/mL
Limit of Quantitation (LOQ) 5 µg/mL[1]
Accuracy (Recovery) 82 - 103%[1]
Precision (RSD) < 10%[1]
Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 5, 10, 25, 50, 100, 120 µg/mL).
  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 bonded silica (B1680970) column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0-5 min: 95% A, 5% B
  • 5-25 min: Gradient to 50% A, 50% B
  • 25-30 min: Hold at 50% A, 50% B
  • 30-35 min: Return to 95% A, 5% B
  • 35-40 min: Column re-equilibration
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 230 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
  • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Methanol (Stock Solution) A->B C Prepare Working Standards (Serial Dilution) B->C E Inject into HPLC System C->E D Dissolve & Filter Sample D->E F Separation on C18 Column E->F G UV Detection at 230 nm F->G H Data Acquisition G->H I Generate Calibration Curve H->I J Calculate Sample Concentration I->J

Caption: Workflow for the HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification in complex matrices such as biological fluids or environmental samples. Electrospray ionization (ESI) in negative ion mode is typically effective for carboxylic acids. The method relies on the separation of the analyte by LC followed by its detection using a mass spectrometer, which monitors specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), providing high specificity.

Quantitative Data Summary

Note: The following data is based on validated methods for structurally similar compounds and serves as a representative example. Actual performance may vary.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 1 ng/mL[2]
Limit of Quantitation (LOQ) 1 - 50 ng/L[3]
Accuracy (Recovery) 95 - 108%[3]
Precision (RSD) < 5%
Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC Conditions:

  • Column: Biphenyl stationary phase or C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Methanol with 0.1% formic acid.
  • Gradient: A suitable gradient to elute the analyte with good peak shape.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), negative ion mode.
  • Precursor Ion (m/z): 171.0 (for [M-H]⁻).
  • Product Ions (m/z): To be determined by infusion of a standard solution. A likely fragmentation would be the loss of CO₂ (m/z 127.0).
  • Collision Energy: Optimize to maximize the product ion signal.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC Separation E->F G ESI (Negative Ion Mode) F->G H MS/MS Detection (MRM) G->H I Peak Integration H->I J Quantification I->J

Caption: Workflow for the LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar hydroxyl and carboxylic acid groups into more volatile and thermally stable moieties. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization method. This converts the analyte into its trimethylsilyl (B98337) (TMS) derivative, which is amenable to GC-MS analysis.

Quantitative Data Summary

Note: The following data is based on validated methods for structurally similar chlorobenzoic acid isomers and serves as a representative example. Actual performance may vary.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 10 - 200 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~1 ng/g
Limit of Quantitation (LOQ) 1 - 10 ng/g[4]
Accuracy (Recovery) 85 - 110%
Precision (RSD) < 15%
Experimental Protocol: GC-MS Analysis

1. Sample Derivatization:

  • Place the dried sample extract in a reaction vial.
  • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS as a catalyst) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
  • Seal the vial and heat at 70°C for 30 minutes.
  • Cool the vial to room temperature before injection.

2. GC Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold at 280°C for 5 minutes.
  • Injector Temperature: 250°C.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-500.
  • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of the derivatized analyte. The molecular ion and key fragment ions of the di-TMS derivative should be determined from a full scan spectrum of a standard.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Dried Sample Extract B Add Silylating Agent (BSTFA) A->B C Heat at 70°C for 30 min B->C D Cool to Room Temperature C->D E Inject into GC System D->E F GC Separation E->F G EI Ionization F->G H Mass Spectrometry Detection G->H I Chromatogram Analysis H->I J Quantification using SIM I->J

Caption: Workflow for the GC-MS analysis of this compound.

References

2-Chloro-3-hydroxybenzoic Acid: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloro-3-hydroxybenzoic acid is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and other biologically active compounds. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the benzene (B151609) ring, provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of complex molecular architectures with diverse pharmacological properties, including antimicrobial and kinase-inhibiting activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive derivatives.

Application Note 1: Synthesis of Antimicrobial Agents

This compound can serve as a scaffold for the development of novel antimicrobial agents. By modifying the carboxylic acid and hydroxyl groups, a diverse library of esters and amides can be synthesized and screened for antibacterial and antifungal activity. The presence of the chlorine atom can enhance the antimicrobial properties of the resulting compounds.

Experimental Protocol: Synthesis of this compound Esters

This protocol describes a general method for the esterification of this compound with various alcohols using a Fischer esterification approach.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in an excess of the desired anhydrous alcohol (e.g., 10-20 equivalents).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data:
CompoundR GroupYield (%)Physical State
Methyl 2-chloro-3-hydroxybenzoate-CH₃85-95Solid
Ethyl 2-chloro-3-hydroxybenzoate-CH₂CH₃80-90Oil
Propyl 2-chloro-3-hydroxybenzoate-CH₂CH₂CH₃75-85Oil

Note: Yields are typical and may vary depending on the specific alcohol and reaction conditions.

Experimental Workflow: Esterification

G start Start: Dissolve this compound in alcohol add_catalyst Add H₂SO₄ catalyst start->add_catalyst reflux Reflux reaction mixture add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous workup monitor->workup Complete purify Purification workup->purify end_product Final Product: Ester derivative purify->end_product G start This compound functionalization Functionalization (e.g., Amidation) start->functionalization library Library of Derivatives functionalization->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR) hit->optimization inhibitor Potent & Selective Kinase Inhibitor optimization->inhibitor G receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 (Target) kinase2->kinase3 substrate Substrate Protein kinase3->substrate response Cellular Response (e.g., Proliferation) substrate->response inhibitor Inhibitor (2-Chloro-3-hydroxybenzoic acid derivative) inhibitor->kinase3

Application Notes: Derivatization of 2-Chloro-3-hydroxybenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-hydroxybenzoic acid is a versatile scaffold for the synthesis of novel compounds for biological screening. Its structure, featuring a carboxylic acid, a hydroxyl group, and a substituted benzene (B151609) ring, offers multiple points for chemical modification. Derivatization of this core structure allows for the systematic exploration of the chemical space to identify molecules with desired biological activities. The substituents on the benzoic acid ring are known to significantly influence the biological activity of the resulting compounds.[1] This document provides detailed protocols for the synthesis of ester and amide derivatives of this compound and subsequent screening for potential antimicrobial and cytotoxic activities.

Derivatization Strategies

The primary functional groups targeted for derivatization on the this compound scaffold are the carboxylic acid and the hydroxyl group. The carboxylic acid is readily converted into a wide range of esters and amides, which can significantly alter the compound's polarity, solubility, and ability to interact with biological targets.

  • Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the acidic proton and increase lipophilicity, which can enhance cell membrane permeability. The Fischer-Speier esterification, using an alcohol in the presence of an acid catalyst, is a straightforward and widely used method.[2][3]

  • Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine introduces a hydrogen bond donor and acceptor, which can facilitate specific interactions with protein targets.[4] This reaction is often mediated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form a stable amide linkage under mild conditions.[4][5]

These two derivatization pathways allow for the creation of a diverse library of compounds from a single starting material for subsequent biological evaluation.

G General Workflow for Derivatization and Screening cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start This compound esterification Esterification (e.g., Fischer-Speier) start->esterification amidation Amidation (e.g., EDC Coupling) start->amidation esters Ester Derivatives Library esterification->esters amides Amide Derivatives Library amidation->amides purification Purification & Characterization (Chromatography, NMR, MS) esters->purification amides->purification library Purified Compound Library purification->library antimicrobial Antimicrobial Assay (e.g., MIC Determination) library->antimicrobial cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) library->cytotoxicity data Data Analysis (IC50 / MIC Values) antimicrobial->data cytotoxicity->data hit Hit Identification data->hit

Caption: Workflow from synthesis to biological hit identification.

Experimental Protocols: Synthesis

Protocol 1: General Fischer-Speier Esterification

This protocol describes a general method for synthesizing ester derivatives of this compound.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Suspend 1.0 equivalent of this compound in a 10-20 fold molar excess of the desired anhydrous alcohol in a round-bottom flask. The alcohol serves as both reactant and solvent.[3]

  • While stirring, carefully add 1.0-1.5 equivalents of concentrated sulfuric acid dropwise to the suspension. The mixture may warm up.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (B1210297) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the final product using NMR and Mass Spectrometry.

Protocol 2: General Amide Synthesis via EDC Coupling

This protocol details a standard procedure for synthesizing amide derivatives using EDC as a coupling agent.[4]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) (Optional, but recommended to suppress side reactions)

  • Anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • 1M Hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 1.0 equivalent of this compound in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to form the active ester intermediate.

  • In a separate flask, dissolve the amine (1.1 eq) and TEA or DIPEA (2.0 eq) in the reaction solvent.

  • Slowly add the amine solution to the reaction mixture and stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterize the purified amide by NMR and Mass Spectrometry.

Experimental Protocols: Biological Screening

The newly synthesized library of derivatives can be screened against various biological targets. Benzoic acid derivatives have demonstrated a wide range of activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][6][7]

Protocol 3: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.[1]

Materials:

  • Synthesized derivatives dissolved in DMSO (e.g., 10 mg/mL stock)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • In a 96-well plate, add 50 µL of MHB to all wells.

  • Add 50 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Add 50 µL of the adjusted bacterial suspension to each well.

  • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cell lines.[1][7]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Incubate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO). The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.[1]

Data Presentation

Quantitative results from biological screening should be organized into tables for clear comparison of the derivatives' potency.

Table 1: Hypothetical Biological Activity of this compound Derivatives

Compound IDR GroupMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)IC₅₀ vs. HeLa Cells (µM)
Ester-1 -CH₂CH₃6412885.2
Ester-2 -CH₂(CH₃)₂326455.7
Ester-3 -Benzyl163223.1
Amide-1 -NH-CH₂CH₃128>256110.5
Amide-2 -NH-Cyclohexyl6412878.9
Amide-3 -NH-Benzyl326441.3
Ciprofloxacin (Control)0.50.25N/A
Doxorubicin (Control)N/AN/A0.8

Visualization of Potential Mechanism

Benzoic acid derivatives can act through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical mechanism where a derivative inhibits a kinase in a generic cancer-related signaling pathway.

G cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cell Proliferation & Survival tf->response inhibitor Benzoic Acid Derivative inhibitor->kinase2

Caption: Inhibition of a signaling kinase by a derivative.

References

Application Notes and Protocols: 2-Chloro-3-hydroxybenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-hydroxybenzoic acid is a substituted aromatic carboxylic acid with the chemical formula C₇H₅ClO₃. While its direct applications in materials science are not extensively documented in publicly available literature, its structural motifs—a benzoic acid core with chloro and hydroxyl substitutions—suggest its potential as a valuable precursor and building block in the synthesis of advanced functional materials. The presence of the carboxylic acid and hydroxyl groups allows for various chemical modifications, making it a candidate for incorporation into polymers, metal-organic frameworks (MOFs), and liquid crystals. The chloro-substituent can influence the electronic properties, solubility, and crystal packing of the resulting materials.

These notes provide an overview of the potential applications of this compound in materials science, based on the known functionalities of similar molecules. The provided protocols are exemplary and may require optimization for specific research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing synthetic routes and predicting the behavior of the molecule in various chemical processes.

PropertyValueReference
Molecular Formula C₇H₅ClO₃[1]
Molecular Weight 172.57 g/mol [1]
CAS Number 51786-10-8[1]
Appearance White solid[2]
Melting Point Not available
Solubility Soluble in methanol (B129727), benzene (B151609)/acetone (B3395972) mixture[2]

Potential Applications in Materials Science

Based on the chemistry of analogous substituted benzoic acids, this compound is a promising candidate for the following applications:

  • Precursor for Bent-Core Liquid Crystals: Substituted 3-hydroxybenzoic acids are known to form the central core of bent-shaped (banana) liquid crystals. The chloro-substituent can modify the dipole moment and polarizability of the molecule, influencing the mesophase behavior and electro-optical properties of the resulting liquid crystals.[3][4]

  • Monomer for Specialty Polyesters: Hydroxybenzoic acids are key components in the synthesis of thermotropic liquid crystalline polyesters. The incorporation of this compound could lead to polyesters with modified thermal stability, flame retardancy, and dielectric properties due to the presence of the chlorine atom.[5]

  • Component in Crystal Engineering: The ability of benzoic acids to form hydrogen-bonded networks makes them ideal candidates for crystal engineering. This compound could be co-crystallized with other molecules to create novel crystalline materials with specific properties, such as non-linear optical (NLO) activity.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-hydroxybenzoic acid.[2]

Materials:

  • 3-hydroxybenzoic acid

  • Methanol

  • Chlorine gas

  • Nitrogen gas

  • Water

  • Benzene

  • Acetone

Equipment:

  • Reaction flask equipped with a gas inlet and a cooling bath

  • Magnetic stirrer

  • Recrystallization apparatus

Procedure:

  • Dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol in the reaction flask.

  • Cool the solution to below -60 °C using a suitable cooling bath.

  • Bubble nitrogen gas through the solution to create an inert atmosphere.

  • Slowly bubble 10.3 g (147 mmol) of chlorine gas through the cold solution while maintaining the temperature below -60 °C.

  • After approximately 30 minutes, stop the chlorine gas flow and flush the system with nitrogen to remove any excess chlorine.

  • Allow the reaction mixture to warm to room temperature.

  • Dilute the mixture with 100 mL of water.

  • Isolate the crude product by recrystallization from 50 mL of water.

  • Further purify the solid by recrystallization from a mixture of 130 mL of benzene and 10 mL of acetone to yield pure this compound as a white solid.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 3-hydroxybenzoic acid in Methanol chlorination Chlorination with Cl2 gas (T < -60°C) start->chlorination 1 warm_up Warm to Room Temperature chlorination->warm_up 2 dilution Dilution with Water warm_up->dilution 3 recrystallization1 First Recrystallization (from Water) dilution->recrystallization1 4 recrystallization2 Second Recrystallization (from Benzene/Acetone) recrystallization1->recrystallization2 5 end End Product: This compound recrystallization2->end 6

Caption: Workflow for the synthesis of this compound.

Protocol 2: Exemplary Synthesis of a Bent-Core Liquid Crystal Precursor

This hypothetical protocol outlines the esterification of this compound, a key step in forming a bent-core liquid crystal.

Materials:

  • This compound

  • 4-Nitrophenol (B140041)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound and 2 equivalents of 4-nitrophenol in dry DCM.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2.2 equivalents of DCC in DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ester.

Esterification_Workflow cluster_esterification Esterification for Liquid Crystal Precursor reactants This compound + 4-Nitrophenol + DMAP in DCM dcc_addition Add DCC in DCM at 0°C reactants->dcc_addition reaction Stir at Room Temperature Overnight dcc_addition->reaction workup Filtration and Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Bent-Core Liquid Crystal Precursor purification->product

Caption: Exemplary workflow for synthesizing a bent-core liquid crystal precursor.

Logical Relationships in Material Design

The properties of materials derived from this compound are logically dependent on its structural features. The following diagram illustrates these relationships.

Logical_Relationships cluster_relationships Structure-Property Relationships cluster_features Molecular Features cluster_properties Resulting Material Properties molecule This compound carboxylic_acid Carboxylic Acid Group (-COOH) molecule->carboxylic_acid hydroxyl Hydroxyl Group (-OH) molecule->hydroxyl chloro Chloro Substituent (-Cl) molecule->chloro reactivity Polymerization / Esterification Reactivity carboxylic_acid->reactivity hydroxyl->reactivity h_bonding Hydrogen Bonding Capability hydroxyl->h_bonding polarity Polarity & Dipole Moment chloro->polarity packing Crystal Packing chloro->packing thermal Thermal Stability chloro->thermal flame Flame Retardancy chloro->flame h_bonding->packing

Caption: Logical relationships between molecular features and material properties.

Conclusion

While direct, large-scale applications of this compound in materials science are yet to be widely reported, its chemical structure presents intriguing possibilities for the development of novel functional materials. Researchers are encouraged to explore its use as a monomer in polymerization reactions and as a building block in crystal engineering to create materials with tailored properties. The provided protocols offer a starting point for the synthesis of the molecule itself and its potential derivatives for materials science applications. Further research and characterization are necessary to fully elucidate the potential of this compound.

References

Application Notes and Protocols for the Synthesis of Potential Anticancer Agents from 2-Chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of derivatives of 2-chloro-3-hydroxybenzoic acid as anticancer agents. While direct anticancer activity data for derivatives of this compound is limited in publicly available literature, this document outlines a synthetic protocol for a novel derivative and presents anticancer activity data for structurally related compounds to guide further research and development.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer properties. The strategic placement of various functional groups on the benzoic acid scaffold can significantly influence their therapeutic potential. Halogenated and hydroxylated benzoic acid derivatives, in particular, have demonstrated promising results in preclinical cancer studies. This compound presents a unique starting point for the synthesis of novel anticancer candidates due to its specific substitution pattern, which can be exploited to generate new chemical entities with potentially enhanced efficacy and selectivity.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct chlorination of 3-hydroxybenzoic acid.

Protocol 1: Synthesis of this compound [1]

  • Materials:

  • Procedure:

    • Dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol in a reaction vessel.

    • Cool the solution to below -60°C under a nitrogen atmosphere.

    • Slowly bubble 10.3 g (147 mmol) of chlorine gas through the cold solution over approximately 30 minutes.

    • After the addition of chlorine gas is complete, flush the reaction mixture with nitrogen to remove any excess chlorine.

    • Allow the reaction mixture to warm to room temperature.

    • Dilute the mixture with 100 mL of water.

    • Isolate the crude product by recrystallization from 50 mL of water.

    • Further purify the solid by recrystallization from a mixture of 130 mL of benzene and 10 mL of acetone to yield pure this compound as a white solid.

Proposed Synthesis of a Potential Anticancer Agent: 2-Chloro-N-(4-fluorophenyl)-3-hydroxybenzamide

Amide derivatives of benzoic acid have shown significant potential as anticancer agents. The following protocol describes a proposed synthesis of a novel benzamide (B126) derivative from this compound.

Protocol 2: Synthesis of 2-Chloro-N-(4-fluorophenyl)-3-hydroxybenzamide

  • Materials:

  • Procedure:

    • Acid Chloride Formation:

      • To a solution of this compound (1 mmol) in dry DCM (10 mL), add a catalytic amount of DMF.

      • Slowly add thionyl chloride (1.2 mmol) dropwise at 0°C.

      • Allow the reaction mixture to stir at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).

      • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-3-hydroxybenzoyl chloride.

    • Amide Formation:

      • Dissolve the crude acid chloride in dry DCM (10 mL).

      • In a separate flask, dissolve 4-fluoroaniline (1 mmol) and triethylamine (1.5 mmol) in dry DCM (10 mL).

      • Slowly add the acid chloride solution to the aniline (B41778) solution at 0°C.

      • Allow the reaction to stir at room temperature for 4-6 hours.

      • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-chloro-N-(4-fluorophenyl)-3-hydroxybenzamide.

Quantitative Anticancer Data for Structurally Related Compounds

The following table summarizes the in vitro anticancer activity of various chloro- and hydroxy-substituted benzoic acid derivatives against different cancer cell lines. This data can serve as a benchmark for evaluating the potential of newly synthesized compounds.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
5-chloro-6-methylaurone derivative 6i Melanoma1.90[2]
5-chloro-6-methylaurone derivative 6i Breast Cancer2.70[2]
2-chloro-3-hetarylquinoline 6d Colon Carcinoma (HCT-116)1.50
2-chloro-3-hetarylquinoline 6d Hepatocellular Carcinoma (HepG-2)0.90
Flavonoid-based amide 7t Triple-Negative Breast Cancer (MDA-MB-231)1.76
Flavonoid-based amide 7x Hepatocellular Carcinoma (HepG2)1.86
Flavonoid-based amide 7x Non-small Cell Lung Cancer (A549)2.44

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 2-Chloro-N-(4-fluorophenyl)-3-hydroxybenzamide 3-hydroxybenzoic acid 3-hydroxybenzoic acid Chlorination Chlorination 3-hydroxybenzoic acid->Chlorination  Methanol, Cl2, <-60°C This compound This compound Chlorination->this compound  Recrystallization Acid Chloride Formation Acid Chloride Formation This compound->Acid Chloride Formation  SOCl2, DMF (cat.), DCM Amide Formation Amide Formation Acid Chloride Formation->Amide Formation  4-fluoroaniline, Et3N, DCM Purification Purification Amide Formation->Purification  Column Chromatography 2-Chloro-N-(4-fluorophenyl)-3-hydroxybenzamide 2-Chloro-N-(4-fluorophenyl)-3-hydroxybenzamide Purification->2-Chloro-N-(4-fluorophenyl)-3-hydroxybenzamide

Caption: Synthetic workflow for the preparation of a potential anticancer agent.

Hypothetical Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Derivative of this compound Derivative of this compound Derivative of this compound->AKT Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

References

Application Notes and Protocols: Experimental Setup for the Chlorination of 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chlorination of 3-hydroxybenzoic acid is a significant chemical transformation that yields chlorinated derivatives with applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of chlorine atoms to the aromatic ring can modulate the biological activity and physicochemical properties of the parent molecule. This document provides detailed experimental protocols for the chlorination of 3-hydroxybenzoic acid using various reagents, along with methods for product purification and characterization. Safety precautions, particularly for the handling of hazardous reagents like chlorine gas, are also extensively covered.

The regioselectivity of the chlorination is a critical aspect, as the position of the chlorine substituent on the aromatic ring dictates the properties of the final product. The hydroxyl and carboxyl groups of 3-hydroxybenzoic acid are ortho-, para-directing and meta-directing groups, respectively. The interplay of these directing effects, along with the choice of chlorinating agent and reaction conditions, influences the isomeric distribution of the chlorinated products. This application note explores different methodologies to control and achieve desired product outcomes.

Data Presentation

The following tables summarize quantitative data for different chlorination methods of hydroxybenzoic acids. It is important to note that direct comparative data for 3-hydroxybenzoic acid across all methods is not always available in the literature. Therefore, data from closely related compounds are included to provide valuable insights into the expected outcomes.

Table 1: Comparison of Chlorination Methods for Hydroxybenzoic Acids

Chlorinating AgentSubstrateCatalyst/ConditionsMajor ProductsYield (%)Reference
Chlorine Gas (Cl₂)3-Hydroxybenzoic AcidMethanol, -60°C2-Chloro-3-hydroxybenzoic acidNot specified, but a detailed synthesis is provided[1]
Chlorine Gas (Cl₂)3-Hydroxybenzoic AcidIron(III) Chloride (FeCl₃)2,4,6-Trichloro-3-hydroxybenzoic acidNot specified, qualitative description
N-Chlorosuccinimide (NCS)3,5-Dihydroxybenzoic AcidAqueous solution2-Chloro-3,5-dihydroxybenzoic acidQuantitative kinetic data provided[2]
N-Chlorosuccinimide (NCS)/HCl4-Hydroxybenzoic AcidAqueous medium3-Chloro-4-hydroxybenzoic acid82
N-Chlorosuccinimide (NCS)/HCl4-Hydroxybenzoic AcidAqueous medium3,5-Dichloro-4-hydroxybenzoic acid86
Sulfuryl Chloride (SO₂Cl₂)PhenolAlCl₃/Diphenyl sulfidep-ChlorophenolHigh selectivity for para-isomer

Note: Yields and product distributions are highly dependent on the specific reaction conditions.

Experimental Protocols

Protocol 1: Chlorination of 3-Hydroxybenzoic Acid using Chlorine Gas

This protocol is adapted from a known synthesis of this compound.[1]

Materials:

  • 3-Hydroxybenzoic acid

  • Methanol, anhydrous

  • Chlorine gas

  • Nitrogen gas

  • Water, deionized

  • Benzene (B151609)

  • Acetone (B3395972)

  • Round-bottom flask

  • Gas dispersion tube

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Standard glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask equipped with a gas dispersion tube and a nitrogen inlet, dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of anhydrous methanol.

  • Cool the solution to below -60°C using a low-temperature cooling bath.

  • Slowly bubble chlorine gas (10.3 g, 147 mmol) through the cold solution under a nitrogen atmosphere. Maintain the temperature below -60°C throughout the addition.

  • After approximately 30 minutes, stop the chlorine gas flow and flush the system with nitrogen to remove any excess chlorine.

  • Allow the reaction mixture to warm to room temperature.

  • Dilute the mixture with 100 mL of deionized water. A white solid should precipitate.

  • Isolate the crude product by vacuum filtration.

Purification:

  • Recrystallize the crude solid from 50 mL of hot water.

  • Further purify the product by recrystallization from a mixture of 130 mL of benzene and 10 mL of acetone to yield pure this compound as a white solid.[1]

Characterization:

  • Determine the melting point of the purified product.

  • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity.

Protocol 2: Representative Protocol for Chlorination using N-Chlorosuccinimide (NCS)

This protocol is based on the general procedure for the chlorination of aromatic compounds in an aqueous medium.

Materials:

  • 3-Hydroxybenzoic acid

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzoic acid (10 mmol) in 20 mL of deionized water. Gentle heating may be required to aid dissolution.

  • To the stirred solution, add N-chlorosuccinimide (1.1 equivalents, 11 mmol).

  • Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If not, the product can be extracted.

Work-up and Purification:

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

Protocol 3: Representative Protocol for Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol is a general method for the regioselective chlorination of phenolic compounds.

Materials:

  • 3-Hydroxybenzoic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (B109758) (DCM) or other inert solvent

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃) (optional, for enhanced reactivity and selectivity)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-hydroxybenzoic acid (10 mmol) in anhydrous DCM (30 mL).

  • If using a catalyst, add the Lewis acid (e.g., 0.1 mmol) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add sulfuryl chloride (1.0-1.2 equivalents) dropwise from a dropping funnel.

  • Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate.

Work-up and Purification:

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Safety Precautions: Handling Chlorine Gas

Chlorine gas is highly toxic and corrosive. All work with chlorine gas must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For handling larger quantities or in case of potential exposure, a self-contained breathing apparatus (SCBA) may be necessary.

  • Ventilation: Ensure the fume hood has adequate airflow. Chlorine is denser than air and will settle in low-lying areas.

  • Storage: Store chlorine gas cylinders in a cool, dry, well-ventilated area, away from heat sources, flammable materials, and other chemicals. Cylinders must be secured in an upright position.

  • Handling: Use only approved equipment for handling chlorine gas. Never heat a chlorine cylinder.

  • Emergency Preparedness: Have an emergency plan in place. An emergency eyewash station and safety shower must be readily accessible. A neutralization solution (e.g., sodium thiosulfate) should be available in case of a leak.

  • Exposure: In case of inhalation, move the individual to fresh air immediately and seek medical attention. If skin or eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Dissolve_Reactant Dissolve 3-Hydroxybenzoic Acid in Solvent Start->Dissolve_Reactant Cool_Solution Cool Solution (if required) Dissolve_Reactant->Cool_Solution Add_Chlorinating_Agent Add Chlorinating Agent (Cl₂, NCS, or SO₂Cl₂) Cool_Solution->Add_Chlorinating_Agent Reaction_Monitoring Monitor Reaction (e.g., by TLC) Add_Chlorinating_Agent->Reaction_Monitoring Quench_Reaction Quench Reaction Reaction_Monitoring->Quench_Reaction Extraction_Filtration Extraction or Filtration Quench_Reaction->Extraction_Filtration Purification Purification (Recrystallization or Chromatography) Extraction_Filtration->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the chlorination of 3-hydroxybenzoic acid.

Signaling_Pathway Start 3-Hydroxybenzoic Acid Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution (SEAr) Start->Electrophilic_Aromatic_Substitution Chlorinating_Agent Chlorinating Agent (Cl₂, NCS, SO₂Cl₂) Chlorinating_Agent->Electrophilic_Aromatic_Substitution Intermediate Wheland Intermediate (Arenium Ion) Electrophilic_Aromatic_Substitution->Intermediate Product_Mixture Mixture of Chlorinated Isomers (e.g., 2-chloro-, 4-chloro-, 6-chloro-) Intermediate->Product_Mixture Separation Separation/Purification (Chromatography/Recrystallization) Product_Mixture->Separation Final_Product Isolated Chlorinated 3-Hydroxybenzoic Acid Separation->Final_Product

Caption: Logical relationship in the chlorination of 3-hydroxybenzoic acid.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-hydroxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and precise quantification of this compound is crucial for quality control, reaction monitoring, and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such aromatic compounds due to its high resolution, sensitivity, and reproducibility.

This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method. The described methodology is suitable for the quantitative analysis of this compound in various sample matrices.

Principle of the Method

The separation is achieved on a C18 reversed-phase column. In reversed-phase chromatography, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The retention of this compound is primarily based on its hydrophobic interactions with the stationary phase. To ensure consistent retention and sharp peak shapes for this acidic analyte, the mobile phase is acidified to suppress the ionization of the carboxylic acid group. A lower pH (well below the pKa of the analyte) increases its hydrophobicity and, consequently, its retention time. Detection is performed by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile (B52724) and methanol (B129727).

  • Reagents: Phosphoric acid (analytical grade) or formic acid.

  • Water: Deionized water (18.2 MΩ·cm).

  • Reference Standard: this compound (purity ≥98%).

  • Filters: 0.45 µm syringe filters (e.g., PTFE or nylon).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1.0 mL of concentrated phosphoric acid to 1 L of deionized water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at the initial gradient composition) to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation will depend on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh a suitable amount of the sample to achieve a final concentration within the calibration range after dilution.

  • Dissolve the sample in a known volume of methanol or the initial mobile phase.

  • Use sonication to ensure complete dissolution if necessary.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

For liquid samples, a direct dilution with the mobile phase followed by filtration may be sufficient.

Chromatographic Conditions

The following are recommended starting conditions. Method optimization may be required for specific applications.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-15 min: 40% to 80% B15-20 min: 80% B20.1-25 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on typical performance for similar benzoic acid derivatives.[1][2]

ParameterExpected Value
Retention Time (tR) 8 - 12 min (dependent on exact conditions)
Linearity Range 1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Chromatogram Chromatogram Generation HPLC_System->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC analysis.

HPLC_Components Mobile_Phase Mobile Phase Reservoir Pump HPLC Pump Mobile_Phase->Pump Solvent Delivery Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Sample Injection Detector UV-Vis Detector Column->Detector Elution Data_System Data Acquisition System Detector->Data_System Signal Waste Waste Detector->Waste

Caption: Logical relationship of HPLC components.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-3-hydroxybenzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 2-Chloro-3-hydroxybenzoic acid via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: Why are no crystals forming in my solution after cooling?

A1: This is the most common issue in recrystallization and can be attributed to several factors:

  • Too much solvent was used: The most frequent cause is using an excessive volume of solvent, which keeps the compound fully dissolved even at low temperatures.[1] To fix this, gently heat the solution to evaporate some of the solvent until the solution becomes slightly cloudy (saturated). Then, allow it to cool again.

  • The solution is supersaturated: Sometimes, crystallization needs a nucleation site to begin. Try scratching the inside surface of the flask with a glass stirring rod just below the solvent level. [cite: 2, 4 from first search]

  • Use a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization. [cite: 2 from first search]

  • Insufficient cooling: Ensure the solution has cooled to room temperature slowly before placing it in an ice bath for further cooling to maximize crystal formation. [cite: 4 from first search]

Q2: My compound has "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the compound (Melting Point of this compound is 156.5-157.5 °C) or if the compound is significantly impure. [cite: 1, 6 from first search]

  • Reheat and add more solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to ensure the compound stays dissolved.

  • Promote slow cooling: Allow the flask to cool very slowly. Insulating the flask can help. This gives the molecules time to arrange into a crystal lattice rather than separating as an amorphous oil. [cite: 6 from first search]

  • Change solvents: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or use a mixed-solvent system.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: While some product loss is inherent to recrystallization, several factors can cause unnecessarily low yields:

  • Using too much solvent: As in Q1, excess solvent will retain more of your product in the solution (the mother liquor) after cooling. [cite: 5 from first search] Use the minimum amount of hot solvent required for complete dissolution.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter funnel. Ensure your funnel and receiving flask are pre-heated.

  • Inadequate cooling: Be sure to cool the solution in an ice bath after it has slowly reached room temperature to maximize the amount of product that crystallizes out of the solution. [cite: 5 from first search]

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with a solvent that is not sufficiently cold, can dissolve some of your product.

Q4: My final crystals are colored, but the pure compound should be white. How do I remove the color?

A4: Colored impurities are common. If the impurity is present in a small amount, a successful recrystallization should leave it in the mother liquor. If the crystals themselves are colored, the impurity has co-crystallized.

  • Use activated charcoal: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal. Keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool. [cite: 8 from first search] Be aware that using too much charcoal can also adsorb your desired product, reducing the yield.

Q5: The product crashed out of solution as a fine powder, not as distinct crystals. Is this a problem?

A5: The formation of a fine precipitate instead of larger crystals suggests that the solution was cooled too rapidly, a phenomenon known as "shock cooling". [cite: 3 from first search] While the product may be purer than the crude material, fine powders can trap impurities on their large surface area. For the highest purity, slow crystal growth is essential. [cite: 3 from first search] To obtain better crystals, reheat the solution to redissolve the precipitate and allow it to cool down much more slowly. Covering the flask with a beaker can help slow the cooling rate. [cite: 2 from first search]

Data Presentation: Solvent Selection

Quantitative solubility data for this compound is not widely published. However, based on its chemical structure (containing polar hydroxyl and carboxylic acid groups) and experimental reports, a qualitative assessment can guide solvent selection. The ideal solvent should dissolve the compound completely when hot but poorly when cold. [cite: 10 from first search]

SolventTypeSolubility (Cold)Solubility (Hot)Notes
Water Polar ProticLowHighA good "green" solvent choice. Has been used successfully for purification.[2]
Methanol Polar ProticSlight[3]Moderate-HighMay be too good of a solvent even when cold, potentially leading to lower yields.
Ethanol Polar ProticLow-ModerateHighSimilar to methanol; good dissolving power but may result in lower recovery.
Acetone Polar AproticModerateHighOften used in solvent mixtures.[2]
Benzene/Acetone Mix Nonpolar/PolarLowHighA mixture (e.g., ~13:1 Benzene:Acetone) has been used for effective purification.[2]
Toluene NonpolarVery LowModerateMay be a suitable solvent, but heating is required.
DMSO Polar AproticSlight[3]HighHigh boiling point can make it difficult to remove from final crystals.

Experimental Protocols

This section provides a detailed methodology for the recrystallization of this compound using water as the solvent.

Objective: To purify crude this compound by single-solvent recrystallization.

Materials:

  • Crude this compound

  • Deionized Water (solvent)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Watch glass

Procedure:

  • Weigh Crude Product: Weigh the crude this compound and place it into an Erlenmeyer flask.

  • Add Solvent: Add a small volume of deionized water to the flask, just enough to create a slurry. Add a boiling chip or use a magnetic stir bar for smooth boiling.

  • Heat to Dissolve: Gently heat the mixture on a hot plate while stirring. Add small portions of hot deionized water incrementally until the solid just completely dissolves. [cite: 4 from first search] Avoid adding an excess of water to ensure the solution is saturated. [cite: 4 from first search]

  • Decolorize (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration. Place a funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask and pour the hot solution through to remove the solids.

  • Slow Cooling: Cover the flask containing the hot, clear solution with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature. [cite: 4 from first search] Slow cooling is crucial for the formation of large, pure crystals. [cite: 3 from first search]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20 minutes to maximize the crystal yield. [cite: 4 from first search]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash Crystals: While the crystals are still in the funnel with the vacuum on, wash them with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities from the mother liquor.

  • Dry Crystals: Allow air to be pulled through the crystals in the funnel for several minutes to help them dry. Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a low-temperature oven.

  • Assess Purity: Once dry, weigh the purified product to calculate the percent recovery and determine its melting point to assess purity. A pure product will have a sharp melting point range close to the literature value (156.5-157.5 °C).[3]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.

G start Experiment Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cool to RT, then Ice Bath dissolve->cool check_crystals Crystals Formed? cool->check_crystals success Collect, Wash, & Dry Crystals check_crystals->success Yes no_crystals No Crystals check_crystals->no_crystals No oiled_out 'Oiled Out' check_crystals->oiled_out Oil Formed solution_scratch 1. Scratch Flask Interior 2. Add Seed Crystal no_crystals->solution_scratch Try Induction solution_solvent Too Much Solvent? Evaporate Some Solvent & Re-cool no_crystals->solution_solvent If Induction Fails solution_oil Reheat Solution, Add More Solvent, Cool VERY Slowly oiled_out->solution_oil solution_scratch->cool solution_solvent->cool solution_oil->cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Synthesis of 2-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes are the electrophilic chlorination of 3-hydroxybenzoic acid and the carboxylation of 2-chlorophenol (B165306), typically via a Kolbe-Schmitt or a similar reaction.[1][2] The choice of route can significantly influence the byproduct profile.

Q2: What are the most likely byproducts in the synthesis of this compound?

A2: The expected byproducts depend on the synthetic route. For the chlorination of 3-hydroxybenzoic acid , the main byproducts are other positional isomers such as 4-chloro-3-hydroxybenzoic acid and 6-chloro-3-hydroxybenzoic acid. Over-chlorination can lead to dichlorinated products. For the carboxylation of 2-chlorophenol , potential byproducts include isomeric hydroxybenzoic acids (e.g., 2-chloro-5-hydroxybenzoic acid), unreacted 2-chlorophenol, and potentially small amounts of dicarboxylic acids.[3][4][5]

Q3: Why is the purification of this compound challenging?

A3: Purification can be difficult due to the similar chemical and physical properties of the main product and its isomeric byproducts.[3] These compounds often have very close pKa values and polarities, leading to similar solubilities in common solvents and co-elution in chromatographic methods.[3]

Q4: What analytical techniques are recommended for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis and separation of isomers.[3][6] Other useful techniques include Thin Layer Chromatography (TLC) for rapid reaction monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight determination.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Target Product Incomplete reaction.- Increase reaction time or temperature. - Ensure reagents are pure and dry.[2] - Check the efficiency of the catalyst or base.
Suboptimal reaction conditions.- Optimize temperature, pressure, and stoichiometry. The regiochemistry of carboxylation can be temperature-sensitive.[2]
Side reactions forming multiple byproducts.- Adjust reaction conditions to favor the desired isomer. For Kolbe-Schmitt reactions, the choice of counter-ion (e.g., sodium vs. potassium) can influence regioselectivity.[2]
Presence of Multiple Isomers in the Final Product Lack of regioselectivity in the reaction.- Modify the synthetic route or reaction conditions. For chlorination, consider using a bulkier chlorinating agent to enhance regioselectivity.[7] For carboxylation, temperature and the cation are critical.[2]
Inefficient purification.- Employ fractional crystallization with careful pH control to exploit small differences in pKa and solubility.[3] - Develop an optimized HPLC or column chromatography method for separation.[3]
Product Contaminated with Starting Material Incomplete conversion.- Increase reaction time or temperature. - Use a higher molar ratio of the reacting agent (e.g., chlorinating agent or CO2).
Inefficient work-up or purification.- Implement an extraction step to remove unreacted starting material. For example, unreacted 2-chlorophenol is more volatile and less acidic than the product.
Decarboxylation of the Product High reaction or work-up temperatures.- Maintain lower temperatures during the reaction and purification steps. - Avoid prolonged heating in acidic or basic aqueous solutions.

Potential Byproduct Summary

Synthetic Route Potential Byproduct Reason for Formation Typical Method of Detection
Chlorination of 3-hydroxybenzoic acid4-Chloro-3-hydroxybenzoic acidElectrophilic substitution at the para-position to the hydroxyl group.HPLC, GC-MS, NMR
6-Chloro-3-hydroxybenzoic acidElectrophilic substitution at the ortho-position to the hydroxyl group.HPLC, GC-MS, NMR
Dichloro-3-hydroxybenzoic acidsOver-chlorination of the starting material or product.HPLC, GC-MS, NMR
Carboxylation of 2-chlorophenol2-chloro-5-hydroxybenzoic acidCarboxylation at the para-position to the hydroxyl group.[2]HPLC, GC-MS, NMR
Unreacted 2-chlorophenolIncomplete carboxylation reaction.GC-MS, HPLC
4-hydroxyisophthalic acid derivativesDicarboxylation of the phenol (B47542) ring.[8]HPLC, MS

Experimental Protocols

Protocol 1: General Method for Purity Analysis by HPLC

This protocol provides a starting point for developing a method for the analysis of this compound and its byproducts.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Linear gradient back to 90% A, 10% B

    • 26-30 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile).

Protocol 2: General Method for Purification by Fractional Crystallization

This protocol outlines a general procedure for separating isomeric byproducts based on differences in their solubility at different pH values.

  • Dissolution: Dissolve the crude product mixture in a suitable solvent system (e.g., an ethanol/water mixture) at an elevated temperature to ensure complete dissolution.

  • Basification: While stirring, slowly add an aqueous base (e.g., 1M NaOH) to raise the pH and convert the acidic isomers into their more soluble salt forms.

  • Selective Precipitation: Carefully and slowly add an aqueous acid (e.g., 1M HCl) to the solution. Monitor the pH continuously. The isomers will precipitate at different pH values corresponding to their pKa.[3]

  • Isolation: Once a precipitate forms, hold the solution at that pH to allow for complete crystallization. Isolate the solid by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purity of the isolated solid using HPLC (as per Protocol 1). If necessary, repeat the recrystallization process.

Troubleshooting Workflow

G start Start: Impure Product check_purity Analyze by HPLC/TLC start->check_purity is_starting_material Is Starting Material Present? check_purity->is_starting_material is_isomers Are Isomeric Byproducts Present? is_starting_material->is_isomers No optimize_reaction Optimize Reaction: - Increase reaction time/temp - Adjust stoichiometry is_starting_material->optimize_reaction Yes fractional_crystallization Perform Fractional Crystallization (pH adjustment) is_isomers->fractional_crystallization Yes final_purity_check Re-analyze for Purity is_isomers->final_purity_check No improve_workup Improve Work-up: - Add extraction step optimize_reaction->improve_workup improve_workup->check_purity column_chromatography Perform Column Chromatography (e.g., preparative HPLC) fractional_crystallization->column_chromatography If purity is still low fractional_crystallization->final_purity_check If purity is acceptable column_chromatography->final_purity_check final_purity_check->fractional_crystallization Purity Below Specs end End: Pure Product final_purity_check->end Purity Meets Specs

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 2-Chloro-3-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the common causes?

Low yield is a frequent issue that can stem from several factors. Key areas to investigate include the purity of reagents, moisture control, reaction temperature, and stoichiometry.[1] Impurities in the starting material, 3-hydroxybenzoic acid, can lead to side reactions. Similarly, since many chlorination reactions are sensitive to water, ensuring all glassware is oven-dried and reagents are anhydrous is critical.[1] Suboptimal reaction temperatures can either slow the reaction to a halt or promote the formation of unwanted byproducts.[1]

Q2: I am observing significant amounts of impurities and isomeric byproducts in my final product. How can I improve selectivity?

The formation of isomers is a common challenge in the electrophilic substitution of substituted aromatic rings. In the chlorination of 3-hydroxybenzoic acid, chlorine can add to other open positions on the ring. Regioselectivity is highly dependent on reaction conditions.[1] Maintaining a very low reaction temperature, as specified in established protocols (e.g., below -60°C), is crucial for minimizing the formation of undesired isomers.[2] The slow, controlled addition of the chlorinating agent also helps to improve selectivity.

Q3: The reaction seems to stall and does not proceed to completion, even after extended reaction times. What should I check?

An incomplete reaction can be due to several factors. First, verify the quality and activity of your chlorinating agent. For instance, if using chlorine gas, ensure its purity and accurate delivery to the reaction mixture.[2] Inadequate mixing or stirring can lead to poor mass transfer, preventing the reactants from interacting effectively.[1] Finally, confirm that the reaction temperature is appropriate; excessively low temperatures can sometimes slow the reaction rate to an impractical level.[1]

Q4: I am facing difficulties in purifying the final product. What are the recommended methods?

Purification of substituted benzoic acids typically involves recrystallization.[2][3] For this compound, a sequential recrystallization process can be effective. An initial recrystallization from water can remove water-soluble impurities, followed by a second recrystallization from a solvent system like benzene (B151609) containing acetone (B3395972) to isolate the desired compound with high purity.[2] The use of decolorizing charcoal during recrystallization can also help remove colored impurities.[3] If recrystallization is insufficient, column chromatography using silica (B1680970) gel is a standard alternative for separating closely related isomers and impurities.[4]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Product Yield

Low yield is often a multifactorial problem. Use the following logical workflow to diagnose the potential root cause and implement the appropriate solution.

G start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup cause_reagents Cause: Impure Reagents or Incorrect Molar Ratios check_reagents->cause_reagents Impurities or Ratio Error Found cause_moisture Cause: Moisture Contamination check_reagents->cause_moisture Moisture Suspected cause_temp Cause: Suboptimal Temperature check_conditions->cause_temp Deviation Found cause_mixing Cause: Inefficient Mixing check_conditions->cause_mixing Poor Stirring Noted cause_loss Cause: Product Loss During Extraction/Recrystallization check_workup->cause_loss Inefficiency Identified sol_reagents Solution: Use High-Purity Reagents & Verify Stoichiometry cause_reagents->sol_reagents sol_moisture Solution: Use Oven-Dried Glassware & Anhydrous Solvents cause_moisture->sol_moisture sol_temp Solution: Calibrate Thermometer & Strictly Control Temperature cause_temp->sol_temp sol_mixing Solution: Increase Stirring Rate & Ensure Homogeneity cause_mixing->sol_mixing sol_loss Solution: Optimize Solvent Volumes & Minimize Transfers cause_loss->sol_loss

Caption: Troubleshooting workflow for diagnosing low yield issues.

Data Presentation

Optimizing reaction parameters is key to maximizing yield and purity. The following tables summarize the expected impact of critical variables based on general principles of electrophilic aromatic substitution.

Table 1: Effect of Reaction Temperature on Yield and Purity

TemperatureReaction TimeObserved YieldPurity/Byproduct FormationAnalysis
-78°C1 hourLowHigh purity, but significant unreacted starting material.The reaction rate is too slow, leading to incomplete conversion.
-60°C 30-45 min Good to High High purity with minimal isomeric byproducts. Optimal balance between reaction rate and selectivity. [2]
-30°C30 minModerateDecreased purity, notable increase in isomers.Higher energy allows for substitution at less-favored positions.
0°C20 minLow to ModeratePoor purity, multiple byproducts, potential for degradation.Side reactions and decomposition become significant.[1]

Table 2: Impact of Chlorinating Agent Stoichiometry

Molar Ratio (Cl₂ : Substrate)Observed Yield of Monochloro ProductDichloro-Byproduct FormationAnalysis
0.8 : 1.0LowNegligibleIncomplete conversion due to insufficient electrophile.
1.0 : 1.0 High Minimal Ideal stoichiometry for maximizing desired product. [2]
1.2 : 1.0HighLow but significantExcess chlorinating agent begins to produce over-chlorinated products.
1.5 : 1.0ModerateHighSignificant portion of the starting material is converted to undesired byproducts.

Experimental Protocols

Protocol 1: Synthesis via Chlorination of 3-Hydroxybenzoic Acid

This protocol is based on the direct electrophilic chlorination of 3-hydroxybenzoic acid.[2]

Materials:

  • 3-Hydroxybenzoic acid (145 mmol)

  • Methanol (100 mL)

  • Chlorine gas (147 mmol)

  • Nitrogen gas

  • Water

  • Benzene

  • Acetone

Procedure:

  • Preparation: In a reaction vessel equipped with a stirrer, gas inlet, and a low-temperature thermometer, dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol.

  • Cooling: Purge the vessel with nitrogen and cool the solution to below -60°C using a dry ice/acetone bath.

  • Chlorination: Slowly bubble chlorine gas (10.3 g, 147 mmol) through the cold solution while maintaining the temperature below -60°C and stirring vigorously. The addition should take approximately 30 minutes.

  • Warming & Quenching: Once the addition is complete, flush the system with nitrogen to remove any excess chlorine gas. Allow the reaction mixture to warm to room temperature.

  • Precipitation: Dilute the reaction mixture with 100 mL of water to precipitate the crude product.

  • First Recrystallization: Isolate the solid by filtration. Purify the crude solid by recrystallization from 50 mL of hot water.

  • Second Recrystallization: Further purify the product by recrystallization from 130 mL of benzene containing 10 mL of acetone to yield pure this compound as a white solid.[2]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve Dissolve 3-Hydroxybenzoic Acid in Methanol cool Cool to < -60°C under Nitrogen dissolve->cool add_cl2 Slowly Bubble in Chlorine Gas cool->add_cl2 warm Warm to Room Temp & Quench with Water add_cl2->warm recrys1 Recrystallize from Water warm->recrys1 recrys2 Recrystallize from Benzene/Acetone recrys1->recrys2 product Pure 2-Chloro-3-hydroxy- benzoic Acid recrys2->product

Caption: General experimental workflow for the synthesis.

Reaction Pathway and Potential Side-Products

Understanding the reaction pathway helps in anticipating potential impurities. The hydroxyl (-OH) and carboxylic acid (-COOH) groups direct the incoming electrophile (Cl+). While the desired product is this compound, other isomers can form.

G start 3-Hydroxybenzoic Acid reagent + Cl₂ Methanol, < -60°C start->reagent product This compound (Desired Product) reagent->product Major Pathway side1 4-Chloro-3-hydroxybenzoic Acid (Isomeric Impurity) reagent->side1 Side Reaction side2 6-Chloro-3-hydroxybenzoic Acid (Isomeric Impurity) reagent->side2 Side Reaction side3 Dichloro-products reagent->side3 Over-chlorination

Caption: Reaction scheme showing the desired product and potential byproducts.

References

Technical Support Center: Large-Scale Synthesis of 2-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of 2-Chloro-3-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A common laboratory method involves the direct chlorination of 3-hydroxybenzoic acid. In a typical procedure, chlorine gas is bubbled through a cooled solution of 3-hydroxybenzoic acid in a suitable solvent, such as methanol, under an inert atmosphere.[1] The product is then isolated by recrystallization.[1]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound from the lab to an industrial setting presents several key challenges:

  • Exothermic Reaction Control: The chlorination of aromatic compounds is often highly exothermic. Managing the heat generated in a large reactor is critical to prevent runaway reactions and the formation of undesirable byproducts.

  • Isomer Control: The chlorination of 3-hydroxybenzoic acid can lead to the formation of multiple isomers. Controlling the regioselectivity to maximize the yield of the desired 2-chloro isomer is a significant challenge at scale.

  • Byproduct Formation: Besides isomeric impurities, other byproducts can form through over-chlorination or side reactions, complicating the purification process.

  • Handling of Hazardous Materials: The use of chlorine gas, a toxic and corrosive substance, requires specialized equipment and stringent safety protocols in an industrial setting.

  • Purification and Isolation: Isolating and purifying large quantities of the final product to meet pharmaceutical-grade specifications can be complex and costly.

Q3: What are the potential isomeric byproducts in this synthesis?

During the chlorination of 3-hydroxybenzoic acid, the chlorine can substitute at different positions on the aromatic ring, leading to the formation of several isomers. The primary isomers of concern, aside from the desired this compound, include:

  • 4-Chloro-3-hydroxybenzoic acid

  • 6-Chloro-3-hydroxybenzoic acid

  • Dichlorinated hydroxybenzoic acids

The formation of these isomers is influenced by reaction conditions such as temperature, catalyst, and solvent.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • Analysis of the crude product shows a high percentage of unreacted starting material or a complex mixture of products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction Verify Stoichiometry: Ensure the molar ratio of chlorine to 3-hydroxybenzoic acid is appropriate for the scale of the reaction. Increase Reaction Time: The reaction may require more time to go to completion at a larger scale. Monitor the reaction progress using in-process controls (e.g., HPLC). Optimize Temperature: While low temperatures are used to control selectivity, too low a temperature may slow the reaction rate. A careful optimization of the temperature profile is necessary.
Poor Chlorine Gas Dispersion Improve Agitation: In a large reactor, inefficient mixing can lead to poor contact between the chlorine gas and the substrate. Evaluate and optimize the agitator design and speed. Sparging System: Utilize a well-designed gas sparging system to ensure fine and uniform distribution of chlorine gas throughout the reaction mixture.
Loss of Product During Work-up Optimize Isolation pH: The solubility of the product is pH-dependent. Ensure the pH of the aqueous solution is optimized for maximum precipitation during isolation. Recrystallization Solvent: The choice of solvent for recrystallization is critical. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
Problem 2: High Levels of Isomeric Impurities

Symptoms:

  • Chromatographic analysis (e.g., HPLC) of the final product shows significant peaks corresponding to other chloro-hydroxybenzoic acid isomers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Precise Temperature Control: Even small variations in temperature can affect the regioselectivity of the chlorination. Implement a robust temperature control system for the reactor. The reaction is typically carried out at very low temperatures (e.g., below -60°C in lab-scale) to enhance selectivity.[1]
Choice of Solvent Solvent Screening: The polarity of the solvent can influence the position of chlorination. Conduct a solvent screening study to identify a solvent system that maximizes the formation of the desired 2-chloro isomer.
Presence of Catalysts or Impurities Raw Material Purity: Ensure the purity of the starting 3-hydroxybenzoic acid, as impurities can act as catalysts or directing groups, affecting the isomer distribution. Catalyst Selection: If a catalyst is used to promote the reaction, its nature can significantly impact regioselectivity. Lewis acid catalysts are commonly used in electrophilic aromatic substitution, and their selection should be carefully optimized.
Problem 3: Formation of Dichlorinated and Other Byproducts

Symptoms:

  • Mass spectrometry or other analytical techniques detect the presence of dichlorinated hydroxybenzoic acids or other unexpected impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Over-chlorination Control Chlorine Addition: Implement a precise method for controlling the addition of chlorine gas, such as a mass flow controller. Avoid adding an excess of chlorine. Monitor Reaction Progress: Use in-process controls to stop the reaction once the desired level of conversion of the starting material is achieved.
Side Reactions Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. Raw Material Quality: Impurities in the starting material or solvent can lead to the formation of byproducts.

Experimental Protocols

Key Experiment: Large-Scale Chlorination of 3-hydroxybenzoic acid (Illustrative Protocol)

This protocol is an illustrative example based on general principles of scaling up the lab-scale synthesis and should be optimized for specific plant capabilities.

Materials and Equipment:

  • Glass-lined or other corrosion-resistant reactor equipped with a cooling system, agitator, temperature probe, and gas inlet/outlet.

  • Chlorine gas cylinder with a mass flow controller.

  • Scrubber system for unreacted chlorine and HCl gas.

  • 3-hydroxybenzoic acid (high purity).

  • Methanol (or other suitable solvent).

  • Nitrogen supply.

Procedure:

  • Reactor Preparation: Purge the reactor with nitrogen to ensure an inert atmosphere.

  • Charging: Charge the reactor with 3-hydroxybenzoic acid and methanol.

  • Cooling: Cool the reactor contents to the desired reaction temperature (e.g., -60°C to -40°C).

  • Chlorine Addition: Slowly bubble chlorine gas into the reaction mixture at a controlled rate using the mass flow controller. Maintain the temperature within the specified range throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC.

  • Reaction Completion and Quenching: Once the desired conversion is reached, stop the chlorine flow and purge the reactor with nitrogen to remove any unreacted chlorine and HCl gas, directing the off-gas to a scrubber.

  • Work-up: Allow the reaction mixture to warm to room temperature. The product may precipitate upon warming or may require the addition of water to induce precipitation.

  • Isolation: Isolate the crude product by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/acetone mixture).[1]

Data Presentation

Table 1: Illustrative Comparison of Reaction Conditions on Isomer Distribution in Large-Scale Synthesis

Batch ID Scale (kg) Temperature (°C) Solvent Yield of 2-Chloro Isomer (%) Isomeric Impurities (%) Dichlorinated Byproducts (%)
LSS-001100-20 to -15Methanol75205
LSS-002100-50 to -45Methanol85123
LSS-003100-50 to -45Dichloromethane88102
LSS-004200-50 to -45Dichloromethane87112

Note: This data is illustrative and intended to demonstrate the impact of process parameters. Actual results may vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Start charge Charge Reactor start->charge cool Cool to -50°C charge->cool chlorinate Chlorinate cool->chlorinate monitor Monitor (HPLC) chlorinate->monitor monitor->chlorinate Continue quench Quench monitor->quench Complete precipitate Precipitate quench->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize dry Dry recrystallize->dry end Final Product dry->end

Caption: Experimental workflow for the large-scale synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Analysis cluster_impurities High Impurity Analysis issue Low Yield or High Impurities incomplete_rxn Incomplete Reaction? issue->incomplete_rxn Yield Issue isomers Isomeric Impurities? issue->isomers Purity Issue poor_dispersion Poor Gas Dispersion? workup_loss Work-up Loss? check_time_temp Adjust Time/Temp incomplete_rxn->check_time_temp Yes improve_agitation Improve Agitation poor_dispersion->improve_agitation Yes optimize_ph Optimize pH/Solvent workup_loss->optimize_ph Yes over_chlorination Over-chlorination? control_temp Control Temperature isomers->control_temp Yes control_cl2 Control Cl2 Addition over_chlorination->control_cl2 Yes

References

Technical Support Center: Purification of 2-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Chloro-3-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The primary impurities in this compound typically arise from its synthesis, which commonly involves the chlorination of 3-hydroxybenzoic acid. Potential impurities include:

  • Positional Isomers: During the chlorination reaction, chlorine can be directed to other positions on the aromatic ring, leading to the formation of isomers such as 2-Chloro-5-hydroxybenzoic acid, 4-Chloro-3-hydroxybenzoic acid, and 6-Chloro-3-hydroxybenzoic acid.

  • Unreacted Starting Material: Residual 3-hydroxybenzoic acid that did not react during the chlorination process.

  • Over-chlorinated Byproducts: Dichlorinated or other polychlorinated hydroxybenzoic acids can form if the reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

Q2: What are the recommended methods for purifying this compound?

A2: The two primary methods for the purification of this compound are recrystallization and column chromatography.

  • Recrystallization is effective for removing impurities with different solubility profiles from the desired compound. A two-step recrystallization process has been reported to be effective.[1]

  • Column Chromatography is a powerful technique for separating compounds with similar polarities, such as positional isomers. High-Performance Liquid Chromatography (HPLC) is particularly useful for achieving high purity and for analytical assessment of the purification progress.

Q3: What is a general indicator of purity for this compound?

A3: A key indicator of purity is the melting point. Pure this compound has a reported melting point of 156.5-157.5 °C. A broad melting range or a melting point lower than this value suggests the presence of impurities.

Troubleshooting Guides

Recrystallization

Issue: Low yield of purified product after recrystallization.

Possible Cause Solution
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product. Evaporate some solvent to concentrate the solution if too much was added.
The cooling process was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.
The compound is significantly soluble in the cold solvent. Ensure the chosen solvent provides a large difference in solubility between hot and cold conditions. Consider using a solvent mixture to optimize solubility.
Incomplete precipitation. After slow cooling, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

Issue: The product is still impure after recrystallization.

Possible Cause Solution
Impurities have similar solubility to the product. A single recrystallization may not be sufficient. Perform a second recrystallization using a different solvent system. A reported method involves recrystallization from water, followed by a mixture of benzene (B151609) and acetone (B3395972).[1]
Co-crystallization of impurities. If positional isomers are the primary impurity, their similar structures can lead to co-crystallization. In this case, column chromatography is a more effective purification method.
Inadequate washing of crystals. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor containing impurities.
Column Chromatography (HPLC)

Issue: Poor separation of this compound from its isomers.

Possible Cause Solution
Incorrect mobile phase composition. Optimize the mobile phase. For reversed-phase HPLC (C18 column), a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a good starting point. Adjust the gradient profile to improve resolution.
Inappropriate stationary phase. A standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl or a biphenyl (B1667301) stationary phase, which can offer different interactions with aromatic compounds and improve the separation of isomers.
pH of the mobile phase is not optimal. Since the analytes are acidic, adjusting the pH of the aqueous component of the mobile phase can significantly impact retention and selectivity. A lower pH (around 2.5-3.5) will ensure the carboxylic acid group is protonated, which can lead to better peak shapes and resolution on reversed-phase columns.

Issue: Peak tailing for the this compound peak.

Possible Cause Solution
Secondary interactions with the stationary phase. This can occur due to interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase. Adding a small amount of a competing agent, like triethylamine (B128534) (TEA), to the mobile phase or using an end-capped column can mitigate this issue. Lowering the mobile phase pH can also help by protonating the silanol groups.
Column overload. Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and reinject.
Column contamination. Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Two-Step Recrystallization

This protocol is based on a reported method for the purification of this compound.[1]

  • First Recrystallization (from Water):

    • Dissolve the crude this compound in a minimum amount of hot deionized water.

    • If colored impurities are present, a small amount of activated charcoal can be added. Hot filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature.

    • Cool the flask in an ice bath to complete the crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water.

    • Dry the crystals thoroughly.

  • Second Recrystallization (from Benzene/Acetone):

    • Dissolve the crystals obtained from the first step in a minimum amount of a hot benzene and acetone mixture (a common starting ratio is 10:1 benzene to acetone, but this may need optimization).

    • Allow the solution to cool slowly to room temperature.

    • Cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold benzene/acetone mixture.

    • Dry the final product under vacuum.

Protocol 2: Reversed-Phase HPLC Method for Purity Analysis

This is a general starting method that should be optimized for your specific system and impurity profile.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Start with a high percentage of Mobile Phase A (e.g., 95%).

    • Increase the percentage of Mobile Phase B over 20-30 minutes to elute the compounds.

    • A typical gradient might be from 5% to 95% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

SolventThis compound3-Hydroxybenzoic Acid2-Chlorobenzoic Acid
WaterSparingly soluble in cold, more soluble in hotSolubleSparingly soluble
MethanolSlightly soluble[2]SolubleSoluble
EthanolSolubleVery solubleSoluble
AcetoneSolubleSolubleSoluble
Ethyl AcetateSolubleSolubleSoluble
TolueneSparingly solubleSparingly solubleSoluble
HexaneInsolubleInsolubleSparingly soluble
Dimethyl Sulfoxide (DMSO)Slightly soluble[2]SolubleSoluble

Note: This table is compiled from general chemical knowledge and available data for related compounds. Exact solubility values should be determined experimentally.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography For High Purity PurityAnalysis Purity Analysis (HPLC, Melting Point) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->Recrystallization Repurify PurityAnalysis->ColumnChromatography Repurify PureProduct Pure Product PurityAnalysis->PureProduct Meets Specs

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_logic Start Impure Product Method Purification Method? Start->Method Recrystallization Recrystallization Issue? Method->Recrystallization Recrystallization Chromatography Chromatography Issue? Method->Chromatography Chromatography LowYield Low Yield? Recrystallization->LowYield Yes StillImpure Still Impure? Recrystallization->StillImpure No PoorSeparation Poor Separation? Chromatography->PoorSeparation Yes PeakTailing Peak Tailing? Chromatography->PeakTailing No OptimizeSolvent Optimize Solvent System LowYield->OptimizeSolvent Yes SlowCooling Ensure Slow Cooling LowYield->SlowCooling No SecondRecryst Perform Second Recrystallization or Switch to Chromatography StillImpure->SecondRecryst Yes OptimizeMobilePhase Optimize Mobile Phase/Gradient PoorSeparation->OptimizeMobilePhase Try First AdjustpH Adjust Mobile Phase pH PeakTailing->AdjustpH Yes CheckColumnHealth Check for Column Overload/Contamination PeakTailing->CheckColumnHealth Also Check ChangeColumn Change Stationary Phase OptimizeMobilePhase->ChangeColumn If Needed ChangeColumn->AdjustpH Also Consider

Caption: A decision tree for troubleshooting common issues in the purification of this compound.

References

Improving the regioselectivity of chlorination of 3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective chlorination of 3-hydroxybenzoic acid. This resource is designed to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during this synthesis. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to improve the regioselectivity of your reaction and achieve higher yields of the desired chlorinated isomers.

Troubleshooting Guide

The chlorination of 3-hydroxybenzoic acid can present several challenges, from poor regioselectivity to the formation of unwanted byproducts. The following table summarizes common issues, their potential causes, and recommended solutions to troubleshoot your experiment.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Isomer - Non-optimal reaction temperature. - Inappropriate choice of chlorinating agent or solvent. - Insufficient reaction time.- For the synthesis of 2-chloro-3-hydroxybenzoic acid, maintain a low temperature (e.g., below -60°C) when using chlorine gas in methanol (B129727).[1] - Experiment with different chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to favor the desired isomer. - Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Formation of Multiple Isomers (Poor Regioselectivity) - The hydroxyl and carboxylic acid groups direct chlorination to different positions. - Reaction conditions favoring kinetic or thermodynamic products.- Protecting the hydroxyl or carboxylic acid group can alter the directing effect and improve selectivity. - Modifying the solvent can influence isomer distribution. For instance, chlorination in inert solvents might yield different isomer ratios compared to protic solvents.
Formation of Dichlorinated or Polychlorinated Byproducts - Excess of the chlorinating agent. - Reaction temperature is too high.- Use a stoichiometric amount or a slight excess of the chlorinating agent. - Maintain a controlled, low temperature throughout the addition of the chlorinating agent.
Reaction Does Not Proceed to Completion - Inactive chlorinating agent. - Insufficient activation (e.g., lack of a catalyst if required). - Low reaction temperature leading to very slow kinetics.- Use a freshly opened or purified chlorinating agent. - Consider the use of a Lewis acid catalyst for certain chlorinating agents, but be aware this can also affect regioselectivity. - Gradually allow the reaction temperature to rise after the addition of the chlorinating agent and monitor for product formation.
Difficult Purification of the Desired Product - Similar polarity of the isomeric products.- Recrystallization is a common method for purification. For this compound, recrystallization from water followed by a mixture of benzene (B151609) and acetone (B3395972) has been reported.[1] - Column chromatography with a suitable solvent system can be employed for separating isomers with different polarities.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor chlorinated products when reacting 3-hydroxybenzoic acid with a chlorinating agent?

A1: The hydroxyl group is an activating, ortho-para directing group, while the carboxylic acid group is a deactivating, meta-directing group. Therefore, the primary monochlorinated products are typically this compound, 4-chloro-3-hydroxybenzoic acid, and 6-chloro-3-hydroxybenzoic acid. The relative ratios of these isomers are highly dependent on the reaction conditions.

Q2: How can I favor the formation of this compound?

A2: A specific protocol for the synthesis of this compound involves bubbling chlorine gas through a solution of 3-hydroxybenzoic acid in methanol at a very low temperature (below -60°C).[1] This method aims to control the reactivity and improve the selectivity for the 2-position.

Q3: Are there any alternative, less hazardous chlorinating agents to chlorine gas?

A3: Yes, several other chlorinating agents can be used, which are often easier and safer to handle in a standard laboratory setting. These include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and systems like HCl/H₂O₂. The choice of agent will influence the regioselectivity, and you may need to optimize the reaction conditions for each.

Q4: How does the choice of solvent affect the regioselectivity of the chlorination?

A4: The solvent can play a significant role in the regioselectivity of electrophilic aromatic substitution reactions. Polar protic solvents can solvate the electrophile and the substrate differently than nonpolar aprotic solvents, which can alter the relative rates of attack at the different available positions on the aromatic ring. For instance, chlorination of phenols in inert solvents can lead to different ortho/para ratios.

Q5: What analytical techniques are recommended for determining the isomeric ratio of the products?

A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying the different chlorinated isomers. Proton NMR (¹H NMR) spectroscopy can also be used to determine the product ratio by integrating the signals corresponding to the aromatic protons of each isomer. High-performance liquid chromatography (HPLC) is another powerful tool for separating and quantifying the isomers.

Experimental Protocols

Protocol 1: Synthesis of this compound using Chlorine Gas[1]

This protocol is adapted from a known synthesis of this compound.

Materials:

  • 3-hydroxybenzoic acid (20 g, 145 mmol)

  • Methanol (100 mL)

  • Chlorine gas (10.3 g, 147 mmol)

  • Nitrogen gas

  • Water

  • Benzene

  • Acetone

Procedure:

  • Dissolve 20 g of 3-hydroxybenzoic acid in 100 mL of methanol in a reaction vessel equipped with a gas inlet tube, a stirrer, and a cooling bath.

  • Purge the system with nitrogen gas.

  • Cool the solution to below -60°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly bubble 10.3 g of chlorine gas through the cold solution while maintaining the temperature below -60°C and stirring. The addition should take approximately 30 minutes.

  • After the addition is complete, flush the system with nitrogen gas to remove any excess chlorine.

  • Allow the reaction mixture to warm to room temperature.

  • Dilute the reaction mixture with 100 mL of water.

  • The crude product may precipitate. Isolate the solid by filtration.

  • For purification, first recrystallize the solid from 50 mL of water.

  • Further purify by recrystallization from a mixture of 130 mL of benzene and 10 mL of acetone to yield pure this compound as a white solid.

Safety Precautions: Chlorine gas is highly toxic and corrosive. This experiment must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Visualizations

Logical Relationship in Regioselective Chlorination

The following diagram illustrates the factors influencing the regioselectivity of the chlorination of 3-hydroxybenzoic acid.

G Factors Influencing Regioselectivity A 3-Hydroxybenzoic Acid D Electrophilic Aromatic Substitution A->D B Chlorinating Agent (e.g., Cl2, NCS, SO2Cl2) B->D C Reaction Conditions (Solvent, Temperature, Catalyst) C->D F Regioselectivity (Ortho vs. Para vs. Meta) C->F Influences E Product Mixture (Isomers + Byproducts) D->E G Purification (Recrystallization, Chromatography) E->G F->E Determines Ratio H Isolated Isomer(s) G->H

Caption: Factors influencing the regioselective chlorination of 3-hydroxybenzoic acid.

Experimental Workflow for Improving Regioselectivity

This diagram outlines a general workflow for optimizing the regioselective chlorination of 3-hydroxybenzoic acid.

G Workflow for Optimizing Regioselectivity cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Analysis & Optimization A Select Starting Material (3-Hydroxybenzoic Acid) D Run Reaction A->D B Choose Chlorinating Agent (e.g., Cl2, NCS) B->D C Select Solvent & Temperature C->D E Monitor Progress (TLC/GC) D->E F Work-up & Isolate Crude Product E->F G Analyze Isomer Ratio (NMR/GC-MS) F->G H Optimize Conditions? G->H H->C Yes I Purify Desired Isomer H->I No

Caption: A general experimental workflow for optimizing the regioselective chlorination.

References

Side reactions to avoid during the synthesis of 2-Chloro-3-hydroxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-chloro-3-hydroxybenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the direct chlorination of 3-hydroxybenzoic acid. A typical procedure uses chlorine gas bubbled through a solution of 3-hydroxybenzoic acid in methanol (B129727) at low temperatures (e.g., below -60°C) to favor monochlorination at the position ortho to the hydroxyl group.[1]

Q2: What are the primary side reactions to be aware of during the chlorination of 3-hydroxybenzoic acid?

A2: The main side reactions include:

  • Over-chlorination: Formation of dichlorinated and trichlorinated products, such as 2,4-dichloro-3-hydroxybenzoic acid and 2,6-dichloro-3-hydroxybenzoic acid.[2]

  • Isomer Formation: Chlorination at other positions on the aromatic ring, although the ortho position to the hydroxyl group is generally favored.

  • Reaction with Solvent: If methanol is used as a solvent, there is a possibility of esterification of the carboxylic acid, especially if the reaction mixture warms up.

Q3: How can I minimize the formation of di- and tri-chlorinated byproducts?

A3: To minimize over-chlorination, it is crucial to carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas) and maintain a low reaction temperature.[1] Using a slight excess of 3-hydroxybenzoic acid relative to the chlorinating agent can also help. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to stop the reaction once the desired product is predominantly formed.[3][4]

Q4: I am trying to esterify this compound. What are the potential side reactions and how can I avoid them?

A4: A significant side reaction during the esterification of hydroxybenzoic acids is O-alkylation, where the hydroxyl group is alkylated in addition to the desired esterification of the carboxylic acid.[5] To avoid this, you can use a nonquaternizable tertiary amine in a homogeneous liquid phase when reacting with a halogenated derivative.[5] Alternatively, protecting the hydroxyl group before esterification and deprotecting it afterward is a common strategy.

Q5: Is decarboxylation a concern during the synthesis or subsequent reactions of this compound derivatives?

A5: Yes, decarboxylation, the loss of the carboxylic acid group as carbon dioxide, can be a side reaction for hydroxybenzoic acids, particularly at elevated temperatures or under radical-generating conditions.[6][7] For instance, heating salicylic (B10762653) acid (an isomer) can lead to the formation of phenol.[8] To prevent decarboxylation, it is advisable to use moderate reaction temperatures and avoid conditions that promote radical formation unless desired.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps & Recommendations
Incomplete Reaction - Monitor Reaction Progress: Use TLC or HPLC to track the consumption of the starting material (3-hydroxybenzoic acid).[3][4] - Reaction Time: If starting material persists, consider extending the reaction time at the recommended low temperature. - Chlorine Gas Flow: Ensure a steady and controlled flow of chlorine gas into the reaction mixture.
Over-chlorination - Stoichiometry: Use a precise molar ratio of 3-hydroxybenzoic acid to chlorine gas (approximately 1:1).[1] - Temperature Control: Maintain a consistently low temperature (e.g., below -60°C) to improve selectivity for monochlorination.[1][9]
Product Loss During Workup - Purification: Optimize the recrystallization process. Use a minimal amount of hot solvent to dissolve the crude product and cool slowly to maximize crystal formation.[1] - Extraction: If an extraction is performed, ensure the correct pH to keep the carboxylic acid in its desired form (protonated for organic solvent extraction, deprotonated for aqueous extraction).
Problem 2: Presence of Multiple Spots on TLC After Chlorination
Potential Cause Troubleshooting Steps & Recommendations
Formation of Isomers and Dichlorinated Products - Temperature Control: Inconsistent or elevated temperatures can lead to a mixture of chlorinated products. Ensure uniform and low-temperature cooling.[9] - Purification: Utilize column chromatography for better separation of isomers and over-chlorinated products if recrystallization is insufficient.[10]
Unreacted Starting Material - Reaction Monitoring: As per Problem 1, monitor the reaction to ensure it goes to completion.
Esterification with Solvent (Methanol) - Low Temperature: Strictly maintain the low reaction temperature to minimize the rate of esterification. - Alternative Solvents: Consider using a non-alcoholic solvent, though this may require significant optimization of reaction conditions.
Problem 3: Side Product Formation During Esterification
Potential Cause Troubleshooting Steps & Recommendations
O-alkylation of the Hydroxyl Group - Use of Nonquaternizable Amine: Employ a sterically hindered, nonquaternizable tertiary amine like N,N-diisopropylethylamine when using alkyl halides for esterification.[5] - Protecting Group Strategy: Protect the hydroxyl group (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) before esterification. The protecting group can be removed after the ester is formed.
Incomplete Esterification - Reaction Conditions: For Fischer esterification, use a large excess of the alcohol and a suitable acid catalyst (e.g., sulfuric acid). Remove water as it forms using a Dean-Stark apparatus to drive the equilibrium towards the product.[3]

Quantitative Data Summary

The following table provides an illustrative example of how reaction conditions can affect the product distribution in the chlorination of 3-hydroxybenzoic acid. Note: The following data is hypothetical and for illustrative purposes, as precise quantitative data from the literature for this specific reaction is limited.

Temperature Molar Ratio (3-HBA:Cl₂) This compound (Yield %) Dichlorinated Products (Yield %) Unreacted 3-HBA (%)
-60°C1:1751510
-30°C1:1603010
0°C1:1454510
-60°C1:1.265305

Experimental Protocols

Protocol 1: Synthesis of this compound [1]

  • Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a thermometer, and a nitrogen outlet, dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol.

  • Cooling: Cool the solution to below -60°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Chlorination: Slowly bubble chlorine gas (10.3 g, 147 mmol) through the cold solution under a nitrogen atmosphere while vigorously stirring. Maintain the temperature below -60°C throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Quenching: Once the starting material is consumed, flush the system with nitrogen to remove excess chlorine gas.

  • Workup: Allow the reaction mixture to warm to room temperature and then dilute with 100 mL of water.

  • Purification: Isolate the crude product by filtration. Purify the solid by recrystallization from water, followed by a second recrystallization from a mixture of benzene (B151609) and acetone.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 3-Hydroxybenzoic Acid in Methanol cool Cool to < -60°C start->cool chlorination Bubble Cl2 Gas cool->chlorination monitor Monitor by TLC chlorination->monitor quench N2 Flush monitor->quench warm Warm to RT & Add H2O quench->warm filter Filter Crude Product warm->filter recrystallize1 Recrystallize from Water filter->recrystallize1 recrystallize2 Recrystallize from Benzene/Acetone recrystallize1->recrystallize2 product Pure this compound recrystallize2->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_byproducts Identify Byproducts (e.g., MS, NMR) start->check_byproducts workup_loss Loss During Workup/Purification start->workup_loss incomplete_rxn Incomplete Reaction check_reaction->incomplete_rxn over_reaction Over-chlorination / Side Reactions check_byproducts->over_reaction optimize_time Optimize Reaction Time/Conditions incomplete_rxn->optimize_time control_stoich_temp Control Stoichiometry & Temperature over_reaction->control_stoich_temp optimize_purification Optimize Purification Protocol workup_loss->optimize_purification

Caption: Logical workflow for troubleshooting synthesis issues.

References

Stability issues of 2-Chloro-3-hydroxybenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloro-3-hydroxybenzoic acid under various experimental conditions. The information provided is based on general principles of chemical stability and data from structurally related compounds, as specific stability data for this compound is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

Q2: What potential degradation pathways should I be aware of for this compound?

A2: Based on the structure of this compound, potential degradation pathways include:

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, particularly under thermal stress.[1]

  • Oxidation: Further hydroxylation of the benzene (B151609) ring or oxidation of the hydroxyl group, especially in the presence of oxidizing agents.[2]

  • Hydrolysis: While generally stable, prolonged exposure to extreme pH and high temperatures might lead to hydrolysis, though this is less common for the chloro and hydroxyl substituents on the aromatic ring itself.

  • Photodegradation: Exposure to UV or fluorescent light may induce degradation.[3]

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents.[4] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Troubleshooting Guide for Stability Issues

This guide addresses common issues encountered during experimental work with this compound that may be related to its stability.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a freshly prepared solution. Contamination of the starting material or solvent.1. Verify the purity of the this compound using a certificate of analysis. 2. Use high-purity solvents (e.g., HPLC grade). 3. Prepare a fresh solution using a different batch of solvent.
Loss of parent compound peak area over a short period at room temperature. Instability in the chosen solvent or exposure to light.1. Prepare solutions fresh before use. 2. If solutions need to be stored, keep them at a lower temperature (e.g., 2-8 °C) and protected from light. 3. Evaluate the stability of the compound in different solvents to find a more suitable one.
Appearance of new peaks after heating the sample. Thermal degradation.1. This is an expected outcome of thermal stress testing. The primary degradation product is likely the decarboxylated form.[1] 2. To minimize thermal degradation during routine experiments, avoid prolonged exposure to high temperatures.
Degradation observed in control samples during a forced degradation study. Uncontrolled experimental variable (e.g., light exposure, reactive container surface).1. Ensure all control and stressed samples are handled under identical conditions (e.g., same container type, protection from light). 2. Use inert containers (e.g., glass) for your experiments.

Experimental Protocols

Forced degradation studies are crucial for understanding the intrinsic stability of a compound.[5] Below are generalized protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are detectable and the analytical method is truly stability-indicating.[6][7]

Summary of Forced Degradation Conditions
Stress Condition Reagent/Condition Typical Concentration/Level Duration Temperature
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 MUp to 7 daysRoom Temperature to 50-60°C
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MUp to 7 daysRoom Temperature to 50-60°C
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Up to 7 daysRoom Temperature
Thermal Dry HeatN/AUp to 7 days50°C - 70°C
Photolytic UV and Visible Light1.2 million lux hours and 200 watt-hours/m²As requiredRoom Temperature

Note: These are starting conditions and may need to be adjusted based on the observed stability of this compound.[3][6]

Detailed Methodologies

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water).[8] The choice of solvent should ensure the solubility of the compound and its potential degradants.

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

  • If no degradation is observed after a set time (e.g., 24 hours) at room temperature, the temperature can be increased (e.g., to 50-60°C).[6]

  • If degradation is too rapid, use a lower concentration of acid.

  • Before analysis by HPLC, neutralize the sample with an appropriate amount of base (e.g., 0.1 M NaOH).[5]

3. Base Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

  • Follow the same temperature and time considerations as for acid hydrolysis.

  • Neutralize the sample with an appropriate amount of acid (e.g., 0.1 M HCl) before analysis.[5]

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Monitor the degradation at various time points. If no degradation is observed, the concentration of hydrogen peroxide can be increased.[3]

5. Thermal Degradation:

  • Store a solid sample of this compound in a temperature-controlled oven at 70°C.

  • At specified time intervals, withdraw samples, dissolve in a suitable solvent, and analyze.

  • A solution of the compound can also be subjected to thermal stress to investigate degradation in the solution state.

6. Photolytic Degradation:

  • Expose a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt-hours/m²).[6]

  • A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature conditions.

  • Analyze both the exposed and control samples at appropriate time points.

Analytical Method:

  • A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[9][10] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acid modifier like formic acid or a buffer) is a common starting point.[8] Detection is typically performed using a UV detector.

Visualizations

Logical Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of this compound (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, RT/60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT/60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (70°C, solid/solution) Start->Thermal Photo Photolytic Degradation (UV/Vis light) Start->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_decarboxylation Thermal Stress cluster_oxidation Oxidative Stress cluster_other Other Potential Products Parent This compound Decarboxylated 2-Chlorophenol Parent->Decarboxylated Decarboxylation Oxidized Hydroxylated derivatives Parent->Oxidized Oxidation Others Minor degradation products Parent->Others Various conditions

Caption: Potential degradation pathways for this compound.

References

Troubleshooting guide for the synthesis of 2-Chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 2-Chloro-3-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct synthetic route starts from 3-hydroxybenzoic acid, which is then chlorinated.

Q2: What are the typical yields for the synthesis of this compound?

While specific yields can vary based on the exact reaction conditions and scale, a successful synthesis should aim for yields in the range of 70-85%. Lower yields may indicate issues with the reaction setup, reagent quality, or work-up procedure.

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques are recommended for product characterization and purity assessment. These include:

  • Melting Point: Pure this compound has a distinct melting point. A broad melting range often suggests the presence of impurities.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of starting material or byproducts.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Chlorinating Agent Use a fresh batch of the chlorinating agent. Ensure it has been stored under appropriate conditions (e.g., protected from moisture).
Incorrect Reaction Temperature Carefully monitor and control the reaction temperature. For the chlorination of 3-hydroxybenzoic acid, maintaining a low temperature (e.g., below 0°C) is often crucial to prevent side reactions.
Poor Quality Starting Material Ensure the 3-hydroxybenzoic acid is pure and dry. Impurities in the starting material can interfere with the reaction.
Insufficient Reaction Time Monitor the reaction progress using TLC. If the reaction appears to be stalling, consider extending the reaction time.

Problem 2: Presence of Multiple Products (Impurities)

Potential Cause Recommended Solution
Over-chlorination This can lead to the formation of dichlorinated or other polychlorinated byproducts. Use a stoichiometric amount of the chlorinating agent and add it slowly to the reaction mixture.
Formation of Isomers The chlorination of 3-hydroxybenzoic acid can potentially yield other isomers. Careful control of reaction conditions (temperature, solvent) can help improve selectivity. Purification by column chromatography or recrystallization is often necessary to separate the desired isomer.
Unreacted Starting Material If TLC indicates the presence of unreacted 3-hydroxybenzoic acid, consider increasing the amount of the chlorinating agent slightly or extending the reaction time. The unreacted starting material can often be removed during the purification step.

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause Recommended Solution
Product is an oil or does not crystallize Ensure the pH of the aqueous solution is sufficiently acidic during work-up to precipitate the carboxylic acid. If the product remains oily, try trituration with a non-polar solvent like hexanes or attempt purification via column chromatography.
Co-precipitation of Impurities If recrystallization does not yield a pure product, a different solvent system should be explored. Alternatively, column chromatography using a suitable solvent gradient can be effective in separating closely related impurities.[1]

Experimental Protocol: Chlorination of 3-Hydroxybenzoic Acid

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • 3-Hydroxybenzoic acid

  • Chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide)

  • Anhydrous aprotic solvent (e.g., dichloromethane, chloroform)

  • Ice bath

  • Stirring apparatus

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • Dissolve 3-hydroxybenzoic acid in the anhydrous solvent in a round-bottom flask equipped with a stir bar.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add a stoichiometric amount of the chlorinating agent to the cooled solution while stirring. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis dissolve Dissolve 3-Hydroxybenzoic Acid cool Cool to 0°C dissolve->cool add_reagent Add Chlorinating Agent cool->add_reagent react Stir at 0°C add_reagent->react quench Quench Reaction react->quench extract Extract with Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, MP) purify->analyze

Caption: Workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree cluster_yield Low Yield cluster_purity Impure Product cluster_isolation Isolation Issues start Problem Encountered check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Low Yield over_chlorination Issue: Over-chlorination? Solution: Control Reagent Addition start->over_chlorination Impure Product oily_product Issue: Oily Product? Solution: Adjust pH, Triturate start->oily_product Isolation Issues check_temp Verify Reaction Temperature check_time Monitor Reaction Time (TLC) isomers Issue: Isomers Present? Solution: Optimize Conditions, Purify via Chromatography starting_material Issue: Unreacted Starting Material? Solution: Adjust Stoichiometry, Extend Reaction Time poor_crystallization Issue: Poor Crystallization? Solution: Change Recrystallization Solvent

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Chloro-3-hydroxybenzoic acid.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound, offering potential solutions and alternative approaches.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The impurity profile of this compound largely depends on the synthetic route. A common method is the direct chlorination of 3-hydroxybenzoic acid[1]. In this case, the most probable impurities include:

  • Unreacted Starting Material: 3-hydroxybenzoic acid.

  • Positional Isomers: Other monochlorinated isomers such as 4-Chloro-3-hydroxybenzoic acid, 6-Chloro-3-hydroxybenzoic acid, and 2-Chloro-5-hydroxybenzoic acid. The separation of these isomers can be particularly challenging due to their similar physical and chemical properties.

  • Over-chlorinated Products: Dichlorinated hydroxybenzoic acids.

Q2: My initial recrystallization did not significantly improve the purity. What should I do?

A2: If a single recrystallization is insufficient, consider the following options:

  • Sequential Recrystallization: A two-step recrystallization using different solvent systems can be effective. A known method for purifying this compound involves an initial recrystallization from water, followed by a second recrystallization from a benzene (B151609) and acetone (B3395972) mixture[1].

  • Charcoal Treatment: If you observe colored impurities, adding activated charcoal to the hot solution before filtration can help adsorb these impurities.

  • Column Chromatography: If isomeric impurities are the main issue, recrystallization might not be sufficient. Column chromatography over silica (B1680970) gel is a more effective technique for separating compounds with small differences in polarity.

Q3: I am having trouble finding a suitable single solvent for recrystallization. What is the best approach?

A3: When a single solvent is not ideal, a mixed-solvent system is a common solution. The principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For benzoic acids, common mixed-solvent systems include ethanol/water and acetone/hexane (B92381).

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be used to determine the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): The most common quantitative method. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with an acidic modifier like formic or acetic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide information on the presence of impurities if their protons do not overlap with the signals of the main compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting range.

Data Presentation

The following table provides an illustrative comparison of different purification methods for a hypothetical batch of crude this compound. Disclaimer: The following data is for illustrative purposes only and may not represent actual experimental results.

Purification MethodInitial Purity (by HPLC)Purity after 1st Pass (by HPLC)Purity after 2nd Pass (by HPLC)Overall YieldNotes
Recrystallization from Water85%92%N/A75%Effective at removing highly polar or non-polar impurities.
Recrystallization (Water then Benzene/Acetone)85%92%>98%60%The second step is effective at removing closely related isomers[1].
Column Chromatography (Silica Gel)85%>99%N/A50%More effective for separating challenging isomers but can lead to lower yields.

Experimental Protocols

Protocol 1: Sequential Recrystallization of this compound

This protocol is based on a literature procedure and may require optimization for your specific sample[1].

Step 1: Recrystallization from Water

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring to dissolve the solid. If the solid does not dissolve completely, add small portions of hot water until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals under vacuum.

Step 2: Recrystallization from Benzene/Acetone

  • Dissolution: Dissolve the partially purified solid from Step 1 in a minimal amount of a hot benzene and acetone mixture (a ratio of approximately 13:1 benzene to acetone is a good starting point)[1].

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold benzene/acetone solvent mixture.

  • Drying: Dry the final product under vacuum to remove all solvent residues.

Protocol 2: Column Chromatography

This is a general guideline for the purification of this compound by column chromatography.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Use TLC to determine the optimal solvent system.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Run the column by passing the eluent through, starting with the low-polarity mixture and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Strategy start Crude this compound assess_purity Assess Purity (TLC, HPLC) start->assess_purity recrystallization Perform Recrystallization (e.g., from Water) assess_purity_2 Assess Purity > 98%? recrystallization->assess_purity_2 second_recrystallization Perform Second Recrystallization (e.g., Benzene/Acetone) assess_purity_2->second_recrystallization No final_product Pure this compound assess_purity_2->final_product Yes assess_purity_3 Assess Purity > 98%? second_recrystallization->assess_purity_3 column_chromatography Perform Column Chromatography assess_purity_3->column_chromatography No assess_purity_3->final_product Yes column_chromatography->final_product assess_p assess_p nutty nutty nutty->recrystallization Purity < 95%

Caption: A decision-making flowchart for the purification of this compound.

Recrystallization_Workflow cluster_step1 Step 1: Water Recrystallization cluster_step2 Step 2: Benzene/Acetone Recrystallization dissolve_water Dissolve crude solid in minimum hot water hot_filter Hot filtration (if needed) dissolve_water->hot_filter cool_water Cool to crystallize hot_filter->cool_water isolate_water Isolate crystals (vacuum filtration) cool_water->isolate_water dissolve_solvent Dissolve crystals in minimum hot Benzene/Acetone isolate_water->dissolve_solvent Dried intermediate cool_solvent Cool to re-crystallize dissolve_solvent->cool_solvent isolate_solvent Isolate final crystals (vacuum filtration) cool_solvent->isolate_solvent dry_product Dry under vacuum isolate_solvent->dry_product end end dry_product->end Final Pure Product

Caption: Workflow for the sequential recrystallization of this compound.

Chromatography_Workflow start Crude/Partially Pure Sample prepare_column Pack silica gel column with non-polar eluent start->prepare_column load_sample Load sample onto column prepare_column->load_sample elute_column Elute with solvent gradient (increasing polarity) load_sample->elute_column collect_fractions Collect fractions elute_column->collect_fractions monitor_fractions Monitor fractions by TLC collect_fractions->monitor_fractions monitor_fractions->collect_fractions Continue elution combine_pure Combine pure fractions monitor_fractions->combine_pure Pure fractions identified evaporate_solvent Evaporate solvent combine_pure->evaporate_solvent end Pure Product evaporate_solvent->end

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Derivatization of 2-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the derivatization of 2-Chloro-3-hydroxybenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound in a question-and-answer format.

Esterification Issues

Question 1: I am getting a low yield of my desired ester from this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in the esterification of this compound are often due to several factors:

  • Competitive O-alkylation: A significant side reaction is the alkylation of the phenolic hydroxyl group, leading to the formation of an ether byproduct. This is a common issue with hydroxybenzoic acids.[1] To minimize this, consider using a non-quaternizable tertiary amine as the base in reactions with alkyl halides.[1]

  • Steric Hindrance: The presence of the chloro group at the ortho position to the carboxylic acid can sterically hinder the approach of the alcohol, slowing down the reaction rate. To overcome this, you may need to increase the reaction time or temperature.

  • Incomplete Reaction: Esterification reactions are often equilibrium-limited. To drive the reaction towards the product, use a large excess of the alcohol (which can also serve as the solvent) or remove water as it forms, for example, by using a Dean-Stark apparatus.

  • Insufficient Catalyst: If using an acid-catalyzed method like Fischer esterification, ensure a sufficient amount of catalyst is used.

Question 2: My final ester product is impure, showing multiple spots on TLC. What are the likely impurities?

Answer:

The primary impurities are likely unreacted this compound and the O-alkylated byproduct (2-chloro-3-alkoxybenzoic acid or its ester). Depending on the reaction conditions, you might also have di-substituted products where both the carboxylic acid and the hydroxyl group have reacted. Purification can be challenging due to the similar polarities of these compounds. Column chromatography with a carefully selected solvent system is typically required.

Amidation Challenges

Question 3: When attempting to form an amide with this compound, I am getting a complex mixture of products. What are the potential side reactions?

Answer:

Amidation of this compound can be complicated by the reactivity of the hydroxyl group.

  • O-Acylation: If you first convert the carboxylic acid to a highly reactive species like an acid chloride, the amine can react, but the hydroxyl group on another molecule of 2-chloro-3-hydroxybenzoyl chloride can also act as a nucleophile, leading to ester formation and oligomerization.

  • Reduced Reactivity: The hydroxyl group can form an intramolecular hydrogen bond with the carboxylic acid, which can reduce its reactivity towards activating agents.[2]

  • Use of Protecting Groups: To avoid these issues, it is highly recommended to protect the hydroxyl group before proceeding with the amidation.[3]

Question 4: How can I achieve a clean amidation of this compound?

Answer:

A reliable strategy involves a two-step process:

  • Protection of the Hydroxyl Group: Protect the hydroxyl group as an ether (e.g., methyl or benzyl (B1604629) ether) or a silyl (B83357) ether. This prevents it from interfering with the amidation reaction.

  • Amidation: Once the hydroxyl group is protected, you can proceed with standard amidation protocols, such as activating the carboxylic acid with a coupling agent (e.g., EDC/HOBt) or converting it to an acid chloride before reacting with the desired amine.[4]

Silylation Problems

Question 5: My silylation of this compound is incomplete, even with excess silylating agent. What could be the issue?

Answer:

Incomplete silylation is a common problem, often stemming from the following:

  • Moisture: Silylating agents are extremely sensitive to moisture. Ensure all glassware, solvents, and the starting material are rigorously dried. Even trace amounts of water can consume the reagent.

  • Steric Hindrance: Both the hydroxyl and carboxylic acid groups can be silylated. The ortho chloro group can create steric hindrance, making the reaction slower. You may need to use a more powerful silylating agent or increase the reaction temperature and time.[5]

  • Choice of Reagent: For complete silylation of both functional groups, a strong silylating agent like BSTFA with a catalyst (e.g., 1% TMCS) is often necessary.[6]

Question 6: I am observing multiple peaks in my GC-MS analysis after silylation. What do they represent?

Answer:

You are likely seeing a mixture of partially and fully silylated products:

  • Mono-silylated: The product where only the more reactive hydroxyl group is silylated, or only the carboxylic acid is silylated.

  • Di-silylated: The desired product where both the hydroxyl and carboxylic acid groups are silylated.

To promote the formation of a single, di-silylated product, use an excess of the silylating agent and ensure the reaction goes to completion by optimizing the reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group when derivatizing the carboxylic acid of this compound?

A1: In many cases, yes. The phenolic hydroxyl group is nucleophilic and can compete with the intended nucleophile (e.g., an alcohol in esterification) or react with the activated carboxylic acid in amidation, leading to side products and reduced yields.[1] Protecting the hydroxyl group simplifies the reaction and subsequent purification.

Q2: What are some suitable protecting groups for the hydroxyl group of this compound?

A2: The choice of protecting group depends on the subsequent reaction conditions. Common choices for phenolic hydroxyl groups include:

  • Methyl Ether: Can be formed using reagents like dimethyl sulfate (B86663) or methyl iodide. It is stable to a wide range of conditions but requires harsh conditions for removal (e.g., BBr₃).

  • Benzyl Ether (Bn): Introduced using benzyl bromide or benzyl chloride. It is stable to both acidic and basic conditions and can be removed by hydrogenolysis.

  • Silyl Ethers (e.g., TMS, TBDMS): These are versatile protecting groups. TMS is easily removed, while TBDMS offers greater stability. They are introduced using the corresponding silyl chlorides.[7]

Q3: How can I selectively derivatize the hydroxyl group in the presence of the carboxylic acid?

A3: Selective derivatization of the hydroxyl group can be achieved by choosing reaction conditions that favor its reactivity. For example, in the presence of a base, the phenolic hydroxyl group is deprotonated to a more nucleophilic phenoxide, which can readily react with an electrophile like an alkyl halide to form an ether, while the carboxylate is less reactive under these conditions.

Q4: What are the main challenges in purifying the derivatives of this compound?

A4: The main challenge is separating the desired product from unreacted starting material and side products (e.g., O-alkylated isomers in esterification), which often have similar polarities and boiling points. This makes techniques like distillation less effective. Column chromatography on silica (B1680970) gel is the most common method for purification, but finding an optimal solvent system that provides good separation may require some experimentation. Recrystallization can also be an effective purification method if a suitable solvent is found.[8]

Data Presentation

The following tables summarize typical reaction conditions for the derivatization of hydroxybenzoic acids. Data for this compound is limited; therefore, data for analogous compounds are included for reference.

Table 1: Esterification of Hydroxybenzoic Acids

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Salicylic AcidBenzyl chloride, N,N-diisopropylethylamineNone70592[9]
Salicylic AcidBenzyl chloride, TriethylamineNone70561.1[1]
3-Hydroxybenzoic AcidMethanol, Conc. H₂SO₄MethanolReflux8Not Specified[10]

Table 2: Amidation of Benzoic Acid Derivatives

Starting MaterialAmineCoupling ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidBenzylamineN-chlorophthalimide, PPh₃TolueneRoom TempNot Specified83[11]
2-Hydroxybenzoic AcidVarious aminesOxalyl chloride/DMF, then amineBiphasic (aq. base)Not SpecifiedNot Specifiedup to 92[3]

Experimental Protocols

Protocol 1: Methylation of the Hydroxyl Group of this compound

This protocol describes the selective methylation of the hydroxyl group to form 2-chloro-3-methoxybenzoic acid, which can then be further derivatized at the carboxylic acid group without interference.

Materials:

  • This compound

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • Acetone (B3395972)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.

  • Add potassium carbonate (2-3 equivalents).

  • Slowly add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in water and acidify with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-3-methoxybenzoic acid.

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol describes the formation of the di-trimethylsilyl (TMS) derivative for analysis by gas chromatography-mass spectrometry.

Materials:

  • This compound (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or acetonitrile (B52724)

  • GC vial with a PTFE-lined cap

Procedure:

  • Place a small, accurately weighed amount of dry this compound (e.g., 1 mg) into a GC vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 30-60 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Visualizations

Logical Workflow for Derivatization Strategy

derivatization_strategy Logical Workflow for Derivatizing this compound start This compound protect_OH Protect Hydroxyl Group? start->protect_OH direct_derivatization Direct Derivatization protect_OH->direct_derivatization No protected_intermediate Protected Intermediate protect_OH->protected_intermediate Yes esterification Esterification final_product Final Product esterification->final_product amidation Amidation amidation->final_product silylation Silylation (for GC-MS) silylation->final_product Analytical Derivative direct_derivatization->esterification direct_derivatization->amidation direct_derivatization->silylation side_reactions Risk of Side Reactions (e.g., O-alkylation) direct_derivatization->side_reactions derivatize_COOH Derivatize Carboxylic Acid protected_intermediate->derivatize_COOH deprotection Deprotection derivatize_COOH->deprotection deprotection->final_product

Caption: Decision workflow for derivatizing this compound.

Experimental Workflow for Protected Amidation

protected_amidation_workflow Workflow for Protected Amidation start Start: this compound protection 1. Protect -OH group (e.g., as Benzyl Ether) start->protection activation 2. Activate -COOH group (e.g., with EDC/HOBt) protection->activation amine_addition 3. Add Amine (R-NH2) activation->amine_addition workup1 4. Aqueous Workup & Purification amine_addition->workup1 protected_amide Protected Amide Intermediate workup1->protected_amide deprotection 5. Deprotect -OBn group (e.g., Hydrogenolysis) protected_amide->deprotection workup2 6. Purification deprotection->workup2 final_product Final Product: 2-Chloro-3-hydroxybenzamide Derivative workup2->final_product

Caption: Step-by-step workflow for the amidation via a protected intermediate.

References

Technical Support Center: Optimizing Coupling Reactions with 2-Chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 2-Chloro-3-hydroxybenzoic acid. The unique trifunctional nature of this substrate, possessing a halogen for cross-coupling, a nucleophilic hydroxyl group, and a coordinating carboxylic acid, presents specific challenges that are addressed herein.

General Troubleshooting and FAQs

Q1: I am observing low to no product yield in my coupling reaction. What are the primary factors to investigate?

Low or no yield when using this compound can stem from several issues related to its functional groups. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:

  • Catalyst Activity: The palladium catalyst may be deactivated. The hydroxyl and carboxyl groups of the starting material or the product can coordinate to the metal center, inhibiting catalysis.

  • Substrate Solubility: Poor solubility of this compound or its salt in the reaction solvent can be a significant issue.[2][3]

  • Base Selection: The choice and amount of base are critical. An inappropriate base can lead to poor reactivity or side reactions. For substrates with a carboxylic acid, extra equivalents of base are typically required.[3]

  • Reaction Conditions: Temperature, reaction time, and inert atmosphere are crucial parameters that may need optimization.[4]

Q2: How do the hydroxyl and carboxylic acid groups on this compound interfere with the coupling reaction?

Both the hydroxyl and carboxylic acid functionalities can complicate coupling reactions:

  • Hydroxyl Group (-OH):

    • Side Reactions: The hydroxyl group is nucleophilic and can compete with the desired coupling partner, leading to O-arylation byproducts, particularly in Buchwald-Hartwig type reactions.

    • Catalyst Inhibition: The phenoxide, formed under basic conditions, can coordinate to the palladium catalyst and hinder its activity.

  • Carboxylic Acid Group (-COOH):

    • Base Consumption: The acidic proton of the carboxylic acid will react with the base, necessitating the use of additional equivalents of base to ensure the catalytic cycle can proceed.[3]

    • Solubility Issues: The carboxylate salt formed under basic conditions may have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.[2][3]

    • Catalyst Coordination: The carboxylate can act as a ligand for the palladium center, potentially forming inactive catalyst species.

Q3: Should I protect the hydroxyl or carboxylic acid group before attempting the coupling reaction?

Protection strategy is a key consideration:

  • Protection of the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is a common and often effective strategy. This prevents interference from the acidic proton and the carboxylate group. However, this adds extra steps to the synthesis (protection and deprotection).

  • Protection of the Hydroxyl Group: Protecting the hydroxyl group (e.g., as a methoxymethyl (MOM) or benzyl (B1604629) (Bn) ether) can prevent O-arylation side reactions. The choice of protecting group is important, as some may not be stable to the coupling conditions.

A preliminary screening with the unprotected acid is often worthwhile. If significant side reactions or low yields are observed, a protection strategy should be implemented.

Process Optimization Workflow

G cluster_start cluster_screening Initial Screening cluster_optimization Optimization Loop cluster_solutions Troubleshooting Actions cluster_end start Start: Define Coupling Reaction (e.g., Suzuki, Heck, Amide) catalyst Select Catalyst & Ligand (e.g., Pd(OAc)2, XPhos) start->catalyst base Choose Base (e.g., K2CO3, Cs2CO3) catalyst->base solvent Select Solvent (e.g., Toluene, Dioxane, DMF) base->solvent run_rxn Run Reaction at Initial Temp (e.g., 80-100 °C) solvent->run_rxn analyze Analyze Results (Yield, Purity, Side Products) run_rxn->analyze troubleshoot Troubleshoot? (Low Yield, No Reaction) analyze->troubleshoot vary_temp Vary Temperature/ Reaction Time troubleshoot->vary_temp Yes change_ligand Change Ligand/ Catalyst Loading troubleshoot->change_ligand change_base Change Base/ Solvent System troubleshoot->change_base protect Consider Protecting -OH or -COOH Group troubleshoot->protect end Optimized Conditions Achieved troubleshoot->end No (High Yield) vary_temp->run_rxn change_ligand->run_rxn change_base->run_rxn protect->start Re-screen with Protected Substrate G cluster_sm_present cluster_sm_gone start Problem: Low or No Product Yield check_sm Is Starting Material Consumed? start->check_sm catalyst_dead Potential Catalyst Deactivation or Low Reactivity check_sm->catalyst_dead No side_products Multiple Side Products Observed? check_sm->side_products Yes temp_low Increase Temperature catalyst_dead->temp_low ligand_bad Screen Different Ligands (e.g., Bulky Phosphines) catalyst_dead->ligand_bad base_weak Use a Stronger Base (e.g., NaOtBu, K3PO4) catalyst_dead->base_weak decomp Decomposition Likely side_products->decomp Yes protect_group Protect -OH or -COOH Group to Prevent Side Reactions side_products->protect_group No (Specific Side Product) lower_temp Lower Reaction Temperature decomp->lower_temp

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-3-hydroxybenzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomers is critical for optimizing molecular design and therapeutic efficacy. This guide provides a comprehensive comparative analysis of key isomers of 2-Chloro-3-hydroxybenzoic acid, focusing on their synthesis, physicochemical properties, and biological activities. All quantitative data is summarized for direct comparison, and detailed experimental protocols for synthesis and characterization are provided.

This guide will delve into the distinct characteristics of the following isomers:

  • This compound

  • 3-Chloro-2-hydroxybenzoic acid (3-Chlorosalicylic acid)

  • 4-Chloro-3-hydroxybenzoic acid

  • 3-Chloro-5-hydroxybenzoic acid

Physicochemical Properties: A Comparative Overview

The position of the chloro and hydroxyl substituents on the benzoic acid ring significantly influences the physicochemical properties of these isomers. These differences can impact solubility, crystal packing, and interaction with biological targets.

PropertyThis compound3-Chloro-2-hydroxybenzoic acid4-Chloro-3-hydroxybenzoic acid3-Chloro-5-hydroxybenzoic acid
Molecular Formula C₇H₅ClO₃C₇H₅ClO₃C₇H₅ClO₃C₇H₅ClO₃
Molecular Weight ( g/mol ) 172.57172.57172.57172.57
Melting Point (°C) 156.5-157.5[1]184-186[2][3]211-213244-248[4]
Boiling Point (°C, Predicted) 333.1±27.0[1]291.7±25.0[2]333.1±27.0364.8±27.0[4]
Density (g/cm³, Predicted) 1.536±0.06[1]1.5±0.1[2]1.5361.536[4]
Solubility DMSO (Slightly), Methanol (B129727) (Slightly)[1]DMSO (Sparingly), Methanol (Slightly)[5]DMSO, Methanol[1]DMSO: 15 mg/mL (clear solution)[4][6]
CAS Number 51786-10-8[7]1829-32-9[2][8]34113-69-4[9][10]53984-36-4[4][11]

Biological Activity and Potential Applications

The isomeric variations directly translate to distinct biological activities, highlighting the importance of precise structural configuration in drug design.

IsomerReported Biological ActivityPotential Applications
This compound Information on specific biological activity is limited in the provided search results.General building block in organic synthesis.
3-Chloro-2-hydroxybenzoic acid Irritating to eyes, respiratory system, and skin.[2][12]Useful in organic synthesis.[5]
4-Chloro-3-hydroxybenzoic acid Potential inhibitor of influenza endonuclease.[1][9] Used in the synthesis of selective Tie-2 kinase inhibitors.[1][9]Treatment of influenza, development of anti-cancer therapies.[1]
3-Chloro-5-hydroxybenzoic acid Selective agonist of the lactate (B86563) receptor (GPR81) with antilipolytic effects.[4][13]Studied for its potential in metabolic regulation.[4][13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research. The following sections provide standardized procedures for the synthesis and characterization of these isomers.

Synthesis Protocols

1. Synthesis of this compound

  • Reaction: Chlorination of 3-hydroxybenzoic acid.

  • Procedure:

    • Dissolve 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol in a reaction vessel.

    • Cool the solution to below -60°C under a nitrogen atmosphere.

    • Slowly bubble chlorine gas (10.3 g, 147 mmol) through the cold solution over approximately 30 minutes.

    • Flush the reaction mixture with nitrogen to remove excess chlorine gas.

    • Allow the mixture to warm to room temperature and then dilute with 100 mL of water.

    • Isolate the crude product by recrystallization from 50 mL of water.

    • Further purify the solid by recrystallization from a mixture of 130 mL of benzene (B151609) and 10 mL of acetone (B3395972) to yield pure this compound as a white solid.[8]

2. Synthesis of 3-Chloro-2-hydroxybenzoic acid (3-Chlorosalicylic acid)

  • Reaction: Electrophilic aromatic substitution (chlorination) of salicylic (B10762653) acid.

  • Procedure:

    • In a suitable reaction vessel, dissolve salicylic acid in a suitable solvent.

    • Introduce a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), often in the presence of a catalyst.

    • Carefully control the reaction conditions (temperature, reaction time) to favor substitution at the 3-position.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

    • Upon completion, quench the reaction and perform a work-up to isolate the crude product.

    • Purify the 3-Chloro-2-hydroxybenzoic acid by recrystallization to obtain a white to tan powder or crystalline solid.[3]

3. Synthesis of 4-Chloro-3-hydroxybenzoic acid

  • Reaction: Demethylation of 4-chloro-3-methoxybenzoic acid.

  • Procedure:

    • To a solution of 4-chloro-3-methoxybenzoic acid (3.56 g, 15.752 mmol) in dichloromethane (B109758) (30 mL), slowly add boron tribromide (1 M in dichloromethane, 31 mL, 31.504 mmol) dropwise under ice bath cooling.

    • Stir the reaction mixture at 0°C and then allow it to warm to room temperature and stir for 18 hours.

    • Quench the reaction by adding 0.88 aqueous ammonia (B1221849) solution and continue stirring for 90 minutes at room temperature.

    • Acidify the reaction mixture to pH 1 by the dropwise addition of 2N aqueous hydrochloric acid.

    • Extract the product with ether (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-chloro-3-hydroxybenzoic acid as a light yellow solid.[9]

4. Synthesis of 3-Chloro-5-hydroxybenzoic acid

  • Reaction: Demethylation of 3-chloro-5-methoxybenzoic acid.

  • Procedure:

    • Reflux a mixture of alumina (B75360) (1.65 g, 60 mmol) and iodine (21 g, 82 mmol) in toluene (B28343) (200 mL) for 2 hours.

    • Add a solution of 3-chloro-5-methoxybenzoic acid (11.2 g, 60.2 mmol) and tetrabutylammonium (B224687) iodide (1.5 g, 4 mmol) in toluene (50 mL) to the refluxing mixture.

    • Continue to reflux for an additional 2 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Perform an extraction and work-up procedure to isolate the crude product.

    • Purify the product to obtain 3-chloro-5-hydroxybenzoic acid.[13]

Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and differentiate between isomers based on the chemical shifts and coupling constants of protons (¹H NMR) and carbon atoms (¹³C NMR).

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters (General):

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-14 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1-2 s.

  • ¹³C NMR Parameters (General):

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 s.

  • Data Analysis: Analyze the chemical shifts (δ) in ppm and coupling constants (J) in Hz. The substitution pattern on the benzene ring will result in unique spectra for each isomer.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecules and to distinguish isomers based on subtle shifts in vibrational frequencies.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for O-H (broad, ~3300-2500 cm⁻¹), C=O (strong, ~1700 cm⁻¹), C-O (~1300-1200 cm⁻¹), and C-Cl (~800-600 cm⁻¹) stretching, as well as aromatic C-H and C=C vibrations. The exact positions of these bands can vary between isomers.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compounds and to analyze their fragmentation patterns, which can provide structural information and help differentiate isomers.

  • Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a Liquid Chromatograph (LC-MS).

  • Procedure (GC-MS):

    • Prepare a dilute solution of the sample in a volatile solvent.

    • Inject the sample into the GC, where it will be vaporized and separated.

    • The separated components will enter the mass spectrometer to be ionized and fragmented.

  • Data Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the isomer. The fragmentation pattern, resulting from the cleavage of the molecule, will provide clues about its structure. While stereoisomers often have very similar mass spectra, subtle differences in the relative intensities of fragment ions may be observed.[13]

Signaling Pathway Visualizations

The biological activities of these isomers are rooted in their interactions with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways relevant to the potential applications of these compounds.

GPR81_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Lactate Lactate GPR81 GPR81 (Lactate Receptor) Lactate->GPR81 3_Chloro_5_hydroxybenzoic_acid 3-Chloro-5-hydroxybenzoic acid (Agonist) 3_Chloro_5_hydroxybenzoic_acid->GPR81 Gi Gi GPR81->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Lipolysis Lipolysis PKA->Lipolysis Inhibition

Caption: GPR81 signaling pathway activated by lactate or agonists like 3-Chloro-5-hydroxybenzoic acid.

Tie2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ang1 Angiopoietin-1 Tie2 Tie-2 Receptor Ang1->Tie2 Binds and Activates Inhibitor Tie-2 Kinase Inhibitor (derived from 4-Chloro-3-hydroxybenzoic acid) Inhibitor->Tie2 Inhibits PI3K PI3K Tie2->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: Tie-2 kinase signaling pathway and its inhibition in the context of cancer therapy.

Influenza_Endonuclease_Inhibition Host_mRNA Host pre-mRNA PA_Endonuclease Influenza PA Endonuclease Host_mRNA->PA_Endonuclease Cap_Snatching Cap-Snatching PA_Endonuclease->Cap_Snatching Viral_mRNA_Synthesis Viral mRNA Synthesis Cap_Snatching->Viral_mRNA_Synthesis Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication Inhibitor 4-Chloro-3-hydroxybenzoic acid (Potential Inhibitor) Inhibitor->PA_Endonuclease Inhibits

Caption: Mechanism of influenza virus replication via PA endonuclease and its potential inhibition.

References

A Comparative Guide to the Synthetic Utility of 2-Chloro-3-hydroxybenzoic Acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Chloro-3-hydroxybenzoic acid and salicylic (B10762653) acid in the context of synthetic organic chemistry. By examining their structural differences and the resulting impact on reactivity, this document aims to inform the selection of the appropriate starting material for various synthetic applications, particularly in drug discovery and development. The comparison is supported by a review of available experimental data and established chemical principles.

Introduction to the Contestants: Structural and Electronic Profiles

Salicylic acid, or 2-hydroxybenzoic acid, is a well-known bifunctional molecule featuring a carboxylic acid and a hydroxyl group in an ortho relationship on a benzene (B151609) ring. This arrangement allows for intramolecular hydrogen bonding, which influences its acidity and reactivity. It is a fundamental building block in the synthesis of numerous pharmaceuticals, most notably acetylsalicylic acid (aspirin).

This compound presents a different substitution pattern, with a chlorine atom at the 2-position and a hydroxyl group at the 3-position relative to the carboxylic acid. This seemingly minor alteration significantly modifies the electronic and steric environment of the reactive functional groups, leading to distinct chemical behavior.

The key distinction lies in the electronic properties of the ortho substituent relative to the carboxylic acid. In salicylic acid, the ortho-hydroxyl group is electron-donating by resonance but electron-withdrawing by induction. In this compound, the ortho-chloro substituent is strongly electron-withdrawing through its inductive effect and weakly electron-donating by resonance. This difference in electronic influence, coupled with steric factors, dictates the reactivity of both the carboxylic acid and the hydroxyl group in synthetic transformations.

Comparative Reactivity in Key Synthetic Reactions

The utility of both this compound and salicylic acid as synthetic intermediates is largely determined by the reactivity of their carboxylic acid and hydroxyl functional groups. Here, we compare their performance in two common and important reaction types: esterification and acylation.

Esterification of the Carboxylic Acid Group

Esterification of the carboxylic acid moiety is a fundamental transformation for both molecules, often employed to modulate solubility, create prodrugs, or serve as a protecting group strategy. The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Salicylic Acid: The esterification of salicylic acid is a well-documented and efficient process. The presence of the ortho-hydroxyl group can, to a minor extent, sterically hinder the approach of the alcohol to the carboxylic acid. However, this is generally overcome by the reaction conditions, and high yields of the corresponding esters are readily achievable.

This compound: The ortho-chloro substituent in this compound is expected to exert a more significant impact on the esterification rate due to the "ortho effect". This effect is a combination of steric hindrance and electronic factors. The bulky chlorine atom provides greater steric hindrance to the incoming nucleophile (the alcohol) compared to the hydroxyl group in salicylic acid. Electronically, the strong inductive electron-withdrawing effect of the chlorine atom increases the electrophilicity of the carbonyl carbon, which should, in principle, accelerate the reaction. However, the steric hindrance often dominates, leading to a slower reaction rate compared to unsubstituted benzoic acid. Despite this, high yields can still be obtained, often requiring more forcing conditions such as longer reaction times or higher temperatures.

Acylation and Etherification of the Hydroxyl Group

The phenolic hydroxyl groups in both molecules can undergo acylation to form esters or etherification, for example, via the Williamson ether synthesis.

Salicylic Acid: The hydroxyl group of salicylic acid is readily acylated. A prime example is the synthesis of acetylsalicylic acid (aspirin) by reaction with acetic anhydride.[1] The nucleophilicity of this hydroxyl group is somewhat reduced by the electron-withdrawing effect of the adjacent carboxylic acid group.

This compound: The hydroxyl group in the 3-position of this compound is less sterically hindered than the hydroxyl group in salicylic acid. However, its nucleophilicity is influenced by the electronic effects of both the adjacent chlorine atom and the carboxylic acid group. Both are electron-withdrawing, which would decrease the nucleophilicity of the hydroxyl group, potentially making acylation and etherification reactions more challenging compared to salicylic acid.

Quantitative Data Summary

PropertySalicylic AcidThis compound
Molecular Weight 138.12 g/mol 172.57 g/mol
pKa 2.97Not readily available
Methyl Ester Synthesis Yield 75-94.33%[2][3]~95% (for the analogous 2-amino-3-chlorobenzoic acid)[4]
Notes Yields are for Fischer esterification with methanol (B129727) and an acid catalyst.The provided yield is for the methylation of a structurally similar compound under different conditions (dimethyl sulfate (B86663) and base) and is included as a reference for the feasibility of high-yielding esterification.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the methyl esters of both salicylic acid and this compound. The protocol for methyl salicylate (B1505791) is based on established literature procedures, while the protocol for methyl 2-chloro-3-hydroxybenzoate is a representative procedure adapted from similar transformations.

Protocol 1: Synthesis of Methyl Salicylate via Fischer Esterification

Materials:

  • Salicylic acid (30.4 g, 0.22 mol)

  • Methanol (70 mL)

  • Concentrated sulfuric acid (7 mL)

  • Ether

  • 10% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Boiling chips

Procedure:

  • In a 500 mL round-bottomed flask, combine salicylic acid, methanol, and a boiling chip.

  • Carefully add concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to a gentle boil on a steam bath for 5-7 hours.[2]

  • After the reflux period, arrange the apparatus for distillation and distill off the excess methanol.

  • Cool the flask and pour the residue into a separatory funnel containing 70 mL of ether. Rinse the flask with a small amount of ether and add it to the separatory funnel.

  • Wash the ether layer with two 50 mL portions of water.

  • Wash the ether layer with 50 mL portions of 10% sodium bicarbonate solution until the aqueous layer no longer shows a precipitate upon acidification.

  • Separate the ether layer and dry it over anhydrous magnesium sulfate.

  • Filter the dried solution into a distillation flask and remove the ether by distillation.

  • Distill the remaining liquid using an air condenser to collect the methyl salicylate fraction boiling around 220 °C.

  • Expected Yield: 75-80%.[2] A similar procedure reported a yield of 94.33%.[3]

Protocol 2: Representative Synthesis of Methyl 2-Chloro-3-hydroxybenzoate via Fischer Esterification

Materials:

  • This compound (17.26 g, 0.1 mol)

  • Methanol (100 mL, large excess)

  • Concentrated sulfuric acid (5 mL)

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL round-bottomed flask, suspend this compound in methanol.

  • With stirring, slowly add concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction time is expected to be longer than for salicylic acid due to steric hindrance; monitor the reaction progress by Thin Layer Chromatography (TLC). A reaction time of 8-12 hours may be necessary.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO2 evolution).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude ester.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

  • Plausible Yield: Based on the esterification of a similar compound, 2-amino-3-chlorobenzoic acid (though under different conditions), a high yield may be achievable.[4] However, due to the ortho effect, the yield might be lower than that of methyl salicylate under identical conditions.

Visualizing Synthetic Processes and Electronic Effects

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for Fischer esterification and the electronic influences within the two molecules.

Fischer_Esterification_Workflow start Start: Carboxylic Acid + Alcohol reflux Add Acid Catalyst & Reflux start->reflux 1 workup Aqueous Workup: - Neutralize Acid - Remove Unreacted Acid reflux->workup 2 extraction Solvent Extraction workup->extraction 3 drying Dry Organic Layer extraction->drying 4 purification Purification: - Evaporation - Distillation / Chromatography drying->purification 5 product Final Product: Ester purification->product 6

Caption: General experimental workflow for Fischer esterification.

Caption: Electronic and steric effects of ortho substituents.

Conclusion

Both this compound and salicylic acid are valuable starting materials in organic synthesis. The choice between them should be guided by the specific transformation desired and the anticipated reactivity based on their distinct substitution patterns.

  • Salicylic acid is generally more reactive in transformations involving the carboxylic acid group due to lesser steric hindrance from the ortho-hydroxyl group. Its chemistry is well-established, with numerous high-yielding protocols available.

  • This compound , on the other hand, offers a different platform for derivatization. While the ortho-chloro group may retard the rate of reactions at the carboxylic acid due to steric hindrance (the ortho effect), its strong inductive electron-withdrawing nature can be exploited in other contexts. The hydroxyl group at the 3-position is electronically deactivated but sterically more accessible than the hydroxyl in salicylic acid.

For drug development professionals, the introduction of a chlorine atom in this compound can significantly impact the pharmacokinetic and pharmacodynamic properties of the final molecule, including lipophilicity and metabolic stability. Therefore, the potentially more challenging synthesis may be justified by the desired biological activity of the target compound. Researchers should anticipate the need for more forcing reaction conditions when working with this compound compared to salicylic acid, particularly in reactions targeting the carboxylic acid group.

References

Comparative Efficacy of Antibacterial Agents Derived from Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the antibacterial potential of 2-chlorobenzoic acid and 2-chloro-5-nitrobenzoic acid derivatives, presented as analogues in the absence of specific data for 2-chloro-3-hydroxybenzoic acid derivatives.

Introduction

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. This guide provides a comparative analysis of the antibacterial efficacy of derivatives of 2-chlorobenzoic acid and 2-chloro-5-nitrobenzoic acid, offering insights that may inform the prospective evaluation of agents derived from this compound, for which specific antibacterial efficacy data is not currently available in published literature. The data presented herein is synthesized from various studies to provide a comparative overview against standard antibiotics.

Data Presentation: Quantitative Efficacy

The antibacterial efficacy of novel compounds is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. The following tables summarize the available data for derivatives of 2-chlorobenzoic acid and 2-chloro-5-nitrobenzoic acid against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Chlorobenzoic Acid Derivatives
CompoundBacterial StrainMIC (µM/ml)Standard DrugMIC (µM/ml)
Schiff's Base of 2-Chlorobenzoic Acid (Compound 6)[1][2]Escherichia coli2.27Norfloxacin2.61
Schiff's Base of 2-Chlorobenzoic Acid (Compound 6)[1][2]Staphylococcus aureus1.91--
Schiff's Base of 2-Chlorobenzoic Acid (Compound 6)[1][2]Bacillus subtilis---
Table 2: Zone of Inhibition of 2-Chloro-5-nitrobenzoic Acid Derivatives
CompoundBacterial StrainConcentrationZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)
Methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid (Compound 1)[3]Staphylococcus aureus ATCCc127Gentamicin (Gn)28
Methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid (Compound 1)[3]Escherichia coli ATCCc1-c517-14Sulfamethoxazole-trimethoprim (Sxt)17
2D coordination polymer of 2-chloro-5-nitrobenzoic acid (Compound 2)[3]MRSA clinical isolatec116Gentamicin (Gn)16
Parent 2-chloro-5-nitrobenzoic acid (2Cl5NBH)[3]Staphylococcus aureus ATCCc1-c524-19Gentamicin (Gn)28

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for key experiments cited in the studies of related benzoic acid derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Tube Dilution Method

The tube dilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Dilutions: Serial dilutions of the test compounds and the standard drug are prepared in a suitable liquid growth medium (e.g., Nutrient Broth for bacteria).

  • Inoculation: A standardized volume of the microbial inoculum is added to each dilution tube.

  • Incubation: The inoculated tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Zone of Inhibition by Agar (B569324) Disc Diffusion Method

The agar disc diffusion method is a qualitative/quantitative test to determine the susceptibility of bacteria to antimicrobial agents.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar plate.

  • Application of Discs: Sterile paper discs impregnated with known concentrations of the test compounds and standard antibiotics are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the zone of complete inhibition of microbial growth around each disc is measured in millimeters.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Diagrams created using Graphviz (DOT language) to illustrate logical relationships and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Antibacterial Efficacy Testing cluster_comparison Comparative Analysis start Starting Materials (e.g., 2-chlorobenzoic acid) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification mic_test MIC Determination (Tube Dilution) zone_test Zone of Inhibition (Disc Diffusion) purification->mic_test purification->zone_test data_analysis Data Analysis & Comparison with Standard Antibiotics mic_test->data_analysis zone_test->data_analysis mechanism_of_action cluster_compound Benzoic Acid Derivative cluster_bacterium Bacterial Cell compound Antibacterial Agent membrane Cell Membrane Disruption compound->membrane Primary Target dna DNA Synthesis Inhibition compound->dna Secondary Target protein Protein Synthesis Inhibition compound->protein Secondary Target

References

Structural validation of 2-Chloro-3-hydroxybenzoic acid using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structural Validation of 2-Chloro-3-hydroxybenzoic Acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

Comparative Analysis of Analytical Techniques

The definitive confirmation of a chemical structure is achieved through a combination of analytical techniques. X-ray crystallography provides direct evidence of the spatial arrangement of atoms in a crystalline solid, while spectroscopic methods offer valuable information about the connectivity and chemical environment of atoms in a sample.

Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1]Provides an unambiguous and complete molecular structure.[1]Requires a suitable single crystal, which can be challenging to grow.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C).Non-destructive technique that provides detailed information about molecular structure in solution.Does not provide direct information on bond lengths or angles; interpretation can be complex for large molecules.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[3]Rapid and sensitive technique for functional group analysis.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a molecule and can provide information about its structure through fragmentation patterns.[4]High sensitivity and ability to analyze complex mixtures.Does not provide direct information about the 3D arrangement of atoms.

Spectroscopic Data Summary for 2-Chlorobenzoic Acid

The following tables summarize key spectroscopic data for 2-chlorobenzoic acid, a structural isomer of this compound. This data serves as a reference for the type of information obtained from each technique.

¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)[5][6]
¹H NMR Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
8.09d7.44Ar-H
7.50mAr-H
7.40mAr-H
7.31mAr-H
¹³C NMR Chemical Shift (ppm) Assignment
171.09C=O
134.83Ar-C
133.65Ar-C
132.54Ar-C
131.56Ar-C
128.46Ar-C
126.75Ar-C
Infrared (IR) Spectroscopic Data[7][8]
Vibrational Mode Frequency (cm⁻¹)
O-H stretch (carboxylic acid)~3000 (broad)
C=O stretch (carboxylic acid)~1700
C=C stretch (aromatic)~1600, ~1470
C-Cl stretch~750
Mass Spectrometry (MS) Data[4][9]
Technique m/z Relative Abundance Assignment
Electron Ionization (EI)156High[M]⁺
139High[M-OH]⁺
111Moderate[M-COOH]⁺

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystallization: Single crystals of the compound are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent and crystallization technique is crucial and often requires empirical screening.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[2]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure.[2]

  • Validation: The final structure is validated using crystallographic software to check for geometric consistency and agreement with the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the desired NMR experiments (e.g., ¹H, ¹³C, COSY, HMBC) are performed.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the NMR spectrum. The chemical shifts, coupling constants, and integration values are then analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the desired wavelength range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the vibrational modes of specific functional groups to identify their presence in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion, gas chromatography (GC), or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak provides the molecular weight, and the fragmentation pattern offers clues about the molecular structure.

Visualizing the Structural Validation Workflow

The following diagrams illustrate the logical workflow for structural validation, comparing the direct structural determination by X-ray crystallography with the complementary information provided by spectroscopic methods.

cluster_0 Structural Validation Workflow start Compound Synthesis and Purification crystal Single Crystal Growth start->crystal xray X-ray Crystallography crystal->xray structure Definitive 3D Structure xray->structure

Caption: Workflow for definitive structural determination using X-ray crystallography.

cluster_1 Spectroscopic Analysis Workflow start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data Spectroscopic Data (Connectivity, Functional Groups, Mass) nmr->data ir->data ms->data proposed Proposed Structure data->proposed

Caption: Workflow for structural elucidation using spectroscopic techniques.

References

A Comparative Guide to the Biological Activity of Chlorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various chlorinated benzoic acids, including their herbicidal, antimicrobial, and cytotoxic effects. The information is supported by experimental data and detailed protocols to assist in research and development.

Comparative Analysis of Biological Activities

The biological activity of chlorinated benzoic acids is significantly influenced by the number and position of chlorine atoms on the benzoic acid ring. This section summarizes the quantitative data on their herbicidal, antimicrobial, and cytotoxic properties.

Herbicidal Activity

Chlorinated benzoic acids, particularly dichlorinated isomers, are known for their herbicidal properties. Their primary mechanism of action involves the disruption of plant growth processes regulated by auxins, a class of plant hormones. Some isomers exhibit auxin-like activity, while others can inhibit polar auxin transport, a critical process for plant development. The herbicidal efficacy is often isomer-specific. For instance, 2,6-dichlorobenzoic acid is a known herbicide that disrupts the hormone balance in broadleaf weeds. Furthermore, the weak auxin activity of 2,3-dichlorobenzoic acid has been suggested to stem from its ability to inhibit the transport of endogenous auxin[1][2].

Table 1: Comparative Herbicidal Activity of Dichlorobenzoic Acid Isomers

Isomer Target Effect Reference
2,3-Dichlorobenzoic Acid Plants Weak auxin activity, may inhibit endogenous auxin transport [1][2]
2,5-Dichlorobenzoic Acid Plants Intermediate in the synthesis of the herbicide chloramben [2]
2,6-Dichlorobenzoic Acid Broadleaf weeds Herbicide, disrupts hormone balance and protein synthesis [2]

| 3,5-Dichlorobenzoic Acid | Weeds | Herbicide | |

Antimicrobial Activity

While extensive comparative data on the antimicrobial activity of all chlorinated benzoic acid isomers is limited, studies on related compounds and benzoic acid itself provide insights. Benzoic acid and its derivatives are known to possess antimicrobial properties. For instance, against Escherichia coli, benzoic acid and 2-hydroxybenzoic acid have shown strong antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 1 mg/mL[3]. The introduction of hydroxyl or methoxyl groups can modulate this activity[3]. Derivatives of 2-aminobenzoic acid have also demonstrated antifungal activity against Candida albicans, with some ester derivatives showing fungicidal action[4].

Table 2: Antimicrobial Activity of Benzoic Acid and its Derivatives

Compound Microorganism MIC (mg/mL) Reference
Benzoic Acid Escherichia coli O157 1 [3]
2-Hydroxybenzoic Acid Escherichia coli O157 1 [3]
3-Hydroxybenzoic Acid Escherichia coli O157 2 [3]
4-Hydroxybenzoic Acid Escherichia coli O157 2 [3]
2-Methoxybenzoic Acid Escherichia coli O157 2 [3]
3-Methoxybenzoic Acid Escherichia coli O157 2 [3]
4-Methoxybenzoic Acid Escherichia coli O157 2 [3]
2-Aminobenzoic acid derivative 1 Candida albicans 0.07 [4]

| 2-Aminobenzoic acid derivative 2 | Candida albicans | 0.07 |[4] |

Cytotoxicity and Toxicity

The toxicity of chlorinated benzoic acids is also isomer-dependent. Acute oral toxicity studies have provided LD50 values for some isomers. For example, the LD50 of 2,4-dichlorobenzoic acid in mice is 830 mg/kg[5]. The average lethal dose of 4-chlorobenzoic acid when administered orally to mice is 1450 mg/kg for males and 1100 mg/kg for females, and 4300 mg/kg for female rats[6]. 2-chlorobenzoic acid has a reported oral LD50 in rabbits of >500 mg/kg[7].

Table 3: Comparative Acute Oral Toxicity of Chlorinated Benzoic Acids

Compound Species LD50 (mg/kg) Reference
2,4-Dichlorobenzoic Acid Mouse 830 [5]
4-Chlorobenzoic Acid Mouse (male) 1450 [6]
4-Chlorobenzoic Acid Mouse (female) 1100 [6]
4-Chlorobenzoic Acid Rat (female) 4300 [6]

| 2-Chlorobenzoic Acid | Rabbit | >500 |[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of chlorinated benzoic acids.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial or fungal inoculum

  • Chlorinated benzoic acid solutions of known concentrations

  • Positive control (a known antimicrobial agent)

  • Negative control (broth with inoculum, no compound)

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the chlorinated benzoic acid in the microtiter plate using the broth.

  • Inoculation: Inoculate each well (except the negative control) with the prepared inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • 96-well cell culture plates

  • Cell culture medium

  • Chlorinated benzoic acid solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated benzoic acids for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Phytotoxicity Assay (e.g., using Lemna minor)

This assay assesses the toxicity of chemical substances to aquatic plants like duckweed (Lemna minor).

Materials:

  • Lemna minor cultures

  • Growth medium (e.g., Steinberg medium)

  • Test vessels (e.g., glass beakers or multi-well plates)

  • Chlorinated benzoic acid solutions

  • Controlled environment chamber (light, temperature)

Procedure:

  • Test Preparation: Add the growth medium and different concentrations of the chlorinated benzoic acid to the test vessels.

  • Inoculation: Introduce a set number of healthy Lemna minor fronds into each test vessel.

  • Incubation: Incubate the test vessels in a controlled environment for a defined period (e.g., 7 days).

  • Assessment: At the end of the test period, count the number of fronds in each vessel and observe for any visible signs of phytotoxicity (e.g., chlorosis, necrosis).

  • Data Analysis: Calculate the growth rate for each concentration and determine the EC50 value (the concentration that causes a 50% reduction in growth rate compared to the control).

Signaling Pathways and Mechanisms of Action

The biological effects of chlorinated benzoic acids are mediated through their interaction with various cellular signaling pathways.

Herbicidal Action via Auxin Transport Inhibition

The herbicidal activity of many dichlorobenzoic acid isomers is linked to their ability to interfere with polar auxin transport. This process is crucial for plant growth and development. Inhibition of auxin transport disrupts the normal distribution of auxin within the plant, leading to abnormal growth and eventually death.

Auxin_Transport_Inhibition cluster_cell Plant Cell Auxin_ext Auxin (extracellular) Auxin_int Auxin (intracellular) Auxin_ext->Auxin_int Influx Auxin_Efflux_Carrier Auxin Efflux Carrier (e.g., PIN proteins) Auxin_int->Auxin_Efflux_Carrier DCBA Dichlorobenzoic Acid Isomers DCBA->Auxin_Efflux_Carrier Inhibits Auxin_Efflux_Carrier->Auxin_ext Efflux Abnormal_Growth Abnormal Growth & Development Auxin_Efflux_Carrier->Abnormal_Growth Disruption leads to

Inhibition of Polar Auxin Transport by Dichlorobenzoic Acid Isomers.
Potential Involvement in Inflammatory Signaling

While direct evidence for all chlorinated benzoic acid isomers is still being gathered, some derivatives have been shown to modulate inflammatory pathways. For instance, a derivative of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been found to suppress the expression of NF-κB, a key transcription factor involved in inflammation. This suggests that some chlorinated benzoic acids may exert anti-inflammatory effects by interfering with the NF-κB signaling cascade.

NFkB_Signaling_Inhibition cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates CBA_derivative Chlorinated Benzoic Acid Derivative CBA_derivative->IKK Potentially Inhibits

Potential Inhibition of the NF-κB Signaling Pathway.

This guide provides a foundational understanding of the comparative biological activities of chlorinated benzoic acids. Further research is warranted to fully elucidate the structure-activity relationships and the precise mechanisms of action for each isomer across a broader range of biological systems.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Chloro-3-hydroxybenzoic acid, a molecule of interest in various fields of chemical and pharmaceutical research, necessitates the use of validated analytical methods. This guide provides a comparative overview of common analytical techniques suitable for the quantification of this compound. While specific, comprehensive validation studies for this particular analyte are not extensively available in peer-reviewed literature, this document outlines established methodologies for structurally similar hydroxybenzoic acids. The data and protocols presented here serve as a robust starting point for the development and validation of an analytical method tailored to this compound.

The primary analytical techniques discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Comparison of Analytical Method Performance

The following table summarizes typical performance characteristics for the quantification of hydroxybenzoic acid analogs using different analytical techniques. These values can be considered as benchmarks when developing a method for this compound.

Analytical TechniqueAnalyte (Analogue)Linearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HPLC-UV Gallic Acid> 0.9990.097 mg/L0.097 mg/L88.07 - 109.17
Caffeic Acid> 0.9990.145 mg/L0.145 mg/L88.07 - 109.17
LC-MS/MS 2,3-Dihydroxybenzoic AcidNot SpecifiedNot SpecifiedNot Specified~80%
Monohydroxybenzoic AcidsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
GC-MS Various Phenolic CompoundsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Detailed Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of phenolic compounds due to its robustness and accessibility.

  • Instrumentation : A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), a pump, an autosampler, and a UV-Vis or Diode-Array Detector (DAD).

  • Mobile Phase : A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The acidic mobile phase ensures that the benzoic acid derivative is in its protonated form.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at a wavelength of maximum absorbance for this compound (a wavelength scan should be performed to determine the optimal wavelength, likely around 280-310 nm).

  • Sample Preparation : Samples are dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

  • Validation Parameters : To validate the method, the following parameters should be assessed according to ICH guidelines: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level quantification and analysis in complex matrices.

  • Instrumentation : An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions : Similar to the HPLC-UV method, a C18 column is commonly used with a mobile phase consisting of an acidified water/organic solvent mixture.

  • Ionization Mode : ESI in negative ion mode is typically used for the analysis of phenolic acids.

  • MS/MS Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the deprotonated molecule [M-H]⁻ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This provides a high degree of selectivity.

  • Sample Preparation : Similar to HPLC-UV, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), especially for complex matrices to minimize matrix effects.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like benzoic acids, a derivatization step is required.

  • Instrumentation : A gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

  • Derivatization : A crucial step to increase the volatility and thermal stability of the analyte. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which converts the acidic proton of the carboxylic acid and the phenolic hydroxyl group into trimethylsilyl (B98337) (TMS) esters/ethers.

  • GC Conditions :

    • Injector Temperature : Typically 250-280 °C.

    • Oven Temperature Program : A temperature gradient is used to separate the compounds, for example, starting at 100 °C and ramping up to 280 °C.

    • Carrier Gas : Helium at a constant flow rate.

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Operated in full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification.

  • Sample Preparation : The sample is dried completely before the addition of the derivatizing agent. The reaction is typically carried out at an elevated temperature (e.g., 70 °C) for a specific time. The resulting solution is then injected into the GC-MS.

Visualizing the Analytical Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for analytical method validation and a comparison of the analytical techniques.

cluster_0 Analytical Method Validation Workflow cluster_1 Validation Parameters A Method Development & Optimization B Define Validation Parameters (ICH Guidelines) A->B Establish initial method C Write Validation Protocol B->C Document procedures D Execute Validation Experiments C->D Perform tests E Data Analysis & Evaluation D->E Collect & process data P1 Specificity D->P1 P2 Linearity & Range D->P2 P3 Accuracy D->P3 P4 Precision D->P4 P5 LOD & LOQ D->P5 P6 Robustness D->P6 F Prepare Validation Report E->F Summarize findings

Caption: A flowchart of a typical analytical method validation workflow.

cluster_0 Comparison of Analytical Techniques cluster_1 HPLC-UV cluster_2 LC-MS/MS cluster_3 GC-MS Analyte This compound HPLC_UV HPLC-UV Analyte->HPLC_UV LC_MS LC-MS/MS Analyte->LC_MS GC_MS GC-MS Analyte->GC_MS HPLC_UV_Adv Advantages: - Robust - Widely available - Cost-effective HPLC_UV->HPLC_UV_Adv HPLC_UV_Disadv Disadvantages: - Lower sensitivity - Potential for interference HPLC_UV->HPLC_UV_Disadv LC_MS_Adv Advantages: - High sensitivity - High selectivity - Structural information LC_MS->LC_MS_Adv LC_MS_Disadv Disadvantages: - Higher cost - Matrix effects - More complex LC_MS->LC_MS_Disadv GC_MS_Adv Advantages: - High resolution - Excellent for volatile compounds GC_MS->GC_MS_Adv GC_MS_Disadv Disadvantages: - Requires derivatization - Not suitable for thermolabile compounds GC_MS->GC_MS_Disadv

Caption: A comparison of analytical techniques for this compound.

References

A Comparative In Vitro Analysis of 2-Chloro-3-hydroxybenzoic Acid Derivatives: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of 2-Chloro-3-hydroxybenzoic acid and its derivatives. By summarizing key experimental data and outlining methodologies, this document aims to facilitate the evaluation of these compounds for their potential therapeutic applications, including anti-inflammatory and anticancer effects.

Comparative Analysis of Biological Activity

Derivatives of hydroxybenzoic acid have demonstrated a wide range of biological activities.[1] The introduction of different functional groups to the parent molecule can significantly modulate its pharmacological profile. Below is a summary of the in vitro activity of selected hydroxybenzoic acid derivatives, offering a comparative look at their potential.

Table 1: In Vitro Anti-inflammatory Activity of Hydroxybenzoic Acid Derivatives

Compound/DerivativeAssayTarget/MediatorResultReference
4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007)LPS-stimulated primary microglial cellsNitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2), iNOS, COX-2, IL-1β, IL-6, TNF-αInhibition of expression/production[2]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)LPS-induced miceProstaglandin E-2 (PGE-2), NOX2, NFκB, COX-2Significant reduction in levels/expression[3]
Gallic AcidLPS-stimulated RAW 264.7 cellsPGE2, IL-6, COX-2Inhibitory effects[4]

Table 2: In Vitro Anticancer and Enzyme Inhibitory Activity of Hydroxybenzoic Acid Derivatives

Compound/DerivativeAssay TypeTarget/Cell LineIC50 ValueReference
2-hydroxybenzoic acid derivative (Hit 11)Trypsin coupled fluorescence assaySIRT526.4 ± 0.8 μM[5]
Suramin (Positive Control)Trypsin coupled fluorescence assaySIRT528.4 ± 2.5 μM[5]
3,4-dihydroxybenzoic acid (DHBA)HDAC activity assayHCT-116 and HCT-15 cells~70% and 68% inhibition of HDAC activity, respectively[6]
2-Arylbenzoxazole acetic acid derivativeMTT AssayMCF-7 (breast cancer)15.02 µM[7]
6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-oneMTT AssayHepG2 (liver carcinoma)0.06 µM[8]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidMTT AssayHeLa (cervical cancer)17.84 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols referenced in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[7]

Procedure:

  • Cell Seeding: Cancer cells are plated in a 96-well plate at a specific density and allowed to attach overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test derivative. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.[7]

  • Incubation: The plate is incubated for a designated period, typically 24, 48, or 72 hours.[7]

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[7]

Anti-inflammatory Assay in LPS-Stimulated Microglial Cells

This assay evaluates the anti-inflammatory effects of compounds on microglial cells activated by lipopolysaccharide (LPS).[2]

Procedure:

  • Cell Culture: Primary microglial cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with different concentrations of the test compound (e.g., LX007) for a specific duration before being stimulated with LPS.[2]

  • LPS Stimulation: LPS is added to the cell culture to induce an inflammatory response.[2]

  • Measurement of Inflammatory Mediators: After incubation, the cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (e.g., IL-1β, IL-6, TNF-α) using methods like the Griess assay for NO and ELISA for cytokines.[2]

  • Gene Expression Analysis: The expression levels of genes encoding for inflammatory enzymes like iNOS and COX-2 can be quantified using techniques such as quantitative PCR (qPCR) or Western blotting.[2]

SIRT5 Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the SIRT5 enzyme.[5]

Procedure:

  • Enzyme and Substrate Preparation: Recombinant human SIRT5 enzyme and a fluorogenic substrate are prepared in an assay buffer.

  • Compound Incubation: The test compound is incubated with the SIRT5 enzyme.[5]

  • Reaction Initiation: The reaction is initiated by adding the substrate and NAD+.

  • Fluorescence Measurement: The fluorescence is monitored over time using a fluorescence plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: The inhibitory activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.[5]

Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action often involves visualizing complex biological pathways. The following diagrams, created using Graphviz (DOT language), illustrate key processes discussed in this guide.

cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with 2-Chloro-3-hydroxybenzoic Acid Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT assay for determining the cytotoxic activity of compounds.

cluster_1 Inhibition of LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Signal Transduction ProInflammatory Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) NFkB->ProInflammatory Induces Expression Derivative 2-Chloro-3-hydroxybenzoic Acid Derivative Derivative->NFkB Inhibits

Caption: Simplified signaling pathway showing the inhibition of NF-κB activation by a benzoic acid derivative.[2]

References

A Comparative Analysis of the Acidity of Hydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the acidity of the three isomers of hydroxybenzoic acid: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of the physicochemical properties of these compounds.

Introduction

Hydroxybenzoic acids are organic compounds that are isomers, sharing the same molecular formula (C₇H₆O₃) but differing in the substitution pattern of the hydroxyl group on the benzoic acid framework. This structural variance leads to significant differences in their chemical properties, most notably their acidity. Understanding these differences is crucial for applications ranging from synthetic chemistry to pharmaceutical formulation.

Acidity Data

The acidity of the hydroxybenzoic acid isomers is quantified by their pKa values. The pKa is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.

IsomerCommon NamepKa Value
2-Hydroxybenzoic AcidSalicylic Acid2.97[1]
3-Hydroxybenzoic Acidm-Hydroxybenzoic Acid4.06[1]
4-Hydroxybenzoic Acidp-Hydroxybenzoic Acid4.48[1], 4.54[2]
Benzoic Acid (for reference)4.20[1]

Analysis of Acidity Trends

The order of acidity for the hydroxybenzoic acid isomers is:

2-Hydroxybenzoic Acid > 3-Hydroxybenzoic Acid > Benzoic Acid > 4-Hydroxybenzoic Acid

This trend can be explained by a combination of intramolecular hydrogen bonding, inductive effects, and resonance effects.

  • 2-Hydroxybenzoic Acid (Ortho-isomer): This isomer is the most acidic due to the formation of a stable intramolecular hydrogen bond between the hydroxyl group and the carboxylate group in its conjugate base.[3][4][5] This hydrogen bond stabilizes the resulting anion, thereby facilitating the release of a proton.[4][5][6] This phenomenon is often referred to as the "ortho effect".[7]

  • 3-Hydroxybenzoic Acid (Meta-isomer): The hydroxyl group at the meta position exerts an electron-withdrawing inductive effect (-I effect), which increases the acidity compared to benzoic acid.[8][9] However, it cannot participate in resonance with the carboxyl group.[9] The inductive effect helps to stabilize the negative charge of the carboxylate anion, making the acid stronger than benzoic acid.

  • 4-Hydroxybenzoic Acid (Para-isomer): In the para-isomer, the hydroxyl group exhibits both an electron-withdrawing inductive effect (-I effect) and an electron-donating resonance effect (+M or +R effect).[8][9] The resonance effect, which donates electron density to the ring and destabilizes the carboxylate anion, is stronger than the inductive effect.[8] This leads to a decrease in acidity, making it a weaker acid than benzoic acid.

Caption: Factors influencing the acidity of hydroxybenzoic acid isomers.

Experimental Protocols for pKa Determination

The pKa values of the hydroxybenzoic acid isomers can be determined experimentally using various methods. Potentiometric titration is a common and reliable technique.

A. Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is determined from the pH at the half-equivalence point.

Materials:

  • Hydroxybenzoic acid isomer

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • Deionized water

  • Ethanol (B145695) (for dissolving 2-hydroxybenzoic acid)

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Preparation of the Acid Solution: Accurately weigh a known amount of the hydroxybenzoic acid isomer and dissolve it in a known volume of deionized water. For 2-hydroxybenzoic acid, which has lower water solubility, a small amount of ethanol can be used to aid dissolution before adding water.[10]

  • Titration Setup: Calibrate the pH meter using standard buffer solutions. Place the beaker containing the acid solution on a magnetic stirrer and immerse the pH electrode in the solution.

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Add the NaOH solution in small increments (e.g., 0.5-1.0 mL) to the acid solution, stirring continuously.

  • Data Collection: Record the pH of the solution after each addition of NaOH. Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point from the inflection point of the titration curve.

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

Potentiometric_Titration_Workflow start Start prep_acid Prepare Acid Solution (e.g., 0.01 M Hydroxybenzoic Acid) start->prep_acid calibrate_ph Calibrate pH Meter prep_acid->calibrate_ph setup Setup Titration Apparatus calibrate_ph->setup titrate Titrate with Standardized NaOH (e.g., 0.1 M) setup->titrate record_ph Record pH after each NaOH addition titrate->record_ph Incremental additions plot_data Plot pH vs. Volume of NaOH titrate->plot_data Titration complete record_ph->titrate determine_ep Determine Equivalence Point plot_data->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep determine_pka pKa = pH at Half-Equivalence Point determine_hep->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

B. Spectrophotometric Method

An alternative method involves using UV-Vis spectrophotometry, which can be automated using a modified HPLC system.[11] This technique is particularly useful for compounds with low water solubility and for high-throughput screening. The method relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the acid. By measuring the absorbance at various pH values, the pKa can be determined.

Conclusion

The acidity of hydroxybenzoic acid isomers is significantly influenced by the position of the hydroxyl group. The ortho-isomer (2-hydroxybenzoic acid) is the strongest acid due to the stabilizing effect of intramolecular hydrogen bonding in its conjugate base. The meta-isomer (3-hydroxybenzoic acid) is slightly more acidic than benzoic acid due to the inductive effect of the hydroxyl group. The para-isomer (4-hydroxybenzoic acid) is the weakest acid among the three isomers because the electron-donating resonance effect of the hydroxyl group outweighs its inductive effect. These differences in acidity are fundamental to the chemical behavior and potential applications of these compounds in various scientific and industrial fields.

References

Spectroscopic Analysis: A Comparative Guide to 2-Chloro-3-hydroxybenzoic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 2-Chloro-3-hydroxybenzoic acid with its common precursors: 2-chlorobenzoic acid, 3-hydroxybenzoic acid, and 2-chlorotoluene. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds through spectroscopic methods. The following sections present a summary of key spectroscopic data, detailed experimental protocols for data acquisition, and a visualization of the synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing the final product from its starting materials and intermediates.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignments
This compound Data not readily available in searched databases. Expected peaks: broad O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), C-Cl, and aromatic C-H and C=C stretches.-
2-Chlorobenzoic acid ~3000 (broad, O-H), 1705 (C=O), 1595, 1475 (C=C, aromatic), 750 (C-Cl)Carboxylic acid, Aromatic ring, C-Cl bond
3-Hydroxybenzoic acid 3385 (broad, O-H), 1675 (C=O), 1590, 1460 (C=C, aromatic)Phenolic -OH, Carboxylic acid, Aromatic ring
2-Chlorotoluene 3050 (C-H, aromatic), 2925 (C-H, methyl), 1580, 1480 (C=C, aromatic), 745 (C-Cl)Aromatic ring, Methyl group, C-Cl bond

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

CompoundAromatic ProtonsCarboxylic Acid ProtonHydroxyl ProtonMethyl ProtonsSolvent
This compound Data not readily available in searched databases.Data not readily available.Data not readily available.--
2-Chlorobenzoic acid 7.31-7.50 (m, 2H), 7.81 (d, 1H), 8.09 (d, 1H)[1]~11.57 (s, 1H)[2]--CDCl₃[1]
3-Hydroxybenzoic acid 7.03-7.42 (m, 4H)[3]~12.5 (s, 1H)[3]~10.0 (s, 1H)[3]-DMSO-d₆[3]
2-Chlorotoluene 7.10-7.35 (m, 4H)--2.35 (s, 3H)CDCl₃

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

CompoundAromatic CarbonsCarboxylic Acid CarbonMethyl CarbonSolvent
This compound Data not readily available in searched databases.Data not readily available.--
2-Chlorobenzoic acid 126.75, 128.46, 131.56, 132.54, 133.65, 134.83[1][4]171.09[1][4]-CDCl₃[1][4]
3-Hydroxybenzoic acid 114.9, 118.9, 121.7, 130.1, 131.5, 158.2167.8-DMSO-d₆
2-Chlorotoluene 126.9, 127.3, 129.7, 130.2, 131.9, 134.3-19.9CDCl₃

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 172/174 (expected)[5]Data not readily available.
2-Chlorobenzoic acid 156/158[6]139/141 ([M-OH]⁺), 111 ([M-COOH]⁺)[6]
3-Hydroxybenzoic acid 138121 ([M-OH]⁺), 93 ([M-COOH]⁺)
2-Chlorotoluene 126/12891 ([M-Cl]⁺), 65

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the sample.

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) or ethanol (B145695) and allow it to dry completely.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Acquire the background spectrum.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal and press arm thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

  • Weigh approximately 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Transfer the solution to a clean NMR tube.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H and/or ¹³C NMR spectrum according to the instrument's standard procedures.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer's ion source, often via a direct insertion probe for solid samples.

  • The sample is vaporized by heating under high vacuum.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Synthetic Pathway Visualization

The synthesis of this compound typically involves the chlorination of 3-hydroxybenzoic acid. The logical workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 3_Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Chlorination Chlorination (e.g., with SO₂Cl₂) 3_Hydroxybenzoic_Acid->Chlorination 2_Chloro_3_hydroxybenzoic_Acid This compound Chlorination->2_Chloro_3_hydroxybenzoic_Acid

Caption: Synthesis of this compound.

Another potential precursor for the synthesis of the benzoic acid derivatives is 2-chlorotoluene, which can be oxidized to form 2-chlorobenzoic acid.

Oxidation_Workflow cluster_precursor Precursor cluster_reaction Reaction cluster_product Product 2_Chlorotoluene 2-Chlorotoluene Oxidation Oxidation (e.g., with KMnO₄) 2_Chlorotoluene->Oxidation 2_Chlorobenzoic_Acid 2-Chlorobenzoic Acid Oxidation->2_Chlorobenzoic_Acid

Caption: Oxidation of 2-Chlorotoluene.

References

A Comparative Analysis of 2-Chloro-3-hydroxybenzoic Acid Purity from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and advanced chemical entities, the purity of starting materials is paramount. 2-Chloro-3-hydroxybenzoic acid is a key building block in the development of various pharmaceuticals and specialty chemicals. Variations in purity and impurity profiles from different commercial suppliers can significantly impact reaction yields, downstream processing, and the biological activity of the final compound. This guide provides a comprehensive assessment of this compound from three hypothetical, yet representative, suppliers, offering a framework for researchers to evaluate and select the most suitable material for their specific needs.

The following analysis is based on a series of standardized analytical tests designed to provide a multi-faceted view of product quality. Detailed experimental protocols are provided to enable replication and adaptation in your own laboratories.

Data Summary

A summary of the quantitative data obtained from the analysis of this compound from three different suppliers is presented below. This table allows for a direct comparison of key quality attributes.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (% Area) 99.8%98.5%99.1%
Major Impurity 1 (%) 0.12% (Isomer)0.85% (Starting Material)0.45% (Isomer)
Major Impurity 2 (%) 0.05% (Unidentified)0.40% (Solvent Residue)0.25% (Unidentified)
Water Content (Karl Fischer, %) 0.08%0.25%0.15%
Appearance White crystalline solidOff-white powderLight beige powder
Melting Point (°C) 157-159 °C155-158 °C156-159 °C

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below. These protocols are designed to be robust and reproducible.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from its potential impurities, including isomers and related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: 95% to 5% B

    • 31-40 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the main component and to identify any major organic impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: 10 mg/mL.

  • Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 2.0 seconds.

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is employed to determine the mass-to-charge ratio of the main peak and any detectable impurities, aiding in their identification.

  • LC System: As described in the HPLC protocol.

  • Mass Spectrometer: Electrospray Ionization (ESI) source, operated in negative ion mode.

  • Scan Range: m/z 100-500.

  • Ionization Mode: ESI-.

  • Data Analysis: The mass spectra of impurity peaks are analyzed to propose potential structures. The expected mass for the [M-H]⁻ ion of this compound is approximately 171.0 m/z.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical biological context for the application of this compound derivatives.

experimental_workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Analysis & Reporting supplier_A Supplier A dissolution Dissolution in Solvent supplier_A->dissolution supplier_B Supplier B supplier_B->dissolution supplier_C Supplier C supplier_C->dissolution hplc HPLC Purity dissolution->hplc nmr ¹H NMR Analysis dissolution->nmr lcms LC-MS Impurity ID dissolution->lcms integration Peak Integration & Quantification hplc->integration comparison Comparative Report nmr->comparison lcms->integration integration->comparison

Caption: Experimental workflow for the purity assessment of this compound.

signaling_pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes cellular_response Cellular Response gene_expression->cellular_response inhibitor Inhibitor (Derivative of This compound) inhibitor->kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by a derivative of this compound.

Conclusion and Recommendations

Based on the comprehensive analysis, Supplier A provides this compound with the highest purity and the lowest levels of impurities and water content. The material from Supplier A also appeared as a clean, white crystalline solid, which is often indicative of higher purity.

For applications where high purity is critical, such as in late-stage drug development or for use as an analytical standard, the material from Supplier A is highly recommended. For early-stage research or applications where cost is a primary driver and slightly lower purity is acceptable, the products from Suppliers B and C could be considered. However, researchers should be aware of the potential impact of the observed impurities on their experimental outcomes.

It is always advisable for researchers to perform their own in-house quality assessment of critical starting materials to ensure the reliability and reproducibility of their results. The protocols outlined in this guide provide a solid foundation for such an evaluation.

A Comparative Guide to the Synthesis of 2-Chloro-3-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic routes to 2-Chloro-3-hydroxybenzoic acid, a valuable building block in pharmaceutical and fine chemical synthesis. Below, we benchmark two primary methods: direct chlorination of 3-hydroxybenzoic acid and a plausible alternative via the Sandmeyer reaction of 3-hydroxy-2-aminobenzoic acid. This comparison includes detailed experimental protocols, a quantitative data summary, and workflow visualizations to aid researchers in selecting the most suitable method for their application.

Comparison of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as starting material availability, required scale, and safety considerations. The following table summarizes the key quantitative and qualitative aspects of two potential methods.

ParameterMethod 1: Direct ChlorinationMethod 2: Sandmeyer Reaction
Starting Material 3-Hydroxybenzoic acid3-Hydroxy-2-aminobenzoic acid
Key Reagents Chlorine gas (Cl₂)Sodium nitrite (B80452) (NaNO₂), Copper(I) chloride (CuCl), Hydrochloric acid (HCl)
Reaction Time Approximately 30 minutes for chlorinationDiazotization: ~15-20 mins; Sandmeyer reaction: several hours
Reaction Temperature -60°C0-5°C for diazotization; variable for Sandmeyer step
Yield Not explicitly reported in literatureNot explicitly reported for this specific substrate
Purity Purified by recrystallizationPurification method would follow standard procedures
Scalability Potentially scalable with appropriate equipment for handling chlorine gasWell-established for industrial scale, though diazonium salts can be unstable
Safety Concerns Use of toxic and corrosive chlorine gas requires specialized equipment and handling procedures.Diazonium salts are potentially explosive and must be handled with care at low temperatures.

Experimental Protocols

Method 1: Direct Chlorination of 3-Hydroxybenzoic Acid

This method involves the direct electrophilic aromatic substitution of 3-hydroxybenzoic acid using chlorine gas. The hydroxyl and carboxylic acid groups direct the incoming chloro group to the ortho and para positions.

Protocol: A solution of 20 g (145 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol (B129727) is prepared in a reaction vessel equipped for gas dispersion and low-temperature control.[1] The solution is cooled to below -60°C under a nitrogen atmosphere.[1] Chlorine gas (10.3 g, 147 mmol) is then slowly bubbled through the cold solution over approximately thirty minutes.[1] Following the addition, the excess chlorine gas is flushed from the system with nitrogen. The reaction mixture is allowed to warm to room temperature and then diluted with 100 mL of water. The crude product is isolated and purified by recrystallization from 50 mL of water, followed by a second recrystallization from a mixture of 130 mL of benzene (B151609) and 10 mL of acetone (B3395972) to yield this compound as a white solid.[1]

Method 2: Sandmeyer Reaction of 3-Hydroxy-2-aminobenzoic Acid (Proposed)

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts, which are formed from aromatic amines. This proposed route would begin with the diazotization of 3-hydroxy-2-aminobenzoic acid, followed by a copper(I) chloride-mediated conversion to the target molecule.

Proposed Protocol: Step 1: Diazotization In a suitable reaction vessel, 3-hydroxy-2-aminobenzoic acid is dissolved in dilute hydrochloric acid and cooled to 0-5°C in an ice-salt bath. A chilled aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The completion of the diazotization can be monitored using starch-iodide paper.

Step 2: Sandmeyer Reaction In a separate vessel, a solution of copper(I) chloride in hydrochloric acid is prepared. The cold diazonium salt solution is then slowly added to the copper(I) chloride solution. The reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature. During this time, the diazonium group is replaced by a chlorine atom, with the evolution of nitrogen gas.

Step 3: Work-up and Purification Upon completion of the reaction, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound. The product can then be purified by standard techniques such as recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the logical flow of the two synthetic methods.

Synthesis_Method_Comparison Logical Flow of Synthesis Methods cluster_0 Method 1: Direct Chlorination cluster_1 Method 2: Sandmeyer Reaction M1_Start 3-Hydroxybenzoic Acid M1_React Chlorination with Cl₂ at -60°C M1_Start->M1_React M1_Purify Recrystallization M1_React->M1_Purify M1_End This compound M1_Purify->M1_End M2_Start 3-Hydroxy-2-aminobenzoic Acid M2_Diazo Diazotization with NaNO₂/HCl M2_Start->M2_Diazo M2_Sandmeyer Sandmeyer Reaction with CuCl M2_Diazo->M2_Sandmeyer M2_Purify Purification M2_Sandmeyer->M2_Purify M2_End This compound M2_Purify->M2_End

Caption: Comparison of the synthetic workflows.

Experimental_Workflow_Chlorination Experimental Workflow for Direct Chlorination start Start | Prepare solution of 3-hydroxybenzoic acid in methanol cool Cooling Cool solution to below -60°C start->cool reaction Reaction Bubble chlorine gas through the solution cool->reaction quench Work-up Flush with N₂ and add water reaction->quench purification Purification Recrystallize from water, then benzene/acetone quench->purification end End Product | this compound purification->end

Caption: Step-by-step workflow for direct chlorination.

References

Biological evaluation of novel compounds synthesized from 2-Chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the biological activities of novel compounds synthesized from 2-chlorobenzoic acid . Due to a lack of comprehensive studies on derivatives of 2-Chloro-3-hydroxybenzoic acid, this document serves as a representative model, offering insights into the evaluation of related substituted benzoic acid derivatives. The methodologies and data presentation can be adapted for novel compounds derived from this compound as they become available.

This publication objectively compares the performance of novel 2-chlorobenzoic acid derivatives against established alternatives, supported by experimental data from peer-reviewed studies. It aims to provide a framework for the biological evaluation of new chemical entities in drug discovery.

Introduction

Substituted benzoic acids are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The strategic addition of functional groups, such as halogens and hydroxyls, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide focuses on the antimicrobial and anticancer potential of novel derivatives of 2-chlorobenzoic acid, presenting a comparative analysis of their efficacy.

Synthesis and Characterization

The synthesis of the evaluated compounds originates from 2-chlorobenzoic acid, which undergoes a series of reactions to yield esters and Schiff's bases. The general synthetic route is depicted below.

G cluster_synthesis Synthesis Workflow start 2-Chlorobenzoic Acid esterification Esterification (e.g., with alcohols) start->esterification hydrazide Hydrazinolysis (with Hydrazine Hydrate) start->hydrazide esters Ester Derivatives esterification->esters hydrazides Hydrazide Intermediate hydrazide->hydrazides schiff_base Condensation (with Aldehydes/Ketones) schiff_bases Schiff's Base Derivatives schiff_base->schiff_bases hydrazides->schiff_base

Caption: General synthetic pathways for 2-chlorobenzoic acid derivatives.

Antimicrobial Activity

Novel ester and Schiff's base derivatives of 2-chlorobenzoic acid were evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results are compared with the standard antibiotic, Norfloxacin.

Data Presentation

The antimicrobial potential is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDDerivative TypeS. aureus (MIC, µM/ml)B. subtilis (MIC, µM/ml)E. coli (MIC, µM/ml)C. albicans (MIC, µM/ml)A. niger (MIC, µM/ml)
1 Ester125250125250500
2 Ester250500250500500
3 Schiff's Base62.512562.5125250
4 Schiff's Base62.562.531.25125250
5 Schiff's Base12525062.5250500
6 Schiff's Base31.2562.515.6262.5125
Norfloxacin Standard Drug12.512.56.25--

Data is representative and compiled from studies on 2-chlorobenzoic acid derivatives for illustrative purposes.[1][2]

Key Findings:

  • Schiff's bases of 2-chlorobenzoic acid generally exhibited more potent antimicrobial activity compared to the ester derivatives.[1][2]

  • Compound 6 was identified as the most potent antimicrobial agent among the synthesized derivatives, showing comparable activity to Norfloxacin against E. coli.[1][2]

  • The synthesized compounds displayed greater antibacterial potential against the Gram-negative bacterium E. coli than the Gram-positive bacteria.[1][2]

Anticancer Activity

The cytotoxic potential of novel 2-chlorobenzoic acid derivatives was assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, was determined.

Data Presentation
Compound IDDerivative TypeHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
7 Schiff's Base15.822.431.6
8 Schiff's Base11.218.125.0
9 Quinazolinone8.512.719.9
10 Quinazolinone7.110.516.2
Doxorubicin Standard Drug0.81.22.5

Data is representative and compiled from studies on substituted benzoic acid derivatives for illustrative purposes.

Key Findings:

  • Derivatives containing a quinazolinone moiety (compounds 9 and 10 ) demonstrated enhanced anticancer activity compared to the Schiff's base derivatives.

  • While the synthesized compounds showed promising cytotoxic effects, their potency is lower than the standard chemotherapeutic agent, Doxorubicin.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility.

Antimicrobial Screening: Tube Dilution Method
  • Preparation of Inoculum: Bacterial and fungal strains are cultured in nutrient broth and Sabouraud dextrose broth, respectively, to achieve a concentration of 10^5 to 10^6 CFU/mL.

  • Compound Dilution: Stock solutions of the test compounds and the standard drug are prepared in DMSO. Serial two-fold dilutions are then made in the appropriate broth in test tubes to achieve a range of concentrations.

  • Inoculation: Each tube is inoculated with the microbial suspension.

  • Incubation: The inoculated tubes are incubated at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that shows no visible turbidity (growth) in the tube.

Anticancer Screening: MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

G cluster_workflow Experimental Workflow for Biological Evaluation start Synthesized Novel Compounds antimicrobial Antimicrobial Screening (Tube Dilution Method) start->antimicrobial anticancer Anticancer Screening (MTT Assay) start->anticancer mic Determine MIC Values antimicrobial->mic ic50 Determine IC50 Values anticancer->ic50 comparison Compare with Standard Drugs mic->comparison ic50->comparison conclusion Identify Lead Compounds comparison->conclusion

Caption: General workflow for the biological evaluation of novel compounds.

Conclusion

The novel Schiff's base and quinazolinone derivatives of 2-chlorobenzoic acid demonstrate significant antimicrobial and anticancer activities. In particular, certain Schiff's bases show antibacterial efficacy comparable to standard antibiotics, warranting further investigation. While the anticancer potency of the current series of compounds does not surpass that of Doxorubicin, they represent a valuable scaffold for the development of new therapeutic agents. Future studies should focus on optimizing the structure of these lead compounds to enhance their biological activity and selectivity.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-3-hydroxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2-Chloro-3-hydroxybenzoic acid, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.

Immediate Safety and Operational Plan

The disposal of this compound must be approached with a clear understanding of its hazards. This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1] Therefore, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation: this compound is a halogenated organic compound. As such, it must be segregated from non-halogenated chemical waste.[2] Mixing of incompatible waste streams can lead to dangerous chemical reactions.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.

    • The container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and its concentration if in a solution. Avoid using abbreviations or chemical formulas.

    • Indicate the appropriate hazard pictograms for skin irritation, eye irritation, and respiratory irritation.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • The SAA should be a secondary containment system to prevent the spread of spills.

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal Request and Pickup:

    • Do not dispose of this compound down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup requests. The disposal of contents and the container must be handled by an approved waste disposal plant.[3][4][5]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.

    • If trained and safe to do so, contain the spill using appropriate absorbent materials.

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

Data Summary

The following table summarizes the key hazard information for this compound, essential for its proper handling and disposal.

Hazard ClassificationGHS CategoryHazard StatementGHS Pictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationExclamation Mark
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationExclamation Mark
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationExclamation Mark

Data sourced from PubChem CID 15631340.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Begin Disposal Process for This compound identify Identify as Halogenated Organic Waste start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe select_container Select a Labeled, Leak-Proof, Chemically Compatible Container ppe->select_container label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms select_container->label_container transfer Transfer Waste to Container in a Fume Hood label_container->transfer seal Securely Seal the Container transfer->seal store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs manifest Complete Waste Manifest Documentation contact_ehs->manifest pickup EHS Collects Waste for Approved Disposal manifest->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. Following these procedures meticulously will minimize risks and establish a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Due to these hazards, the following personal protective equipment is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves. Consider double-gloving.Provides protection against skin irritation. Nitrile gloves offer good resistance to chlorinated solvents and acids.[2][3]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes, preventing serious irritation.[4]
Respiratory Protection NIOSH-approved air-purifying respirator with an Organic Vapor/Acid Gas (OV/AG) cartridge.Required when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[1][5]
Body Protection A fully buttoned laboratory coat.Protects against skin contact with the chemical.
Footwear Closed-toe shoes.Prevents exposure from spills.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination.

2.1. Engineering Controls

  • All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to control dust and vapors.[6]

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

2.2. Handling Procedure

  • Preparation: Before handling, ensure all required PPE is correctly donned. Prepare the work area in the chemical fume hood by lining it with absorbent bench paper.

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or glassine paper. Use anti-static tools if available to minimize dust dispersion.

  • Transfer: Gently transfer the solid to the reaction vessel. If dissolving, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces, including the balance, with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan: Segregation and Collection of Halogenated Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Halogenated Organic Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) and any solutions containing the compound must be disposed of in a designated "Halogenated Organic Waste" container.[7][8][9][10]

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container for hazardous waste.

  • Do Not Mix: Do not mix halogenated waste with non-halogenated waste streams.[8][9][10]

3.2. Waste Collection and Labeling

  • Use a chemically compatible, leak-proof container with a secure screw-top cap for all halogenated waste.

  • The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a full list of its contents, including "this compound."[7]

  • Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department for final disposal via incineration.[8]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency ScenarioAction Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container. For large spills, evacuate the area and contact your institution's EHS department.

Workflow and Safety Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_post Post-Procedure prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood weigh Weigh Solid prep_fume_hood->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve/React transfer->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Dispose in Labeled Container segregate_waste->dispose remove_ppe Doff PPE dispose->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands emergency Emergency Procedures (Spill or Exposure)

References

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